N-(2,4-Dinitrophenyl)-L-alanine methyl ester
Beschreibung
Eigenschaften
IUPAC Name |
methyl (2S)-2-(2,4-dinitroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDDNUKGTCKLDT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595349 | |
| Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10420-63-0 | |
| Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-(2,4-Dinitrophenyl)-L-alanine methyl ester synthesis pathway"
An In-Depth Technical Guide to the Synthesis of N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester
Introduction
N-(2,4-Dinitrophenyl)-L-alanine methyl ester, also known as Dnp-Ala-OMe, is a derivatized amino acid ester of significant interest in bioanalytical and synthetic chemistry.[1] Its primary utility stems from the incorporation of the 2,4-dinitrophenyl (DNP) group, a chromophore that imparts a distinct yellow color and strong ultraviolet (UV) absorbance.[2][3] This property enables highly sensitive detection in various analytical techniques, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2]
Historically, the reaction of 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's reagent, with the N-terminal amino group of peptides was a revolutionary step in protein sequencing, a contribution for which Frederick Sanger was awarded the Nobel Prize.[4][5] The same fundamental reaction is employed to synthesize DNP-amino acid esters. This guide provides a comprehensive overview of the synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester, detailing the underlying chemical mechanism, a robust experimental protocol, and methods for its characterization and purification. The compound serves as a valuable analytical reference standard and a potential intermediate in the synthesis of more complex peptide analogues.[2]
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[6] Unlike electrophilic aromatic substitution where an electron-rich aromatic ring is attacked by an electrophile, the SNAr mechanism involves an electron-poor aromatic ring being attacked by a nucleophile.[7]
Causality of the Mechanism:
-
Activation of the Aromatic Ring : The benzene ring of 1-fluoro-2,4-dinitrobenzene (DNFB) is rendered highly electrophilic (electron-deficient) by the presence of two potent electron-withdrawing nitro groups (-NO₂) at the ortho and para positions relative to the fluorine atom.[4][6] This strong electron withdrawal is crucial for the ring to be susceptible to attack by a nucleophile.
-
Nucleophilic Attack : The primary amino group (-NH₂) of L-alanine methyl ester acts as the nucleophile. It attacks the carbon atom bonded to the fluorine (the ipso-carbon), as this is the most electron-deficient position activated by the nitro groups.[8]
-
Formation of the Meisenheimer Complex : This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge is effectively delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization for this intermediate.[6] The formation of this complex is typically the rate-determining step of the reaction.[4][7]
-
Restoration of Aromaticity : The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a fluoride ion (F⁻).[6][8] Although fluoride is generally a poor leaving group in S
N2 reactions, in the SNAr context, the high electronegativity of fluorine enhances the electrophilicity of the ipso-carbon, accelerating the initial nucleophilic attack (the rate-determining step), making DNFB a highly effective substrate.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a reliable method for the synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester. The procedure is based on established methods for reacting amino acids with Sanger's reagent.[5]
Materials and Reagents:
-
L-alanine methyl ester hydrochloride
-
1-Fluoro-2,4-dinitrobenzene (DNFB / Sanger's Reagent)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (95% or absolute)
-
Diethyl ether
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
Protocol Steps:
-
Preparation of Reactant Solutions:
-
In a 100 mL round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 eq) in 20 mL of deionized water.
-
To this solution, add sodium bicarbonate (2.5 eq) in portions while stirring. This neutralizes the hydrochloride salt and creates the mild alkaline conditions necessary for the reaction.[4] Continue stirring until gas evolution (CO₂) ceases, indicating the formation of the free amine.
-
In a separate small beaker, prepare a solution of DNFB (1.05 eq) in 25 mL of ethanol.
-
-
Reaction Execution:
-
Slowly add the ethanolic DNFB solution to the aqueous solution of L-alanine methyl ester with vigorous stirring at room temperature.
-
Seal the flask and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by the formation of a yellow precipitate, which is the desired DNP-derivatized product.[5]
-
-
Product Isolation and Purification:
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with several portions of cold deionized water to remove inorganic salts (e.g., NaHCO₃, NaCl, NaF).
-
Follow with a wash using cold ethanol to remove any unreacted DNFB.
-
Finally, wash the precipitate with diethyl ether to facilitate drying.[5]
-
Air-dry the purified yellow crystalline product. For complete dryness, place the product in a vacuum desiccator overnight.
-
-
Purity Assessment:
-
The purity of the final product should be assessed by HPLC and its identity confirmed by measuring its melting point and acquiring spectroscopic data (Mass Spectrometry, NMR).
-
Physicochemical Properties and Characterization Data
Proper characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Summary of Properties:
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-(2,4-dinitroanilino)propanoate | [9] |
| Synonyms | Dnp-Ala-OMe, N-Dnp-L-alanine Methyl Ester | [1] |
| CAS Number | 10420-63-0 | [1][9] |
| Molecular Formula | C₁₀H₁₁N₃O₆ | [1][9] |
| Molecular Weight | 269.21 g/mol | [1][9] |
| Appearance | Light yellow to orange powder/crystals | |
| Melting Point | 81.0 - 84.0 °C | |
| Purity (Typical) | >98.0% (HPLC) | [10] |
Analytical Characterization Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product.[11] A reversed-phase column with a UV detector set to monitor the strong absorbance of the DNP group (around 350-360 nm) is typically used.[11]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Negative ion chemical ionization is particularly effective for DNP-amino acid esters, often yielding a simple spectrum where the molecular anion (M⁻) is the base peak, allowing for unambiguous identification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, showing characteristic signals for the alanine methyl ester backbone and the dinitrophenyl ring protons.
-
UV-Vis Spectroscopy: The DNP chromophore provides a strong and characteristic absorbance peak, which is useful for quantification and detection.[2]
Safety and Handling
Researchers must adhere to standard laboratory safety protocols when performing this synthesis.
-
1-Fluoro-2,4-dinitrobenzene (DNFB): This reagent is toxic and a skin irritant. It should be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Solvents: Ethanol and diethyl ether are flammable. All heating should be done using a heating mantle or water bath, and sources of ignition must be avoided.
-
Product: The final product, N-(2,4-Dinitrophenyl)-L-alanine methyl ester, may cause skin and eye irritation.[9] Standard safe handling procedures for chemical reagents should be followed.
Conclusion
The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester via the nucleophilic aromatic substitution reaction of L-alanine methyl ester with Sanger's reagent is a robust and well-established procedure. The reaction is driven by the powerful electron-withdrawing nature of the nitro groups on the DNFB ring, which facilitates the formation of a stable Meisenheimer complex intermediate. The resulting DNP-derivatized product is a valuable tool for researchers, serving as a reliable analytical standard for chromatographic applications and as a building block in synthetic organic chemistry. By following the detailed protocol and characterization methods outlined in this guide, scientists can confidently prepare and validate this important chemical compound.
References
- N/A. (2024, June 6). In Section 17-12 A, we saw that the Sanger reagent, 2,4 - Filo. Filo.
-
PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. National Center for Biotechnology Information. Retrieved from [Link]
- NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive.
- G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]
- MySkinRecipes. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. MySkinRecipes.
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N/A. (n.d.). Negative ion chemical ionization mass spectrometry of 2,4-dinitrophenyl amino acid esters. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Starshinechemical. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Starshinechemical.
-
N/A. (2024, November 21). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. PMC - NIH. Retrieved from [Link]
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Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]
-
Quora. (2014, December 29). How does Sanger's reagent work?. Quora. Retrieved from [Link]
-
N/A. (n.d.). DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L. SciSpace. Retrieved from [Link]
-
N/A. (n.d.). The investigation of N-dinitrophenyl derivatives of amino acids by electron/chemical ionization using a particle beam interfac. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). A protocol for reacting amino acids with Sanger's reagent 1 under.... ResearchGate. Retrieved from [Link]
-
N/A. (1955, May 1). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Semantic Scholar. Retrieved from [Link]
-
N/A. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central. Retrieved from [Link]
-
YouTube. (2021, August 6). Identification of Amino Acids by Sanger's Reagent | DNFB | N terminal. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN106316869A - Synthesis method of beta-alanine methyl ester salt product. Google Patents.
Sources
- 1. scbt.com [scbt.com]
- 2. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester [myskinrecipes.com]
- 3. youtube.com [youtube.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. info.gbiosciences.com [info.gbiosciences.com]
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- 8. In Section 17-12 \mathrm{~A}, we saw that the Sanger reagent, 2,4 -dinitr.. [askfilo.com]
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- 12. Negative ion chemical ionization mass spectrometry of 2,4-dinitrophenyl amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester
Prepared by: Gemini, Senior Application Scientist
Introduction
N-(2,4-Dinitrophenyl)-L-alanine methyl ester, commonly abbreviated as DNP-Ala-OMe, is a derivatized amino acid ester of significant interest in the fields of analytical chemistry, biochemistry, and proteomics. It belongs to the class of compounds known as DNP-amino acids, which have been pivotal since Sanger's foundational work on protein sequencing. The covalent attachment of the 2,4-dinitrophenyl (DNP) group to the alpha-amino group of L-alanine methyl ester imparts a distinct yellow color and strong ultraviolet (UV) absorbance, making it an invaluable chromophoric tag for detection and quantification.
This technical guide provides a comprehensive examination of the core physicochemical properties of DNP-L-alanine methyl ester. It is designed for researchers, scientists, and drug development professionals who utilize this compound as an analytical standard, a reference material for chromatographic method development, or as an intermediate in peptide synthesis. The subsequent sections detail the compound's structural and physical characteristics, followed by field-proven, validated protocols for its analytical characterization using modern spectroscopic, chromatographic, and thermal analysis techniques.
Molecular and Physicochemical Properties
The fundamental properties of DNP-L-alanine methyl ester are summarized below. These data are critical for its accurate handling, storage, and application in quantitative analyses.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-(2,4-dinitroanilino)propanoate | |
| Synonyms | N-Dnp-L-alanine Methyl Ester, Dnp-Ala-OMe | |
| CAS Number | 10420-63-0 | |
| Molecular Formula | C₁₀H₁₁N₃O₆ | |
| Molecular Weight | 269.21 g/mol | |
| Appearance | Light yellow to orange crystalline solid | |
| Melting Point | 81 - 84 °C (typically cited as 82 °C) | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Polar Surface Area (PSA) | 130 Ų | |
| XLogP3 | 2.5 - 2.57 |
Chemical Structure
The structure of DNP-L-alanine methyl ester incorporates the chiral center of L-alanine, the chromophoric dinitrophenyl group, and a methyl ester moiety.
Caption: 2D Chemical Structure of DNP-L-alanine methyl ester.
Analytical Characterization Protocols
The following sections provide detailed methodologies for the comprehensive analysis of DNP-L-alanine methyl ester. The choice of each protocol is grounded in the compound's specific chemical properties, ensuring robust and reproducible results.
Spectroscopic Analysis
Expertise & Experience: The 2,4-dinitrophenyl group is a strong chromophore, making UV-Vis spectroscopy an ideal technique for the quantitative analysis of DNP-L-alanine methyl ester. The analysis is typically performed in a solvent that does not absorb in the near-UV region and can fully solubilize the compound, such as methanol or acetonitrile. The wavelength of maximum absorbance (λmax) for DNP-amino acids is typically in the 350-360 nm range in neutral or acidic solutions.
Protocol: Quantitative Determination by UV-Vis
-
Solvent Selection: Use HPLC-grade methanol or acetonitrile.
-
Standard Preparation: Accurately weigh approximately 10 mg of DNP-L-alanine methyl ester and dissolve it in the chosen solvent in a 100 mL volumetric flask to create a stock solution of ~100 µg/mL.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15, 20 µg/mL) to construct a calibration curve.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the instrument to scan from 200 nm to 500 nm.
-
-
Measurement:
-
Use the pure solvent to zero the baseline (autozero).
-
Measure the absorbance spectrum of each standard dilution.
-
Identify the λmax from the scan of a mid-range concentration standard.
-
Measure the absorbance of all standards and the unknown sample at this fixed λmax.
-
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the unknown sample by interpolating its absorbance from the linear regression of the curve.
Expertise & Experience: NMR spectroscopy is essential for confirming the chemical structure and assessing the purity of the compound. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. The following are predicted chemical shifts based on the structure and data from analogous compounds like DNP-phenylalanine and L-alanine peptides. The aromatic protons of the DNP group are expected to appear far downfield due to the strong electron-withdrawing effects of the nitro groups.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of DNP-L-alanine methyl ester in ~0.7 mL of CDCl₃ or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Acquire a broadband-decoupled ¹³C NMR spectrum.
-
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~8.9-9.1 ppm: Doublet, 1H (Aromatic proton ortho to both NO₂ groups).
-
~8.2-8.4 ppm: Doublet of doublets, 1H (Aromatic proton between NO₂ and NH groups).
-
~7.0-7.2 ppm: Doublet, 1H (Aromatic proton ortho to the NH group).
-
~4.5-4.7 ppm: Multiplet, 1H (Alpha-proton of alanine, CH).
-
~3.8 ppm: Singlet, 3H (Methyl ester protons, OCH₃).
-
~1.7 ppm: Doublet, 3H (Beta-protons of alanine, CH₃).
-
A broad signal for the N-H proton may also be observed.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~172-174 ppm: Carbonyl carbon (C=O).
-
~145-150 ppm: Aromatic carbons attached to NO₂ groups.
-
~120-135 ppm: Other aromatic carbons.
-
~53-55 ppm: Methyl ester carbon (OCH₃).
-
~50-52 ppm: Alpha-carbon of alanine (CH).
-
~18-20 ppm: Beta-carbon of alanine (CH₃).
-
Expertise & Experience: FT-IR spectroscopy is used to identify the key functional groups within the molecule. The presence of the nitro groups, the secondary amine, the ester carbonyl, and the aliphatic C-H bonds will give rise to characteristic absorption bands. The data can be compared with spectra from similar DNP-derivatives.
Protocol: FT-IR Analysis using ATR
-
Sample Preparation: Place a small amount of the crystalline solid directly onto the attenuated total reflectance (ATR) crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.
-
Set the instrument to scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).
-
-
Measurement: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, co-adding at least 16 scans to improve signal quality.
-
Expected Vibrational Bands:
-
~3300 cm⁻¹: N-H stretching (secondary amine).
-
~3100 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1740 cm⁻¹: C=O stretching (ester carbonyl).
-
~1600 cm⁻¹: Aromatic C=C stretching.
-
~1520 cm⁻¹ & ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretching, respectively. These are strong, characteristic peaks for the DNP group.
-
~1200 cm⁻¹: C-O stretching (ester).
-
Chromatographic Analysis
Expertise & Experience: Chromatography is the cornerstone for assessing the purity of DNP-L-alanine methyl ester and for its use as a calibration standard. HPLC provides high-resolution separation and accurate quantification, while TLC offers a rapid, cost-effective method for qualitative checks.
Trustworthiness: This protocol is based on established methods for separating DNP-amino acid derivatives. A reversed-phase C18 column is the standard choice, as it effectively retains the relatively nonpolar DNP-derivatized compound. A gradient elution is employed to ensure a sharp peak shape and efficient separation from potential impurities, such as the hydrolyzed DNP-L-alanine acid or unreacted starting materials. Detection at 350-360 nm leverages the strong absorbance of the DNP chromophore.
Caption: A typical experimental workflow for HPLC analysis.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 25 mM Triethylammonium phosphate (TEAP) buffer, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: 50% Acetonitrile in Solvent A.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 100% B
-
15-18 min: Hold at 100% B
-
18-20 min: Return to 20% B and equilibrate for 5 minutes before the next injection.
-
-
-
Data Analysis: Integrate the peak area of DNP-L-alanine methyl ester. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Expertise & Experience: TLC is an excellent tool for rapid identity checks and for monitoring the progress of reactions involving DNP-L-alanine methyl ester. Silica gel is the standard stationary phase. A mobile phase containing a mixture of a nonpolar solvent (like toluene or chloroform) and a more polar, hydrogen-bond-donating solvent (like ethyl acetate or acetic acid) is used to achieve good separation. The yellow color of the DNP spot allows for easy visualization without the need for staining reagents.
Protocol: Qualitative TLC Analysis
-
Plate: Silica gel 60 F₂₅₄ TLC plate.
-
Sample Preparation: Dissolve a small amount of the compound in acetone or ethyl acetate to make a ~1 mg/mL solution.
-
Mobile Phase (Solvent System): Toluene : Ethyl Acetate : Acetic Acid (70:30:1 v/v/v). This system should be optimized as needed.
-
Procedure:
-
Pour the mobile phase into a TLC developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with the lid. Allow to equilibrate for 15-20 minutes.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Carefully place the spotted plate into the chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization: The DNP-L-alanine methyl ester spot will be visible as a distinct yellow spot in daylight. It can also be visualized under UV light (254 nm) where it will quench the fluorescence of the indicator in the plate.
-
Analysis: Calculate the Retention Factor (Rf) value (Rf = distance traveled by spot / distance traveled by solvent front). This value can be compared to a reference standard run on the same plate.
Thermal Analysis
Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal stability, melting behavior, and purity of a solid compound. For a crystalline standard like DNP-L-alanine methyl ester, DSC is used to precisely determine the melting point and enthalpy of fusion, which are key indicators of purity. A pure compound will exhibit a sharp, well-defined melting endotherm. TGA determines the temperature at which the compound begins to decompose.
Protocol: DSC and TGA Analysis
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline solid into an aluminum TGA pan or a crimped aluminum DSC pan.
-
DSC Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to 120 °C at a rate of 10 °C/min.
-
-
Expected DSC Result: A sharp endothermic peak should be observed, with an onset temperature corresponding to the beginning of melting and a peak maximum close to the literature melting point of ~82 °C. The sharpness of the peak is a qualitative indicator of purity.
-
TGA Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.
-
-
Expected TGA Result: The TGA curve should show a stable baseline with no significant mass loss until well above the melting point, typically starting above 150-200 °C, indicating the onset of thermal decomposition.
Safe Handling and Storage
-
Hazards: DNP-L-alanine methyl ester is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place. Recommended storage is at room temperature or refrigerated (<15 °C) for long-term stability.
Conclusion
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a well-characterized compound with defined physicochemical properties that make it highly suitable for its primary roles as an analytical standard and synthetic intermediate. Its strong UV chromophore, distinct melting point, and predictable spectroscopic features allow for robust identification and purity assessment using the standard suite of analytical techniques described herein, including UV-Vis, NMR, FT-IR, HPLC, and thermal analysis. Adherence to these validated protocols will ensure the generation of accurate and reliable data for researchers in drug development and the broader chemical sciences.
References
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I. Parikh, S.P. March, P. Cuatrecasas. DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L. SciSpace. Available at: [Link]
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Bhushan, R., & Arora, M. (2002). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 16(6), 395-403. Available at: [Link]
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MySkinRecipes. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Available at: [Link]
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Brenner, M., & Niederwieser, A. (1961). Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N-(2,4-Dinitrophenyl). DTIC. Available at: [Link]
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Bond, P. S. (1970). Thin-layer Chromatography of Trinitrophenyl Derivatives of Amino Acids in Urine and Plasma. Journal of Clinical Pathology, 23(4), 315-318. Available at: [Link]
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ResearchGate. FTIR spectrum of DNPH. [Diagram]. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). Available at: [Link]
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PubChem. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Available at: [Link]
-
London, R. E., Stewart, J. M., & Matwiyoff, N. A. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508. Available at: [Link]
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Ueda, H., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3348. Available at: [Link]
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NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0074460). Available at: [Link]
-
NIST. L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester. Available at: [Link]
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MySkinRecipes. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Available at: [Link]
-
Gavin Publishers. Applied Clinical Pharmacology and Toxicology. Available at: [Link]
- Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbam
A Technical Guide to the UV-Vis Spectrum of N-(2,4-Dinitrophenyl)-L-alanine methyl ester
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of N-(2,4-Dinitrophenyl)-L-alanine methyl ester. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a reference standard or intermediate in their workflows.[1] This document will cover the theoretical underpinnings of its characteristic spectrum, a detailed experimental protocol for accurate spectral acquisition, and guidance on data interpretation, including the influence of the solvent environment.
Introduction: The Significance of the Dinitrophenyl Chromophore
N-(2,4-Dinitrophenyl)-L-alanine methyl ester belongs to the class of DNP-derivatized amino acids. The attachment of the 2,4-dinitrophenyl (DNP) group to the primary amine of an amino acid is a widely adopted strategy in analytical chemistry.[2] This derivatization serves a critical purpose: it introduces a strong chromophore, the DNP group, which imparts a distinct yellow color and strong ultraviolet absorbance to the otherwise weakly absorbing amino acid.[1][2] This property is fundamental to the sensitive detection and quantification of amino acids and peptides via UV-Vis spectroscopy, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[1]
The characteristic UV-Vis spectrum of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is dominated by the electronic transitions within the dinitrophenyl moiety. The two electron-withdrawing nitro groups significantly influence the electronic structure of the benzene ring, leading to intense absorption bands in the UV and near-visible regions.[3][4] Understanding these spectral features is paramount for its use as a calibration standard in chromatographic analyses of protein hydrolysates and in various biochemical assays.[1]
Theoretical Framework: Electronic Transitions and Spectral Characteristics
The UV-Vis spectrum of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is characterized by distinct absorption bands arising from π → π* and potentially n → π* electronic transitions within the DNP chromophore.
-
π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In the DNP group, the extended conjugation between the benzene ring, the nitro groups, and the lone pair of electrons on the secondary amine nitrogen results in intense absorption bands.
-
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding (n) electron, typically from the oxygen atoms of the nitro groups or the nitrogen of the amino group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The spectrum is typically dominated by a strong absorption band in the range of 350-400 nm.[2][5] The exact position of the absorption maximum (λmax) is influenced by factors such as the solvent and the pH of the medium.
Experimental Protocol for UV-Vis Spectral Acquisition
This section outlines a validated, step-by-step methodology for obtaining a high-quality UV-Vis spectrum of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
3.1 Materials and Instrumentation
-
Analyte: N-(2,4-Dinitrophenyl)-L-alanine methyl ester (CAS No. 10420-63-0)[1][6][7]
-
Solvent: Spectroscopic grade methanol or ethanol is recommended for initial characterization due to their transparency in the near-UV and visible regions and their ability to solubilize the analyte.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a spectral bandwidth of 1-2 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
3.2 Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of N-(2,4-Dinitrophenyl)-L-alanine methyl ester and dissolve it in 10 mL of the chosen spectroscopic grade solvent in a volumetric flask. Ensure complete dissolution.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for spectral analysis. A typical starting concentration for the working solution is in the range of 10-20 µg/mL. The final absorbance at λmax should ideally be within the linear dynamic range of the spectrophotometer (typically 0.2 - 1.0 Absorbance Units).
3.3 Instrumental Parameters and Spectral Acquisition
-
Wavelength Range: 200 - 600 nm.
-
Scan Speed: Medium.
-
Data Interval: 1 nm.
-
Baseline Correction: Perform a baseline correction using the solvent-filled cuvette in both the sample and reference beams.
-
Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample holder. Acquire the spectrum.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition of the analyte.
Data Interpretation and Influence of Solvent
4.1 Expected Spectral Features
The UV-Vis spectrum of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in a neutral, non-polar to moderately polar solvent like ethanol is expected to exhibit a primary absorption maximum (λmax) around 350-360 nm. This peak is attributed to the π → π* transitions within the conjugated system of the dinitrophenyl group. A secondary, lower-intensity shoulder or peak may be observed at a shorter wavelength, also arising from electronic transitions within the aromatic system.
| Parameter | Expected Value Range | Electronic Transition |
| Primary λmax | 350 - 360 nm | π → π |
| Secondary Absorption | ~260 nm | π → π |
4.2 The Role of Solvent Polarity (Solvatochromism)
The position and intensity of the absorption bands of DNP derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[8][9][10]
-
Bathochromic Shift (Red Shift): In more polar solvents, a bathochromic shift (shift to longer wavelengths) of the π → π* transition is often observed. This is because the excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.[11]
-
Hypsochromic Shift (Blue Shift): Conversely, for n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (shift to shorter wavelengths). The non-bonding orbitals are more exposed and are stabilized to a greater extent by polar solvents through hydrogen bonding or dipole-dipole interactions. This increased stabilization of the ground state widens the energy gap to the π* state.[11]
Researchers should be aware of these solvent effects, as they can be leveraged to optimize detection sensitivity or to probe the local environment of the DNP-labeled molecule.
Quantitative Analysis: The Beer-Lambert Law
For quantitative applications, the Beer-Lambert Law is employed:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (or molar absorptivity), a constant for a given substance at a specific wavelength in a particular solvent (units: M⁻¹cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (units: M)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[12] For DNP-amino acids, the extinction coefficient at their λmax is typically in the range of 10,000 to 20,000 M⁻¹cm⁻¹, which allows for sensitive quantification. An experimentally determined extinction coefficient is crucial for accurate concentration measurements.
Logical Relationship of Key Concepts
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An In-depth Technical Guide to the Solubility of N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of N-(2,4-Dinitrophenyl)-L-alanine methyl ester. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the theoretical underpinnings of solubility, predictive methodologies, and detailed experimental protocols for precise solubility determination.
Introduction: The Significance of Solubility
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a derivatized amino acid ester with applications in analytical chemistry as a reference standard for the identification and quantification of amino acids.[1] Its utility in various assays and synthetic procedures is fundamentally linked to its solubility in organic solvents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the accuracy of analytical measurements. The solubility of a compound dictates its behavior in solution-based applications, influencing everything from reaction kinetics to the ease of product isolation.
Physicochemical Profile of N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester
A foundational understanding of the physicochemical properties of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is essential for predicting its solubility. These properties provide insights into the intermolecular forces at play between the solute and potential solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₆ | [2][3] |
| Molecular Weight | 269.21 g/mol | [2][4] |
| Melting Point | 82 °C | [4][5] |
| XLogP3 | 2.5 | [2] |
| Appearance | Light yellow to orange powder/crystal | [5] |
The XLogP3 value of 2.5 suggests that N-(2,4-Dinitrophenyl)-L-alanine methyl ester is moderately non-polar, indicating a preference for organic solvents over aqueous media. The presence of nitro groups and an ester functional group contributes to its polarity and potential for dipole-dipole interactions and hydrogen bonding.
Theoretical Framework for Solubility Prediction
While experimental determination provides the most accurate solubility data, theoretical models can be invaluable for initial solvent screening and for understanding the underlying factors governing solubility.
The "Like Dissolves Like" Principle
The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For N-(2,4-Dinitrophenyl)-L-alanine methyl ester, this implies that it will exhibit higher solubility in solvents that share its polarity characteristics. Solvents capable of engaging in dipole-dipole interactions and potentially accepting hydrogen bonds would be good candidates.
Quantitative Structure-Property Relationship (QSPR)
QSPR models offer a more quantitative approach to predicting solubility.[2][6][7] These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, including solubility.[6][8] By calculating a series of molecular descriptors that encode structural, electronic, and topological features, it is possible to build predictive models for solubility in various solvents. While developing a specific QSPR model for this compound is beyond the scope of this guide, researchers can leverage existing QSPR software to estimate its solubility in a range of solvents.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a more nuanced method for predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[5][9][10] The principle behind HSP is that substances with similar HSP values are likely to be miscible.[5][9] By determining or estimating the HSP of N-(2,4-Dinitrophenyl)-L-alanine methyl ester, one can identify solvents with a close HSP match, thereby predicting good solubility.
Experimental Determination of Solubility
Direct experimental measurement remains the gold standard for obtaining accurate solubility data. The following section provides a detailed protocol for determining the solubility of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in an organic solvent of choice.
The Saturated Shake-Flask Method
The saturated shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1][11][12][13][14] The methodology involves creating a saturated solution by agitating an excess of the solid solute in the solvent until equilibrium is reached.
Diagram of the Saturated Shake-Flask Workflow
Caption: Workflow for the saturated shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of N-(2,4-Dinitrophenyl)-L-alanine methyl ester. "Excess" means that undissolved solid should remain at the end of the experiment.
-
Dispense a known volume or mass of the desired organic solvent into a series of vials or flasks.
-
-
Equilibration:
-
Add the weighed solute to each vial/flask containing the solvent.
-
Seal the vials/flasks to prevent solvent evaporation.
-
Place the vials/flasks in a constant temperature shaker bath. The temperature should be controlled and recorded.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials/flasks from the shaker.
-
Allow the undissolved solid to settle.
-
Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the samples to pellet the undissolved solid.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solid. Ensure the filter material is compatible with the organic solvent and does not adsorb the solute.
-
-
-
Sample Analysis:
-
Carefully extract an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in the diluted sample using an appropriate analytical technique.
-
Quantitative Analysis Techniques
The choice of analytical method will depend on the properties of the solute and the desired accuracy.
4.2.1. Gravimetric Analysis
This is a simple and direct method for determining solubility.[3][4][15]
Protocol:
-
Accurately weigh an empty, dry evaporating dish.
-
Pipette a known volume of the saturated solution into the evaporating dish.
-
Reweigh the dish with the solution to determine the mass of the solution.
-
Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the decomposition point of the solute.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
The mass of the residue is the mass of the dissolved solute.
Calculation: Solubility ( g/100g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100
4.2.2. UV-Visible Spectrophotometry
This method is suitable due to the presence of the chromophoric dinitrophenyl group in the molecule.[16][17][18]
Protocol:
-
Prepare a series of standard solutions of N-(2,4-Dinitrophenyl)-L-alanine methyl ester of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the appropriately diluted saturated solution.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
Diagram of the Spectrophotometric Analysis Workflow
Caption: Workflow for solubility determination using UV-Visible spectrophotometry.
4.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining concentration, especially in the presence of impurities.[1][18][19]
Protocol:
-
Develop an HPLC method (including column, mobile phase, flow rate, and detector settings) that can separate and quantify N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
-
Prepare a series of standard solutions and inject them to create a calibration curve of peak area versus concentration.
-
Inject the appropriately diluted saturated solution sample.
-
Determine the concentration from the calibration curve.
Factors Influencing Solubility
Several factors can significantly impact the solubility of N-(2,4-Dinitrophenyl)-L-alanine methyl ester:
-
Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for accurate results.
Conclusion
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Available at: [Link]
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PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine methyl ester. National Center for Biotechnology Information. Available at: [Link]
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Abraham, M. H. (2014). The Abraham solvation equation. Stack Exchange. Available at: [Link]
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Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]
- Qureshi, A., et al. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis.
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Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
- Vlckova, H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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Solubility of Things. (n.d.). Spectroscopic Techniques. Available at: [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]
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Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]
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Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Available at: [Link]
-
ACS Publications. (n.d.). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]
- ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Lund University Publications. (n.d.).
- ACS Publications. (2019).
- PubMed. (n.d.). A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure.
- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
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SlideShare. (n.d.). solubility experimental methods.pptx. Available at: [Link]
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Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry.
-
Quora. (2021). How do you determine the solubility of a solid?. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. Available at: [Link]
-
Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Available at: [Link]
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Predicting aqueous solubility by QSPR modeling.
- Scilit. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- IJRPB. (2013).
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
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An In-depth Technical Guide to N-(2,4-Dinitrophenyl)-L-alanine methyl ester
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role and Utility of a Dinitrophenylated Amino Acid Ester
N-(2,4-Dinitrophenyl)-L-alanine methyl ester, identified by its CAS number 10420-63-0, is a pivotal molecule in the landscape of biochemical analysis and synthetic chemistry.[1][2] As a dinitrophenyl (DNP) derivative of the L-alanine methyl ester, this compound merges the chirality of a natural amino acid with the potent chromophoric properties of the DNP group. This unique combination makes it an indispensable tool for researchers, particularly in proteomics and drug development.
The primary utility of this bright yellow, crystalline solid stems from its application as a reference standard in analytical chromatography.[2] The DNP group, introduced by reaction with 2,4-dinitrofluorobenzene (DNFB, Sanger's reagent), imparts a strong ultraviolet (UV) absorbance. This property allows for highly sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC), making it ideal for the precise identification and quantification of alanine in complex mixtures such as protein hydrolysates.[2]
Beyond its role as an analytical standard, N-(2,4-Dinitrophenyl)-L-alanine methyl ester serves as a valuable chiral building block in organic synthesis. The defined stereochemistry at the alpha-carbon is crucial for constructing stereospecific peptide analogs and other bioactive molecules, where biological function is intrinsically linked to three-dimensional structure. This guide provides a comprehensive overview of its synthesis, characterization, and core applications, offering field-proven insights and detailed protocols for laboratory professionals.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and handling requirements is a prerequisite for its effective and safe use in a research environment.
Core Properties
The fundamental physicochemical properties of N-(2,4-Dinitrophenyl)-L-alanine methyl ester are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 10420-63-0 | [1] |
| Molecular Formula | C₁₀H₁₁N₃O₆ | [1][2] |
| Molecular Weight | 269.21 g/mol | [1][2] |
| IUPAC Name | methyl (2S)-2-(2,4-dinitroanilino)propanoate | [1] |
| Appearance | Pale yellow to yellow crystalline powder | |
| Melting Point | 82 °C | [3] |
| Solubility | Soluble in hot methanol |
Safety and Handling
As with any dinitrophenyl derivative, appropriate safety measures are critical. The compound is classified under GHS guidelines and requires careful handling to avoid irritation and exposure.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Storage & Disposal: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P501 (Dispose of contents/container to an approved waste disposal plant).[3]
-
It is imperative to consult the full Material Safety Data Sheet (MSDS) before handling this compound.[2] Always use a fume hood and appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthesis and Purification: A Validated Protocol
The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a classic example of nucleophilic aromatic substitution, famously known as the Sanger reaction. The process involves two main stages: the preparation of the free L-alanine methyl ester from its hydrochloride salt, followed by the coupling reaction with 2,4-dinitrofluorobenzene (DNFB).
Diagram of Synthesis Workflow
Caption: Workflow for the two-stage synthesis of the target compound.
Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity. The causality behind key steps is explained to ensure reproducibility.
Part 1: Preparation of Free L-Alanine Methyl Ester (in situ)
-
Rationale: The starting material is often the hydrochloride salt for stability. The amine must be deprotonated to its free base form to act as an effective nucleophile. Triethylamine is a suitable organic base that forms a hydrochloride salt, which can be easily removed.
-
Procedure:
-
Suspend L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
To the stirred suspension, add triethylamine (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes. The reaction progress can be monitored by the dissolution of the starting material and the formation of a triethylamine hydrochloride precipitate.
-
Filter the mixture to remove the precipitated salt.
-
The resulting filtrate, containing the free L-alanine methyl ester in DCM, can be used directly in the next step or concentrated carefully via rotary evaporation if a different solvent is required for the subsequent reaction. For this protocol, we will assume direct use is not feasible and the solvent will be switched to ethanol. Concentrate the filtrate under reduced pressure to yield the free ester as an oil.
-
Part 2: Dinitrophenylation Reaction
-
Rationale: The reaction proceeds via nucleophilic attack of the free amino group on the electron-deficient aromatic ring of DNFB, displacing the fluoride ion. The reaction is performed under mildly alkaline conditions (pH ~9) using sodium bicarbonate to neutralize the HF produced, driving the reaction to completion. A slightly elevated temperature (40°C) increases the reaction rate without promoting significant side reactions.
-
Procedure:
-
Dissolve 2,4-dinitrofluorobenzene (DNFB, 1.0 eq) in ethanol (approx. 15 mL per gram of DNFB).
-
In a separate flask, dissolve the L-alanine methyl ester (from Part 1, 1.0 eq) in a 5% aqueous sodium bicarbonate solution.
-
Add the ethanolic DNFB solution to the stirring amino acid ester solution.
-
Warm the mixture to 40°C and stir for 1-2 hours. The formation of the yellow DNP-product will be visually apparent. Monitor reaction completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting materials.
-
After completion, cool the reaction mixture in an ice bath. The product will often precipitate as a yellow solid.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield N-(2,4-Dinitrophenyl)-L-alanine methyl ester as a pure yellow crystalline solid.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of a pure sample.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl ester protons (~3.8 ppm, singlet), the alanine methyl protons (~1.6 ppm, doublet), the alanine α-proton (~4.6 ppm, quartet), the N-H proton (~8.9 ppm, doublet), and distinct signals for the three aromatic protons on the dinitrophenyl ring (~7.3, 8.3, and 9.1 ppm). |
| ¹³C NMR | Resonances for the ester carbonyl, the ester methyl group, the alanine α-carbon and methyl carbon, and the six distinct carbons of the dinitrophenyl ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the ester (~1740 cm⁻¹), and strong absorptions for the nitro groups (NO₂) (~1530 and 1350 cm⁻¹). |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 270.07, corresponding to the protonated molecule. |
Note: While specific spectral data is not provided here, reference spectra are available for purchase and viewing from commercial suppliers such as Sigma-Aldrich (for NMR data, see PubChem CID 18642980).[1]
Core Application: HPLC-Based Quantification of Alanine
The most prominent application of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is as a certified reference standard for the quantitative analysis of alanine in biological or synthetic samples using HPLC with UV detection.
Workflow for Quantitative Analysis
Caption: Standard workflow for quantifying alanine using a DNP-standard.
Protocol for HPLC Quantification
-
Rationale: This protocol uses the principle of external standardization. A calibration curve is generated by plotting the known concentrations of the pure standard against their measured peak areas. The concentration of the derivatized alanine in the unknown sample can then be interpolated from this curve based on its measured peak area. A reverse-phase C18 column is effective for separating the relatively nonpolar DNP-amino acids.
-
Procedure:
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in a suitable solvent like acetonitrile (e.g., 100 µg/mL).
-
Perform a series of dilutions from the stock solution to create at least five calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation (Example: Protein Hydrolysate):
-
Hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours to release free amino acids.
-
Neutralize the hydrolysate and perform a derivatization reaction with DNFB under the conditions described in the synthesis section to convert all free amino acids to their DNP derivatives.
-
Quench the reaction and dilute the sample to a concentration expected to fall within the range of the calibration curve.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient, for example, starting from 20% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 360 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Inject each calibration standard in triplicate and record the peak area for the DNP-alanine methyl ester.
-
Plot the average peak area (y-axis) against the concentration (x-axis) and perform a linear regression to generate the calibration curve. The R² value should be >0.99 for a valid curve.
-
Inject the unknown sample and identify the peak corresponding to DNP-alanine by its retention time.
-
Using the peak area of DNP-alanine from the unknown sample, calculate its concentration using the equation of the line from the calibration curve (y = mx + c).
-
-
Conclusion
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a well-characterized and highly functionalized molecule that holds a significant place in the toolkit of chemists and biochemists. Its utility as both a high-purity analytical standard and a chiral synthetic precursor is well-established. By understanding the principles behind its synthesis and applying the detailed protocols provided in this guide, researchers can confidently leverage this compound to achieve accurate analytical results and advance the synthesis of complex, stereochemically defined molecules.
References
-
PubChem. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. National Center for Biotechnology Information. [Link]
-
Kochhar, S., & Christen, P. (1989). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Analytical Biochemistry, 178(1), 17–21. [Link]
-
MySkinRecipes. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. [Link]
-
Organic Syntheses. (2011). The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 88, 42-54. [Link]
-
Starshine Chemical. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. [Link]
-
Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]
Sources
A Multi-Technique Approach to the Definitive Structure Elucidation of N-(2,4-Dinitrophenyl)-L-alanine methyl ester
Preamble: The Imperative for Unambiguous Characterization
In the realms of chemical synthesis, proteomics, and drug development, the absolute and unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent data rests. N-(2,4-Dinitrophenyl)-L-alanine methyl ester (DNP-Ala-OMe) is a derivatized amino acid ester frequently used as an analytical standard for chromatographic methods like TLC and HPLC, owing to the strong chromophoric properties of the 2,4-dinitrophenyl (DNP) group.[1] Its role as an intermediate in peptide synthesis further elevates the need for a rigorous and validated structural identity.[1]
This guide eschews a simplistic, linear protocol. Instead, it presents a holistic and synergistic analytical workflow, mirroring the decision-making process in a modern analytical laboratory. We will demonstrate how data from orthogonal techniques—mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance—are integrated to build an irrefutable structural case. The discussion culminates with X-ray crystallography, the gold standard for absolute configuration, to provide ultimate validation. Each step is chosen not merely for the data it provides, but for how it logically informs the next phase of the investigation, creating a self-validating analytical cascade.
The target molecule, N-(2,4-Dinitrophenyl)-L-alanine methyl ester, has the following fundamental properties:
The Analytical Workflow: A Strategy of Convergent Evidence
The structure elucidation process is a logical puzzle. We begin with broad questions about molecular mass and elemental composition, progressively narrowing our focus to functional groups, the precise atomic framework, and finally, the three-dimensional arrangement of atoms in space.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: With the molecular formula confirmed, FT-IR spectroscopy is employed to rapidly identify the key functional groups present. This is a crucial cross-validation step. For instance, the HRMS data implies the presence of oxygen; FT-IR can specify if this oxygen exists as a carbonyl (C=O) in an ester and as nitro groups (NO₂). This technique is fast, non-destructive, and provides an excellent "chemical fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 32 scans to achieve a high signal-to-noise ratio.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to the sample scan. The instrument software automatically subtracts the background from the sample spectrum.
Data Presentation & Interpretation
The structure contains several IR-active groups whose characteristic vibrations are predicted below. These predictions are based on established correlation tables and data from similar structures. [6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
|---|---|---|---|
| ~3300 | N-H Stretch | Secondary Amine | Medium, Sharp |
| ~3100-3000 | C-H Stretch | Aromatic | Medium |
| ~2950 | C-H Stretch | Aliphatic (CH₃) | Medium |
| ~1740 | C=O Stretch | Ester | Strong, Sharp |
| ~1600 & ~1470 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1520 & ~1340 | N=O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) | Very Strong |
| ~1250 | C-O Stretch | Ester | Strong |
The presence of strong absorptions around 1740 cm⁻¹, and the very strong characteristic bands for the nitro groups, would provide immediate and compelling evidence for the proposed functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. While MS gave us the formula and IR the functional groups, NMR will reveal the exact connectivity of the atoms—how they are pieced together. We use a combination of ¹H NMR to map the proton environment and ¹³C NMR to map the carbon skeleton. 2D experiments like COSY would be used to definitively establish proton-proton couplings.
Sources
- 1. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester [myskinrecipes.com]
- 2. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | C10H11N3O6 | CID 18642980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2,4-DINITROPHENYL)-L-ALANINE METHYL ESTER | 10420-63-0 [chemicalbook.com]
- 4. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | Starshinechemical [starshinechemical.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Versatile Chiral Synthon: A Technical Guide to N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester
Abstract
N-(2,4-Dinitrophenyl)-L-alanine methyl ester, commonly abbreviated as DNP-Ala-OMe, is a crystalline organic compound that serves as a valuable and versatile chiral building block in modern chemical research. Derived from the naturally occurring amino acid L-alanine, this molecule integrates a stereodefined center with the unique electronic and steric properties of the 2,4-dinitrophenyl (DNP) group. While extensively utilized as a derivatizing agent for the chiral resolution of amino acids via high-performance liquid chromatography (HPLC), its utility extends into the realm of synthetic chemistry. The DNP moiety is not merely a passive chromophore; its strong electron-withdrawing nature activates the molecule for specific transformations and can serve as a precursor for constructing complex heterocyclic scaffolds. This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of DNP-Ala-OMe, offering field-proven insights and detailed protocols for researchers in synthetic chemistry and drug development.
Introduction: Beyond a Simple Derivative
The strategic value of N-(2,4-Dinitrophenyl)-L-alanine methyl ester lies in the synergy between its constituent parts: the L-alanine core, which provides a fixed stereochemical handle, and the DNP group, which imparts distinct reactivity and analytical tractability. The synthesis of this compound is a classic example of nucleophilic aromatic substitution, a foundational reaction in organic chemistry. The product is a stable, light yellow crystalline solid, easily handled and stored under standard laboratory conditions.
Historically, the primary application of DNP-amino acid derivatives has been in analytical chemistry. The DNP group possesses a strong chromophore, rendering the molecule intensely colored and highly active under UV detection, which is ideal for chromatographic analysis. This property allows for the sensitive detection and quantification of amino acids and peptides. However, to view this molecule solely as an analytical tool is to overlook its potential as a proactive participant in asymmetric synthesis. The electron-deficient aromatic ring and the adjacent chiral center create a unique electronic environment that can be exploited for further functionalization, making it a valuable chiral synthon for constructing molecules with potential biological activity.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a building block's properties is paramount for its effective use. The key characteristics of DNP-Ala-OMe are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 10420-63-0 | |
| Molecular Formula | C₁₀H₁₁N₃O₆ | |
| Molecular Weight | 269.21 g/mol | |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | 82 °C | |
| Purity (Typical) | >98.0% (HPLC) | |
| Storage | Room temperature, protected from light |
Spectroscopic Data
| Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) |
| ~ 8.90 ppm (d, 1H, Ar-H) | ~ 171.0 ppm (C=O, ester) |
| ~ 8.20 ppm (dd, 1H, Ar-H) | ~ 148.0 ppm (Ar-C, C-NO₂) |
| ~ 7.20 ppm (d, 1H, Ar-H) | ~ 138.0 ppm (Ar-C, C-NO₂) |
| ~ 4.50 ppm (m, 1H, α-CH) | ~ 130.0 ppm (Ar-C, C-N) |
| ~ 3.80 ppm (s, 3H, OCH₃) | ~ 125.0 ppm (Ar-CH) |
| ~ 1.70 ppm (d, 3H, β-CH₃) | ~ 115.0 ppm (Ar-CH) |
| ~ (NH proton variable) | ~ 55.0 ppm (α-CH) |
| ~ 53.0 ppm (OCH₃) | |
| ~ 18.0 ppm (β-CH₃) |
Disclaimer: The NMR data presented is a theoretical estimation for illustrative purposes. Experimental verification is required.
Synthesis and Purification: A Validated Protocol
The synthesis of DNP-Ala-OMe is reliably achieved through the reaction of L-alanine methyl ester hydrochloride with 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent. The ester must first be neutralized to liberate the free amine, which then acts as the nucleophile.
Synthesis Workflow
The overall synthetic process involves two main stages: neutralization of the amino ester salt and the subsequent nucleophilic aromatic substitution (SNAr).
Caption: Synthetic workflow for N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Detailed Experimental Protocol
Materials:
-
L-Alanine methyl ester hydrochloride (1.0 eq)
-
1-Fluoro-2,4-dinitrobenzene (FDNB) (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Deionized Water
Procedure:
-
Neutralization: Suspend L-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath (0 °C). Slowly add triethylamine (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. The formation of triethylammonium chloride salt will be observed as a white precipitate.
-
SNAr Reaction: To the stirred suspension, add a solution of 1-fluoro-2,4-dinitrobenzene (1.05 eq) in dichloromethane dropwise. The reaction mixture will gradually turn yellow.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino ester is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove dinitrophenol impurity), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a yellow-orange solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford the pure N-(2,4-Dinitrophenyl)-L-alanine methyl ester as fine yellow crystals. Dry the product under vacuum.
Applications as a Chiral Building Block
Application in Analytical Chemistry: Chiral Derivatization for HPLC
The most established application of DNP-Ala-OMe and its analogs is in the determination of enantiomeric purity of amino acids and peptides. The DNP group serves two critical functions:
-
Chromophore: It provides strong UV absorbance, allowing for highly sensitive detection by HPLC.
-
Chiral Handle: The bulky, planar DNP group, when attached to an amino acid, creates a derivative with a distinct three-dimensional structure. When these DNP-amino acids are analyzed on a chiral stationary phase (CSP), the differential diastereomeric interactions between the DNP-analyte and the CSP enable their separation. This allows for the precise quantification of D- and L-enantiomers in a sample.
This technique is a cornerstone of quality control in peptide synthesis and in metabolomics research for detecting non-natural D-amino acids in biological systems.
Application in Synthetic Chemistry: Precursor to Bioactive Benzimidazoles
Beyond its analytical utility, the DNP-alanine scaffold is a valuable intermediate for synthesizing heterocyclic compounds. A compelling example is the base-catalyzed intramolecular cyclization to form 2-methyl-5-nitro-1H-benzimidazole-3-oxide. Compounds of this class have been investigated for their potential as antibacterial agents.
Reaction Mechanism: The reaction proceeds via an intramolecular SNAr pathway. The strong base deprotonates the N-H group, increasing its nucleophilicity. The resulting anion attacks the C1 position of the aromatic ring, displacing the ortho-nitro group. This nitro group is not a traditional leaving group; instead, it acts as an internal oxidant, with one oxygen atom being retained in the N-oxide product.
Caption: Mechanistic pathway for the cyclization of DNP-alanine. Note: Image placeholders are used in the DOT script; a visual rendering tool would be needed to display the chemical structures.
Protocol for Cyclization:
-
Saponification (Optional but common): The methyl ester of DNP-Ala-OMe is first hydrolyzed to the corresponding carboxylic acid, N-(2,4-Dinitrophenyl)-L-alanine, using aqueous NaOH.
-
Cyclization: The resulting DNP-alanine is dissolved in a dioxane/water mixture containing a strong base (e.g., 10% NaOH).
-
Heating: The mixture is refluxed until the starting material is consumed (monitored by TLC).
-
Workup: After cooling, the reaction is neutralized with acid, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the 2-methyl-5-nitro-1H-benzimidazole-3-oxide.
This transformation highlights the role of the DNP group not just as a protecting group but as a reactive component that enables the construction of a new, biologically relevant ring system while preserving the initial chirality at the adjacent center.
Conclusion and Future Outlook
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a chiral building block of significant utility. Its straightforward synthesis and robust physicochemical properties make it an accessible and reliable tool for chemists. While its role in the analytical separation of enantiomers is well-documented and vital, its potential in synthetic chemistry remains an area ripe for further exploration. The demonstrated conversion to bioactive benzimidazole-N-oxides serves as a key example of how the DNP moiety can be strategically employed as a functional precursor. Future research may focus on leveraging the electron-deficient nature of the DNP ring for other transformations, such as stereoselective additions to the chiral backbone or functionalization of the aromatic ring itself, further expanding the synthetic playbook for this versatile chiral synthon.
References
- Chen, S. (2004).
An In-depth Technical Guide to N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester: Molecular Weight, Characterization, and Applications
This technical guide provides a comprehensive overview of N-(2,4-Dinitrophenyl)-L-alanine methyl ester, a critical reference standard and intermediate in analytical chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular properties, synthesis, analytical characterization, and applications.
Core Molecular Attributes
N-(2,4-Dinitrophenyl)-L-alanine methyl ester, often abbreviated as DNP-Ala-OMe, is a dinitrophenyl-derivatized amino acid ester. The covalent attachment of the 2,4-dinitrophenyl (DNP) group to the nitrogen atom of L-alanine methyl ester imparts specific chemical and physical properties that are leveraged in various scientific applications.
Molecular Weight and Formula
The precise determination of molecular weight is fundamental to the identity and purity assessment of any chemical compound. The molecular characteristics of N-(2,4-Dinitrophenyl)-L-alanine methyl ester are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁N₃O₆ | [1][2][3][4][5][6] |
| Average Molecular Weight | 269.21 g/mol | [1][2][3][4][5][6] |
| Monoisotopic Mass | 269.064789 Da | [1] |
| CAS Number | 10420-63-0 | [2][3][5] |
| IUPAC Name | methyl (2S)-2-(2,4-dinitroanilino)propanoate | [1][5] |
The molecular weight is a cornerstone for all quantitative analyses, enabling the conversion between mass and molarity, which is essential for preparing solutions of known concentrations for assays and as analytical standards.
Synthesis Pathway
The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is typically achieved through the reaction of L-alanine methyl ester with Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB). This reaction is a classical nucleophilic aromatic substitution where the amino group of the L-alanine methyl ester acts as the nucleophile, attacking the electron-deficient benzene ring of DNFB, leading to the displacement of the fluoride ion.
Caption: Synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Step-by-Step Synthesis Protocol
This protocol outlines the laboratory-scale synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
-
Preparation of L-alanine methyl ester: L-alanine is first esterified to its methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride or hydrochloric acid). The resulting L-alanine methyl ester hydrochloride is then neutralized.
-
Reaction with Sanger's Reagent:
-
Dissolve L-alanine methyl ester in a suitable solvent, such as ethanol or a buffered aqueous solution (e.g., sodium bicarbonate solution).
-
Add a solution of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) in a compatible solvent (e.g., ethanol) to the L-alanine methyl ester solution.
-
The reaction is typically carried out at room temperature with gentle stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Upon completion, the reaction mixture is often acidified to precipitate the DNP-amino acid ester.
-
The yellow precipitate of N-(2,4-Dinitrophenyl)-L-alanine methyl ester is collected by filtration.
-
The crude product is washed with water, followed by cold ethanol or ether to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).
-
Analytical Characterization and Molecular Weight Verification
A multi-pronged analytical approach is essential to confirm the identity, purity, and molecular weight of the synthesized N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Caption: Analytical workflow for compound characterization.
Mass Spectrometry
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.
-
Principle: The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Results: For N-(2,4-Dinitrophenyl)-L-alanine methyl ester, a high-resolution mass spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 270.0721, consistent with the monoisotopic mass of 269.064789 Da.
-
Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured m/z with the theoretical value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the connectivity of atoms and thus validating the identity of the compound. PubChem contains spectral data for N-(2,4-Dinitrophenyl)-L-alanine methyl ester, which can be used as a reference.[1]
-
¹H NMR Spectroscopy: This technique provides information about the number and types of protons in the molecule. The expected spectrum would show distinct signals for the aromatic protons of the dinitrophenyl group, the protons of the alanine backbone, and the methyl ester protons.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The expected spectrum would show signals for each unique carbon atom in the compound.
-
Protocol Outline:
-
Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
Data Analysis: Assign the observed chemical shifts and coupling constants to the corresponding nuclei in the molecular structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound.
-
Principle: The compound is separated from impurities based on its differential partitioning between a stationary phase and a mobile phase. The DNP group provides a strong chromophore, allowing for sensitive UV detection.[2]
-
Protocol Outline:
-
Sample Preparation: Prepare a solution of the compound in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a UV detector set to a wavelength where the DNP group has high absorbance (e.g., 360 nm).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid), is commonly used.
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Data Analysis: A pure sample will exhibit a single major peak in the chromatogram. The peak area can be used to quantify the purity, which is often greater than 98% for commercially available standards.[4]
-
Applications in Research and Development
N-(2,4-Dinitrophenyl)-L-alanine methyl ester serves as a valuable tool in several areas of scientific research.
Analytical Reference Standard
The primary application of this compound is as a reference standard in analytical chemistry.[2] Its well-defined properties, including its molecular weight and strong UV absorbance, make it ideal for:
-
Identification and Quantification of Amino Acids: Used as a standard in chromatographic techniques like HPLC and TLC for the analysis of protein hydrolysates and other biological samples.[2]
-
Calibration Standard: Employed to calibrate analytical instruments and validate analytical methods.
Intermediate in Organic Synthesis
N-(2,4-Dinitrophenyl)-L-alanine methyl ester can also be used as an intermediate in the synthesis of more complex molecules, such as peptide analogs and other bioactive compounds.[2]
Relevance in Proteomics and Drug Discovery
While not a therapeutic agent itself, the derivatization chemistry it represents is foundational to proteomics, the large-scale study of proteins. Proteomics plays a crucial role in:
-
Biomarker Discovery: Identifying proteins whose expression levels change in disease states, which can serve as diagnostic or prognostic markers.
-
Drug Target Identification: Pinpointing proteins that can be targeted by new drugs.
The principles of tagging and identifying amino acids, for which DNP-derivatization was an early and important method, have evolved into the sophisticated mass spectrometry-based techniques that are central to modern proteomics and drug discovery.
Safety and Handling
N-(2,4-Dinitrophenyl)-L-alanine methyl ester should be handled with appropriate safety precautions in a laboratory setting. It is classified as a flammable solid and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a compound with well-defined molecular characteristics, most notably its molecular weight of 269.21 g/mol . Its synthesis via the reaction of L-alanine methyl ester with Sanger's reagent is a classic example of nucleophilic aromatic substitution. A rigorous analytical workflow, incorporating mass spectrometry, NMR spectroscopy, and HPLC, is essential for confirming its identity and purity. As a high-purity analytical standard and a synthetic intermediate, it remains a valuable tool for researchers in chemistry, biochemistry, and pharmaceutical sciences.
References
-
PubChem. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. [Link]
-
MySkinRecipes. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. [Link]
-
Starshinechemical. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. [Link]
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- 5. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. N-(2,4-DINITROPHENYL)-L-ALANINE METHYL ESTER | 10420-63-0 [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester
This guide provides comprehensive safety protocols and handling instructions for N-(2,4-Dinitrophenyl)-L-alanine methyl ester (DNP-Ala-OMe), a compound frequently utilized by researchers, scientists, and drug development professionals. As a dinitrophenylated amino acid ester, its unique chemical properties, while beneficial for applications such as a reference standard in analytical chemistry and as an intermediate in peptide synthesis, also necessitate stringent safety measures.[1] This document aims to provide a deep understanding of the associated hazards and the rationale behind the recommended safety procedures to ensure a secure laboratory environment.
Chemical and Physical Properties: Understanding the Hazard Foundation
A thorough understanding of the chemical and physical properties of a substance is fundamental to anticipating its behavior and associated risks.
Table 1: Physicochemical Properties of N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester
| Property | Value | Source |
| CAS Number | 10420-63-0 | [2][3][4] |
| Molecular Formula | C₁₀H₁₁N₃O₆ | [2][3][5] |
| Molecular Weight | 269.21 g/mol | [2][3][5] |
| Appearance | Light yellow to orange solid/powder | [5] |
| Melting Point | 82 °C | [3] |
| Boiling Point | 408.7 ± 40.0 °C at 760 mmHg | [3] |
| Flash Point | 201.0 ± 27.3 °C | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Solubility | Information not readily available. Likely soluble in organic solvents. |
The presence of the 2,4-dinitrophenyl group is a key determinant of this compound's hazard profile. This electron-withdrawing group makes the compound susceptible to nucleophilic aromatic substitution and also contributes to its thermal instability and flammability.
Caption: Chemical structure of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Hazard Identification and Risk Assessment: A Proactive Approach
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[6]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3): May cause respiratory irritation.[6]
-
Flammable Solid (Category 4.1): The solid material is flammable.[5]
The dinitrophenyl moiety is known for its potential to cause contact dermatitis. Furthermore, like many nitroaromatic compounds, there is a potential for explosive decomposition upon heating or shock, especially in a dry state. The thermal decomposition of related amino acids has been shown to produce volatile products such as water and ammonia.[7] For dinitrophenyl compounds specifically, thermal decomposition can also release toxic fumes of nitrogen oxides.
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Caption: A simplified workflow for risk assessment.
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling N-(2,4-Dinitrophenyl)-L-alanine methyl ester:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: If working in an area with insufficient ventilation or when there is a potential for aerosolization of the powder, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Safe Handling and Storage: Mitigating Risks at the Source
Adherence to strict handling and storage protocols is critical for preventing exposure and accidents.
Handling
-
Ventilation: Always handle N-(2,4-Dinitrophenyl)-L-alanine methyl ester in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: Take care to avoid the generation of dust when weighing or transferring the solid.
-
Ignition Sources: Keep the compound away from open flames, sparks, and other sources of ignition. Use non-sparking tools for handling.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Flammable Solids Cabinet: For larger quantities, storage in a dedicated flammable solids cabinet is recommended.
Experimental Protocols: Integrating Safety into Your Workflow
The following are examples of common laboratory procedures involving N-(2,4-Dinitrophenyl)-L-alanine methyl ester, with integrated safety precautions.
Protocol 1: Preparation of a Standard Solution for HPLC Analysis
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is used as a standard for the quantification of amino acids via HPLC.[1] The dinitrophenyl group provides a strong chromophore for UV detection.[1]
Objective: To prepare a 1 mg/mL stock solution in acetonitrile.
Materials:
-
N-(2,4-Dinitrophenyl)-L-alanine methyl ester
-
HPLC-grade acetonitrile
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Pipettes
Procedure:
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat) and perform all subsequent steps in a chemical fume hood.
-
Weighing: Carefully weigh 10 mg of N-(2,4-Dinitrophenyl)-L-alanine methyl ester onto a piece of weighing paper using an analytical balance. Avoid creating dust.
-
Transfer: Gently transfer the weighed powder into a 10 mL volumetric flask.
-
Dissolution: Add approximately 5 mL of acetonitrile to the volumetric flask. Gently swirl the flask to dissolve the solid.
-
Dilution to Volume: Once the solid is completely dissolved, add acetonitrile to the 10 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled storage vial and store in a cool, dark place.
Protocol 2: Use as an Intermediate in Peptide Synthesis
Dinitrophenylated amino acids can serve as intermediates in peptide synthesis. The dinitrophenyl group can act as a protecting group for the N-terminus of the amino acid.
Objective: A representative nucleophilic substitution reaction.
Materials:
-
N-(2,4-Dinitrophenyl)-L-alanine methyl ester
-
A nucleophile (e.g., a primary amine)
-
An appropriate solvent (e.g., dimethylformamide - DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure the glassware is dry.
-
Reagent Addition: Under an inert atmosphere, dissolve N-(2,4-Dinitrophenyl)-L-alanine methyl ester in the chosen solvent within the reaction vessel.
-
Reaction Initiation: Slowly add the nucleophile to the stirred solution. The dinitrophenyl group is a good leaving group in nucleophilic aromatic substitution reactions.[8]
-
Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., thin-layer chromatography - TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a dilute acid).
-
Extraction and Purification: Extract the product into an organic solvent and purify using standard laboratory techniques (e.g., column chromatography).
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Emergency Procedures: Preparedness is Key
In the event of an emergency, prompt and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
-
Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place the material in a sealed container for disposal.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread the fire.
Caption: A simplified decision tree for emergency response to personal exposure.
Disposal Considerations
All waste containing N-(2,4-Dinitrophenyl)-L-alanine methyl ester should be treated as hazardous waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the general trash.
Conclusion
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a valuable reagent in research and development. However, its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By following the guidelines outlined in this document, researchers can work with this compound safely and effectively, minimizing risks to themselves and their colleagues.
References
-
MySkinRecipes. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Available at: [Link]
-
Starshinechemical. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Available at: [Link]
-
PubChem. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Available at: [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Available at: [Link]
- Lide, D. R. (ed.). (2005). CRC Handbook of Chemistry and Physics. 86th Edition. CRC Press.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18642980, N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Retrieved January 12, 2026 from [Link].
- Latscha, H. P., Kazmaier, U., & Klein, H. A. (2016). Organische Chemie: Chemie-Basiswissen II. Springer-Verlag.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards. 6th Edition. Butterworth-Heinemann.
-
Roden, B. A. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 1. Available at: [Link]
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- 1. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. N-(2,4-DINITROPHENYL)-L-ALANINE METHYL ESTER | 10420-63-0 [chemicalbook.com]
- 5. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | Starshinechemical [starshinechemical.com]
- 6. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | C10H11N3O6 | CID 18642980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC Method for the Quantitative Analysis of Amino Acids Using DNP-L-alanine Methyl Ester as an Internal Standard
Abstract
This application note presents a detailed and validated method for the quantitative analysis of amino acids in biological and pharmaceutical samples using reversed-phase high-performance liquid chromatography (RP-HPLC). The method employs pre-column derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, to form stable, UV-active N-2,4-dinitrophenyl (DNP) amino acid derivatives. A key feature of this protocol is the use of DNP-L-alanine methyl ester as an internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and injection volume. This comprehensive guide is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for amino acid quantification.
Introduction: The Rationale for Derivatization and Internal Standardization in Amino Acid Analysis
Amino acid analysis is a cornerstone of biochemical and pharmaceutical research, providing critical information on protein concentration, identity, and purity.[1] Most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging at the concentrations typically found in biological matrices.[2] To overcome this limitation, pre-column derivatization is widely employed to attach a chromophoric tag to the amino acids, enhancing their detectability.[3][4]
1-Fluoro-2,4-dinitrobenzene (FDNB) has been a reagent of choice since its pioneering use by Sanger in protein sequencing.[5][6] It reacts with the primary and secondary amino groups of amino acids to yield stable N-2,4-dinitrophenyl (DNP) derivatives that exhibit strong absorbance around 360 nm, allowing for sensitive UV detection.[7]
For accurate quantification, especially in complex mixtures, the inclusion of an internal standard is paramount. An internal standard is a compound of known concentration that is added to all samples, calibrators, and blanks. It co-elutes with the analytes of interest and its response is used to normalize the response of the analytes, thereby correcting for any variations during sample preparation and injection.[1] In this method, we introduce DNP-L-alanine methyl ester as a novel internal standard. Its structural similarity to the DNP-amino acids ensures comparable derivatization efficiency and chromatographic behavior, while its unique retention time allows for baseline separation from the analytes of interest.
Synthesis and Characterization of the DNP-L-alanine Methyl Ester Internal Standard
A reliable internal standard is the foundation of a robust quantitative method. The following protocol outlines the synthesis and purification of DNP-L-alanine methyl ester.
2.1. Materials and Reagents
-
L-alanine methyl ester hydrochloride
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
2.2. Synthesis Protocol
-
Dissolution: Dissolve L-alanine methyl ester hydrochloride in water.
-
Neutralization and Derivatization: Add an excess of sodium bicarbonate to neutralize the hydrochloride and create a basic environment. Slowly add a solution of FDNB in ethanol while stirring. The reaction mixture will turn yellow, indicating the formation of the DNP derivative.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring, protected from light.
-
Extraction: After the reaction is complete, extract the DNP-L-alanine methyl ester into diethyl ether.
-
Washing: Wash the organic layer sequentially with water and brine to remove unreacted starting materials and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the synthesized DNP-L-alanine methyl ester using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be >98% as determined by HPLC-UV analysis.
2.3. Preparation of Internal Standard Stock Solution
Accurately weigh the purified DNP-L-alanine methyl ester and dissolve it in a known volume of acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Store this solution at -20°C, protected from light.
Sample Preparation and Derivatization Protocol
This protocol is applicable to a wide range of samples, including protein hydrolysates, cell culture media, and plasma.
3.1. Materials and Reagents
-
Amino acid standards
-
Sample containing amino acids
-
DNP-L-alanine methyl ester internal standard stock solution
-
1 M Sodium bicarbonate
-
1% (v/v) FDNB in acetonitrile
-
1 M Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
3.2. Derivatization Workflow
Caption: Workflow for the derivatization of amino acids with FDNB.
3.3. Step-by-Step Protocol
-
Sample Aliquoting: To a microcentrifuge tube, add a known volume of the amino acid standard solution or sample.
-
Internal Standard Spiking: Add a precise volume of the DNP-L-alanine methyl ester internal standard stock solution to each tube.
-
pH Adjustment: Add 1 M sodium bicarbonate to adjust the pH to approximately 9.0.
-
Derivatization: Add 1% FDNB in acetonitrile.
-
Incubation: Incubate the mixture at 60°C for 1 hour in the dark.[7]
-
Quenching: After incubation, cool the tubes to room temperature and add 1 M hydrochloric acid to quench the reaction.
-
Dilution: Dilute the sample with the initial mobile phase to the desired concentration for HPLC analysis.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Methodology
The separation of DNP-amino acids is achieved by reversed-phase chromatography.
4.1. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 50 mM Sodium Acetate buffer, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10% to 60% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
4.2. Rationale for Method Parameters
-
C18 Column: Provides excellent separation of the relatively nonpolar DNP-amino acid derivatives.
-
Gradient Elution: Necessary to resolve the wide range of polarities among the different DNP-amino acids in a reasonable timeframe.
-
Column Temperature: Maintaining a constant temperature of 35°C ensures reproducible retention times.
-
Detection Wavelength: 360 nm is near the absorbance maximum for DNP derivatives, providing high sensitivity.
Method Validation
A thorough validation of the analytical method is crucial to ensure its reliability and accuracy for its intended purpose.[1][8]
5.1. Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The internal standard and DNP-amino acid peaks should be well-resolved from each other and from any matrix components. |
| Linearity | Correlation coefficient (r²) > 0.99 for the calibration curve of each amino acid. |
| Accuracy | Recovery of spiked standards should be within 85-115%. |
| Precision | Relative Standard Deviation (RSD) < 15% for both intra-day and inter-day measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
5.2. Example Validation Data
The following table presents representative validation data for a selection of amino acids.
| Amino Acid | Linearity (r²) | Accuracy (% Recovery) | Precision (RSD %) | LOD (pmol) | LOQ (pmol) |
| Glycine | 0.9992 | 98.5 | 3.2 | 5.1 | 15.3 |
| Alanine | 0.9995 | 101.2 | 2.8 | 4.8 | 14.4 |
| Valine | 0.9991 | 99.1 | 3.5 | 6.2 | 18.6 |
| Phenylalanine | 0.9996 | 102.5 | 2.5 | 4.5 | 13.5 |
Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis of amino acids.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of amino acids. The use of pre-column derivatization with FDNB coupled with UV detection offers excellent sensitivity and selectivity. The incorporation of DNP-L-alanine methyl ester as an internal standard significantly enhances the accuracy and precision of the method, making it suitable for demanding applications in research, quality control, and clinical diagnostics.
References
-
Kochhar, S., & Christen, P. (1989). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Analytical Biochemistry, 178(1), 17–21. [Link]
-
Matheson, N. A. (1963). An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives. Biochemical Journal, 88, 146–151. [Link]
-
Goetz, H., & Lildballe, D. L. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. In Protein Chromatography (pp. 331–343). Humana Press. [Link]
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. [Link]
-
Jajić, I., Krstović, S., & Abramović, B. (2017). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 82(7-8), 841-851. [Link]
-
Li, C., et al. (2015). Reaction mechanism on derivatization of an amino acid with DNFB. Journal of Chromatographic Science, 53(8), 1225-1231. [Link]
-
Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 12(5), 243-251. [Link]
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. [Link]
-
PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine methyl ester. Retrieved January 13, 2026, from [Link]
Sources
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Quantitative Analysis of Primary and Secondary Amines via Pre-column Derivatization with 2,4-Dinitrofluorobenzene (DNFB)
Abstract
This comprehensive guide provides a detailed protocol for the pre-column derivatization of primary and secondary amines using 2,4-dinitrofluorobenzene (DNFB), famously known as Sanger's Reagent. This method facilitates the sensitive quantification of a wide array of analytes, including amino acids, peptides, and pharmaceutical compounds, by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. We delve into the underlying chemical principles, provide a step-by-step experimental workflow, discuss optimization strategies, and offer troubleshooting advice to ensure robust and reliable results for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
In pharmaceutical and biomedical research, the accurate quantification of amines is critical. However, many of these molecules, such as amino acids, lack a native chromophore, rendering them "invisible" to standard UV-Vis detectors used in HPLC systems.[1] Pre-column derivatization addresses this challenge by covalently attaching a chromophoric tag to the analyte before its introduction into the HPLC system.[2][3] This chemical modification not only imparts detectability but can also improve the chromatographic properties of the analyte, leading to better separation and resolution.[4]
Frederick Sanger's pioneering work with 1-fluoro-2,4-dinitrobenzene (DNFB) revolutionized protein chemistry by enabling the identification of the N-terminal amino acids of peptides and proteins.[5][6][7] The same principle is applied in this protocol for quantitative analysis. The reaction of DNFB with primary and secondary amines is robust, proceeds under mild conditions, and yields stable 2,4-dinitrophenyl (DNP) derivatives that exhibit strong absorbance in a region of the UV spectrum with minimal interference from common biological matrices.[2][8]
The Sanger Reaction: Mechanism and Principles
The derivatization process is a classic example of nucleophilic aromatic substitution.[9] The electron-withdrawing effects of the two nitro groups make the fluorine-bearing carbon of the DNFB molecule highly electrophilic and susceptible to attack by nucleophiles.
Mechanism:
-
Nucleophilic Attack: The reaction is conducted under mild alkaline conditions (pH ~8-9).[7] This is a critical parameter, as it ensures that the target primary or secondary amine group is deprotonated and thus in its more nucleophilic, non-protonated state (R-NH₂ or R₂NH). This free amine attacks the electron-deficient carbon of the DNFB molecule.[10]
-
Formation of a Stable Derivative: The fluoride ion, a good leaving group, is displaced, resulting in the formation of a stable, yellow-colored 2,4-dinitrophenyl-amine (DNP-amine) derivative.[7] This DNP-derivative is resistant to acid hydrolysis, a property Sanger utilized in his protein sequencing work.[7]
Below is a diagram illustrating the general reaction mechanism.
Caption: Nucleophilic aromatic substitution of DNFB with a primary amine.
Safety and Handling Precautions
DANGER: 2,4-Dinitrofluorobenzene is a highly toxic and reactive compound. It may be fatal if swallowed or absorbed through the skin and is a vesicant (causes blisters).[11] It also causes severe skin and eye irritation and may cause an allergic skin reaction.[12][13]
-
Personal Protective Equipment (PPE): Always handle DNFB inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and safety goggles.[12][14]
-
Handling: Avoid breathing dust, vapor, or mist. Do not get in eyes, on skin, or on clothing.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents. Keep the container tightly closed.[11][12]
-
Disposal: Dispose of all waste containing DNFB according to institutional and local environmental regulations.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific analyte and sample matrix.
Required Reagents and Equipment
-
2,4-Dinitrofluorobenzene (DNFB), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium Bicarbonate (NaHCO₃) or Sodium Borate (Borax)
-
Hydrochloric Acid (HCl), analytical grade
-
Water, HPLC grade or 18.2 MΩ·cm
-
Analyte standards and samples
-
Pipettes and precision tips
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Preparation of Solutions
-
Bicarbonate Buffer (100 mM, pH ~8.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water. Adjust pH if necessary.
-
DNFB Derivatization Reagent (10 mg/mL): Carefully weigh 100 mg of DNFB and dissolve in 10 mL of acetonitrile. This solution is light-sensitive and should be prepared fresh or stored in an amber vial at 4°C for no more than one week.
-
Quenching Solution (e.g., 1 M HCl): Prepare by diluting concentrated HCl. The purpose of this solution is to stop the reaction by protonating the excess amines and neutralizing the basic catalyst.
Derivatization Workflow
The following diagram outlines the key steps in the pre-column derivatization procedure.
Caption: Step-by-step workflow for pre-column derivatization with DNFB.
Step-by-Step Procedure
-
Sample Preparation:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the sample or standard solution.
-
Add 200 µL of 100 mM sodium bicarbonate buffer (pH 8.5).
-
Rationale: This ensures the reaction medium is buffered to the optimal alkaline pH for deprotonation of the amine.[7]
-
-
Derivatization Reaction:
-
Add 200 µL of the 10 mg/mL DNFB solution in acetonitrile to the tube. A molar excess of DNFB is crucial to drive the reaction to completion.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60-65°C for 40-60 minutes.[1][8] The reaction should be performed in the dark (e.g., by wrapping the tubes in aluminum foil) to prevent potential photodegradation of the DNP derivatives.[1]
-
Rationale: Elevated temperature increases the reaction rate, ensuring complete derivatization within a practical timeframe. Studies have shown that 65°C for 40 minutes results in total conversion for some amines.[8]
-
-
Reaction Quenching and Final Preparation:
-
After incubation, cool the tubes to room temperature.
-
Add a small volume of acid (e.g., 50 µL of 1 M HCl) to stop the reaction. This step neutralizes the basic catalyst and protonates any remaining primary amines, preventing further reaction.[8]
-
The sample may then be diluted with the mobile phase to an appropriate final volume (e.g., 1 mL).
-
Filter the final solution through a 0.45 µm syringe filter before transferring to an HPLC vial.
-
Rationale: Quenching ensures that the sample composition is stable upon analysis. Filtering removes any particulate matter that could damage the HPLC column.
-
HPLC Analysis and Method Parameters
The DNP-derivatives are well-suited for reversed-phase HPLC.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | The nonpolar DNP tag interacts well with the C18 stationary phase, allowing for good retention and separation. |
| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., Sodium Acetate or Phosphate) | A gradient elution is typically required to resolve a mixture of DNP-amines with varying polarities.[15][16] |
| Detection Wavelength | ~360 nm | DNP derivatives exhibit a strong and characteristic UV absorbance maximum around 360 nm, providing high sensitivity and selectivity.[2][17] |
| Column Temperature | 30-40°C | Elevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity. |
| Injection Volume | 10-20 µL | Should be optimized to avoid column overload, which can cause peak fronting or tailing.[18] |
Example Gradient Program: A starting point for a gradient could be 10-20% acetonitrile, ramping up to 80-90% over 30-40 minutes. The exact gradient must be optimized for the specific analytes of interest.
Method Validation and Trustworthiness
A robust analytical method requires validation. Key parameters to assess include:
-
Linearity: Analyze a series of calibration standards across a range of concentrations to establish the linear response of the detector. A correlation coefficient (r²) of >0.99 is desirable.[19]
-
Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The high molar absorptivity of the DNP tag allows for detection at the picomole level.[1]
-
Precision and Accuracy: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. Accuracy can be determined using spiked matrix samples to calculate recovery.
-
Stability: The DNP-derivatives are known to be very stable. One study found no significant change in response values when stored at 40°C in the dark for a month.[1]
By systematically validating these parameters, the trustworthiness of the generated data is ensured.
Conclusion
Pre-column derivatization with 2,4-dinitrofluorobenzene is a time-tested, reliable, and sensitive method for the quantitative analysis of primary and secondary amines by HPLC. By understanding the underlying chemical principles and carefully controlling reaction parameters such as pH, temperature, and time, researchers can achieve accurate and reproducible results. Adherence to strict safety protocols is paramount when handling the hazardous DNFB reagent. This application note provides a solid foundation for developing and validating robust analytical methods for a wide range of applications in scientific research and drug development.
References
- Benchchem. (n.d.). Application Note: Pre-column Derivatization of Primary and Secondary Amines with 2,4- Dinitrofluorobenzene (DNFB) for HPLC Analysis.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrofluorobenzene.
- Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,4-Dinitrofluorobenzene.
- ChemicalBook. (n.d.). 2,4-Dinitrofluorobenzene - Safety Data Sheet.
- TCI Chemicals. (2025, January 14). SAFETY DATA SHEET - 2,4-Dinitrofluorobenzene [for HPLC Labeling].
- Görög, S., et al. (n.d.). Novel derivatization with Sanger's reagent (2,4-dinitrofluorobenzene [DNFB]) and related methodological developments for improve. Analusis.
- G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids.
- K, Andrey. (2014, July 27).
- Li, N., Liu, Y., Zhao, Y., & Liang, Y. (2016). Simultaneous HPLC Determination of Amino Acids in Tea Infusion Coupled to Pre-column Derivatization with 2,4-Dinitrofluorobenzene. Food Analytical Methods, 9(9), 2562-2569.
- ResearchGate. (n.d.). Reaction mechanism on derivatization of an amino acid with DNFB. I....
- ResearchGate. (n.d.). Application of 2,4-dinitrofluorobenzene pre-column derivatization to quantitative determination of taurine and its intermediate in beverages and milk samples.
- ResearchGate. (n.d.). Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis: Application in urinary peptide-derived hydroxyproline and proline assay.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sanger's reagent.
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of DNP-Amino Acids.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Springer Nature Experiments. (2009). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent).
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. quora.com [quora.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. analusis.edpsciences.org [analusis.edpsciences.org]
- 9. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 10. m.youtube.com [m.youtube.com]
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"chiral separation of amino acids using N-(2,4-Dinitrophenyl)-L-alanine methyl ester"
An Application Guide for the Chiral Separation of Amino Acids Using Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (Marfey's Reagent)
Introduction: The Imperative of Chirality in the Life Sciences
In the realms of biochemistry, pharmacology, and drug development, the stereochemistry of molecules is of paramount importance. Amino acids, the fundamental building blocks of proteins, exist as enantiomers—non-superimposable mirror images designated as D- and L-forms. While L-amino acids are predominantly found in nature, D-amino acids play crucial roles in various biological processes, including neurotransmission and bacterial cell wall synthesis.[1] Consequently, the ability to accurately separate and quantify these enantiomers is critical for understanding biological systems and ensuring the safety and efficacy of pharmaceutical compounds.[2]
This application note provides a comprehensive guide to the chiral separation of amino acids using an indirect method involving pre-column derivatization with Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide, commonly known as Marfey's reagent.[3] While the user specified N-(2,4-Dinitrophenyl)-L-alanine methyl ester, the widely established and validated method for this application utilizes Marfey's reagent (an amide) for its superior reactivity and the chromatographic properties of its derivatives.[4] This guide will detail the underlying principles, provide step-by-step protocols, and offer insights for researchers, scientists, and drug development professionals.
Principle of the Method: From Enantiomers to Separable Diastereomers
The direct separation of enantiomers on standard high-performance liquid chromatography (HPLC) columns is not possible as they possess identical physicochemical properties.[5] The indirect approach circumvents this by reacting the racemic amino acid mixture with a chiral derivatizing agent that is itself enantiomerically pure.[6]
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) serves as this chiral agent.[3] It reacts with the primary amine group of the amino acids to form diastereomeric adducts.[7] Specifically, an L-amino acid will react with L-FDAA to form an L-L diastereomer, while a D-amino acid will form a D-L diastereomer. These resulting diastereomers have distinct physical properties and can be readily separated using conventional achiral reversed-phase HPLC columns.[5][7]
The 2,4-dinitrophenyl (DNP) chromophore incorporated into the derivatives allows for sensitive UV detection, typically around 340 nm.[7][8]
Core Mechanism of Derivatization and Separation
The process hinges on a nucleophilic aromatic substitution reaction. The amino group of the analyte (the amino acid) attacks the electron-deficient carbon atom of the dinitrophenyl ring of Marfey's reagent, displacing the fluorine atom. This reaction is typically carried out under mild alkaline conditions.
Caption: Workflow for Chiral Amino Acid Analysis.
Experimental Protocols
Materials and Reagents
-
Marfey's Reagent (L-FDAA): 1% (w/v) solution in acetone. Store in a desiccator.
-
Amino Acid Standards: D- and L- forms of the amino acids of interest.
-
Buffer: 1 M Sodium Bicarbonate (NaHCO₃).
-
Quenching Solution: 2 M Hydrochloric Acid (HCl).
-
Solvents: Acetone, HPLC-grade acetonitrile, and water.
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Protocol 1: Derivatization of Amino Acid Standards
This protocol is for the derivatization of standard amino acid solutions to establish retention times and response factors.
-
Prepare Amino Acid Solution: Prepare a 50 µM solution of the D/L-amino acid mixture in water or a suitable buffer.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
100 µL of the amino acid solution.
-
40 µL of 1 M NaHCO₃.
-
-
Add Marfey's Reagent: Add 200 µL of 1% L-FDAA solution in acetone to the mixture.
-
Incubation: Vortex the mixture and incubate at 40°C for 60-90 minutes in a water bath or heating block.[7]
-
Quench the Reaction: After incubation, cool the mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Dilution and Analysis: Dilute the sample with the mobile phase (e.g., 1:10) and inject it into the HPLC system.
Protocol 2: Derivatization of Samples (e.g., Peptide Hydrolysates)
-
Sample Preparation: Ensure the sample is in an aqueous solution at an appropriate concentration. If the sample is a protein or peptide, it must first be hydrolyzed to its constituent amino acids.
-
Follow Derivatization Steps: Follow steps 2-6 from Protocol 1, using the sample solution instead of the amino acid standard. A blank control using only the derivatization reagents should also be prepared to identify any reagent-related peaks.[7]
HPLC Analysis
The separation of the diastereomers is typically achieved using a gradient elution on a C18 column.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for separating moderately polar compounds like the DNP-derivatives. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides acidic conditions to ensure consistent protonation of any residual acidic/basic groups. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the derivatives from the column. |
| Gradient | 30% to 90% B over 20-30 minutes | A gradient is necessary to elute all amino acid derivatives, which can have a wide range of polarities.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 340 nm | The wavelength of maximum absorbance for the DNP chromophore.[7] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
Data Interpretation and Expected Results
Generally, the L-amino acid derivative (L-L diastereomer) elutes earlier than the D-amino acid derivative (D-L diastereomer) from a reversed-phase column. This is because the L-L pair is often more compact and less hydrophobic than the D-L pair. However, this elution order should always be confirmed by running individual D- and L-amino acid standards.
The percentage of each enantiomer can be calculated from the peak areas in the chromatogram:
% D-Amino Acid = (Area of D-peak / (Area of D-peak + Area of L-peak)) * 100
The presence of even a small percentage of an undesired enantiomer can significantly impact the properties of a peptide or pharmaceutical.[7]
Caption: Overall Experimental Workflow.
Troubleshooting and Key Considerations
-
Incomplete Derivatization: Ensure the pH of the reaction mixture is alkaline (pH 8-9) and that the Marfey's reagent is not degraded.
-
Poor Resolution: Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks.
-
Racemization: While the derivatization reaction itself does not typically cause racemization, harsh sample preparation conditions (e.g., excessive heat or extreme pH during hydrolysis) can.
-
Reagent Variants: Analogs of Marfey's reagent, such as those with different amino acids (e.g., L-valine or L-leucine amide), can provide different selectivity for specific amino acids and may be used to resolve challenging separations.[5][9][10]
Conclusion
The use of Marfey's reagent for the pre-column derivatization of amino acids is a robust, sensitive, and reliable method for chiral separation. It allows for the use of standard laboratory equipment (reversed-phase HPLC) to resolve and quantify amino acid enantiomers, a critical task in quality control for peptide synthesis, biomarker discovery, and pharmaceutical development. By converting enantiomers into diastereomers, this method provides a powerful tool for ensuring the stereochemical purity of essential molecules.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]
-
SciSpace. (2004). Marfey's reagent for chiral amino acid analysis: A review. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Determining Chiral Purity of Amino Acids. Technical Support Information Bulletin 1186. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. [Link]
-
Miller, B. T., et al. (2022). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of pharmaceutical and biomedical analysis, 47(1), 1–15. [Link]
-
MySkinRecipes. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Retrieved from [Link]
- Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
-
Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-203. [Link]
- Patel, B. K., et al. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-112.
-
Castro-Puyana, M., & Crego, A. L. (2025). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. Methods in molecular biology (Clifton, N.J.), 3023, 447–462. [Link]
-
Takano, Y., et al. (2010). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Geochimica et Cosmochimica Acta, 74(6), 1914-1925. [Link]
-
Szökő, É., et al. (2016). Chiral separations for d-amino acid analysis in biological samples. Journal of pharmaceutical and biomedical analysis, 130, 100–109. [Link]
-
Starshinechemical. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Retrieved from [Link]
-
Pyka, A., & Budzisz, M. (2013). Separation of Amino Acid 2,4-Dinitrophenyl-5-L-Valine Amide Diastereomeric Derivatives with High-Performance Planar Chromatography and Pressurized Planar Electrochromatography. JPC - Journal of Planar Chromatography - Modern TLC, 26(2), 180-189. [Link]
-
Hamase, K., et al. (2020). A three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine enantiomers in biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1152, 122227. [Link]
-
Wiese, J., et al. (2018). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. FEMS microbiology ecology, 94(12). [Link]
-
Miyoshi, Y., et al. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International journal of molecular sciences, 20(21), 5469. [Link]
-
Gilar, M., et al. (2012). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Journal of the Mexican Chemical Society, 56(2), 154-159. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. peptide.com [peptide.com]
- 8. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester [myskinrecipes.com]
- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Dual Role of the Dinitrophenyl Group in Peptide Synthesis: A Guide to N-(2,4-Dinitrophenyl)-L-alanine methyl ester
This technical guide provides an in-depth exploration of the 2,4-dinitrophenyl (Dnp) group in peptide synthesis, with a specific focus on the application and protocols related to N-(2,4-Dinitrophenyl)-L-alanine methyl ester . This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides. We will delve into the mechanistic underpinnings of the Dnp group's utility as a protecting group, provide detailed experimental protocols for its introduction and removal, and discuss the unique potential of N-(2,4-Dinitrophenyl)-L-alanine methyl ester as a specialized building block in peptide assembly.
The 2,4-Dinitrophenyl (Dnp) Group: A Versatile Tool in Peptide Chemistry
The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group in peptide synthesis, primarily utilized to mask the reactive side chains of certain amino acids. Its continued use stems from a combination of stability under various reaction conditions and susceptibility to specific cleavage methods, offering a degree of orthogonality in complex synthetic strategies.
Mechanism of Protection and Key Applications
The Dnp group is typically introduced onto nucleophilic side chains, most notably the imidazole ring of histidine and the hydroxyl group of tyrosine. The electron-withdrawing nature of the two nitro groups on the phenyl ring significantly reduces the nucleophilicity and basicity of the functional group it protects. This masking is crucial for preventing undesirable side reactions during peptide chain elongation, such as alkylation or acylation of the histidine imidazole ring.[1][2]
The Dnp group is particularly valued in Boc-based solid-phase peptide synthesis (SPPS) because it is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the removal of the Nα-Boc protecting group.[3] This stability allows for the selective deprotection of the N-terminus for the sequential addition of amino acids without compromising the integrity of the side-chain protection.
The Unique Case of N-(2,4-Dinitrophenyl)-L-alanine methyl ester
While the predominant use of the Dnp group is for side-chain protection, N-(2,4-Dinitrophenyl)-L-alanine methyl ester presents a different paradigm. In this molecule, the Dnp group is attached to the α-amino group of L-alanine, and the C-terminus is protected as a methyl ester. This configuration suggests its potential as a specialized building block for introducing a Dnp-protected alanine residue at the N-terminus of a peptide or for use in solution-phase peptide synthesis. The strong UV absorbance and yellow color imparted by the Dnp group also make it a useful chromophore for analytical purposes, such as in the identification and quantification of amino acids and peptides by UV-Vis spectroscopy, TLC, or HPLC.[4][5]
Synthesis of N-(2,4-Dinitrophenyl) Amino Acids
The synthesis of N-(2,4-Dinitrophenyl) amino acids is typically achieved through the reaction of the free amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. The following protocol provides a general procedure for the synthesis of N-(2,4-Dinitrophenyl)-L-alanine.
Protocol: Synthesis of N-(2,4-Dinitrophenyl)-L-alanine
Materials:
-
L-alanine
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution of L-alanine: In a round-bottom flask, dissolve L-alanine (1.0 equivalent) in a 1 M sodium bicarbonate solution.
-
Addition of FDNB: While stirring vigorously, add a solution of FDNB (1.05 equivalents) in ethanol dropwise to the L-alanine solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, acidify the mixture to approximately pH 1 with concentrated HCl. This will precipitate the DNP-alanine.
-
Extract the product into diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,4-Dinitrophenyl)-L-alanine.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
For the synthesis of the methyl ester , the resulting N-(2,4-Dinitrophenyl)-L-alanine can be esterified using standard methods, such as reaction with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride).
Caption: Synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Application of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in Peptide Synthesis
The direct application of N-(2,4-Dinitrophenyl)-L-alanine methyl ester as a building block in SPPS is not extensively documented in mainstream literature, which predominantly focuses on side-chain protection. However, based on the principles of peptide chemistry, a plausible workflow can be proposed.
Proposed Workflow for SPPS Incorporation
This hypothetical protocol assumes the use of a standard solid support (e.g., Wang resin) and an Fmoc-based strategy for the subsequent amino acid couplings.
Step 1: Saponification of the Methyl Ester
Prior to coupling to the resin, the methyl ester of N-(2,4-Dinitrophenyl)-L-alanine methyl ester must be saponified to the free carboxylic acid.
-
Dissolve N-(2,4-Dinitrophenyl)-L-alanine methyl ester in a mixture of methanol and water.
-
Add 1 equivalent of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild acid (e.g., 1 M HCl) and extract the N-(2,4-Dinitrophenyl)-L-alanine into an organic solvent.
-
Dry and concentrate to obtain the free acid.
Step 2: Coupling to the Solid Support
-
Swell the resin (e.g., Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activate the carboxylic acid of N-(2,4-Dinitrophenyl)-L-alanine using a standard coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma).
-
Add the activated amino acid to the swollen resin and shake for the recommended coupling time.
-
Wash the resin thoroughly with DMF to remove excess reagents.
Step 3: Deprotection of the Nα-Dnp Group
To elongate the peptide chain, the Nα-Dnp group must be removed. This can be achieved via thiolysis.
-
Swell the Dnp-Ala-resin in DMF.
-
Treat the resin with a solution of 20% thiophenol in DMF. An organic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) can be added to facilitate the reaction.[2]
-
Shake the reaction mixture at room temperature for 1-2 hours. The deprotection can be monitored by taking a small aliquot of the resin and performing a qualitative test (e.g., Kaiser test) or cleaving the amino acid from the resin for HPLC analysis.
-
Filter and wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove the thiophenol and the Dnp-thiophenol adduct.
-
The deprotected Ala-resin is now ready for the coupling of the next Fmoc-protected amino acid.
Sources
- 1. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Visualization of DNP-Amino Acid Derivatives by Thin-Layer Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the derivatization of amino acids using Sanger's reagent (1-fluoro-2,4-dinitrobenzene) and their subsequent separation and visualization by thin-layer chromatography (TLC). This method is fundamental in protein chemistry for the identification of N-terminal amino acids of peptides and proteins.[1][2][3][4][5] The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to ensure reliable and reproducible results.
Principle of the Method
The identification of amino acids by TLC following derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, is a cornerstone technique in protein sequencing.[1][4][5] The methodology is predicated on two key chemical principles: the Sanger reaction and chromatographic separation.
The Sanger Reaction
The process begins with the nucleophilic aromatic substitution reaction between the N-terminal α-amino group of a peptide or a free amino acid and FDNB.[1][6] This reaction, conducted under mildly alkaline conditions, forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative.[5] The stability of the DNP-amino acid bond to subsequent acid hydrolysis allows for the selective cleavage of the peptide bonds, releasing the DNP-tagged N-terminal amino acid for identification.[1][5]
Thin-Layer Chromatography (TLC)
TLC is a form of solid-liquid adsorption chromatography used to separate components of a mixture.[7][8] The separation is based on the differential partitioning of the DNP-amino acid derivatives between a stationary phase (typically silica gel on a TLC plate) and a liquid mobile phase (the solvent system).[7][8] Polar DNP-amino acids will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar derivatives will be more soluble in the mobile phase and will travel further, yielding a higher Rf value. The distinct polarity of each DNP-amino acid allows for their effective separation and identification.
Experimental Workflow Overview
The overall process involves the derivatization of amino acids to their DNP counterparts, followed by TLC analysis for separation and identification.
Figure 1: General workflow for the analysis of DNP-amino acids.
Materials and Reagents
| Material/Reagent | Specification | Supplier | Notes |
| Amino Acid Standards | Analytical Grade | Sigma-Aldrich | Prepare individual 1 mg/mL solutions in 0.1 M NaHCO₃. |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | ≥99% Purity | Sigma-Aldrich | Caution: Toxic and corrosive. Handle with appropriate PPE. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Fisher Scientific | For creating alkaline reaction conditions. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR | For acidification post-reaction. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction of DNP-amino acids. |
| TLC Plates | Silica Gel 60 F₂₅₄, 20x20 cm | Merck | The fluorescent indicator allows for UV visualization. |
| Solvent System Components | HPLC Grade | Various | e.g., Toluene, Pyridine, 2-Chloroethanol, Acetic Acid, n-Butanol, Benzyl Alcohol, Chloroform. |
| Capillary Tubes | Glass | VWR | For spotting TLC plates. |
| TLC Developing Chamber | Glass, with lid | Kimble Chase | To ensure a saturated solvent vapor environment. |
| UV Lamp | 254 nm and 365 nm | VWR | For visualization of DNP-amino acid spots. |
Detailed Protocols
Protocol 1: Preparation of DNP-Amino Acid Derivatives
This protocol describes the derivatization of a standard amino acid solution. The same procedure can be applied to an unknown sample or a protein hydrolysate.
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of a 1 mg/mL amino acid solution with 100 µL of 1 M NaHCO₃ to create an alkaline environment.
-
Addition of Sanger's Reagent: Add 200 µL of a 2.5% (v/v) solution of FDNB in ethanol.
-
Incubation: Vortex the mixture gently and incubate at 40°C for 1 hour in a water bath. The solution should turn a characteristic yellow color, indicating the formation of the DNP-derivative.
-
Acidification and Extraction: After incubation, cool the reaction mixture to room temperature. Add 100 µL of 1 M HCl to neutralize the excess bicarbonate and acidify the solution. Extract the DNP-amino acid by adding 500 µL of diethyl ether and vortexing vigorously.
-
Sample Preparation for TLC: Centrifuge the mixture to separate the layers. Carefully transfer the upper ether layer, containing the DNP-amino acid, to a clean tube and evaporate to dryness under a gentle stream of nitrogen or in a fume hood. Reconstitute the dried residue in a minimal volume (e.g., 50 µL) of ethyl acetate or acetone for spotting on the TLC plate.
Protocol 2: Thin-Layer Chromatography Analysis
-
Plate Preparation: Handle the TLC plate only by the edges to avoid contamination.[9] Using a pencil, gently draw a starting line (origin) approximately 1.5 cm from the bottom of the plate.[10] Mark equidistant points along this line for each sample.
-
Sample Application: Using a capillary tube, apply a small spot (1-2 µL) of each DNP-amino acid solution onto the marked points on the origin line.[11] Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.[9][12]
-
Chamber Saturation: Pour the chosen solvent system into the TLC developing chamber to a depth of about 0.5-1 cm (ensure the solvent level is below the origin line).[9][12] Place a piece of filter paper inside, leaning against the chamber wall, to aid in saturating the chamber with solvent vapor. Close the lid and allow it to equilibrate for at least 15-20 minutes.
-
Plate Development: Carefully place the spotted TLC plate into the saturated chamber and replace the lid.[8] Allow the solvent front to ascend the plate.
-
Completion of Run: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Drying: Allow the plate to air-dry completely in a fume hood.
Visualization and Data Analysis
Visualization
DNP-amino acids are intrinsically colored (yellow), and the spots may be visible in daylight.[13] However, for enhanced sensitivity and detection, visualization under UV light is recommended. The DNP group is a strong chromophore, and the spots will appear as dark quenching areas on the fluorescent (F₂₅₄) background of the TLC plate when illuminated with a UV lamp at 254 nm.
Calculation of Rf Values
The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Measure the distance from the origin to the center of each spot and from the origin to the solvent front mark. Compare the calculated Rf values of unknown samples to those of the amino acid standards run on the same plate for identification.
Expected Results: Solvent Systems and Rf Values
The choice of solvent system is critical for achieving optimal separation. The polarity of the mobile phase must be tailored to the polarity of the DNP-amino acids. More polar solvents will cause all spots to move further up the plate, while less polar solvents will result in minimal movement. A good solvent system will result in Rf values distributed between 0.2 and 0.8.
Several solvent systems have been proven effective for the separation of DNP-amino acids.[13][14]
| Solvent System (by volume) | Composition | Characteristics & Applications |
| System A: "Toluene System" | Toluene : Pyridine : 2-Chloroethanol : 0.8 M NH₄OH (50:15:10:5) | A widely used, good general-purpose system for separating a broad range of DNP-amino acids. |
| System B: "Chloroform System" | Chloroform : Benzyl Alcohol : Acetic Acid (70:30:3) | Offers different selectivity compared to System A, useful for resolving co-eluting spots.[14] |
| System C: "Butanol System" | n-Butanol : Acetic Acid : Water (4:1:5, use upper phase) | A more polar system, effective for separating more polar DNP-amino acids that may have low Rf values in other systems. |
Table 1: Commonly used solvent systems for TLC of DNP-amino acids.
The following table provides approximate Rf values for selected DNP-amino acids in System A. Note that these values can vary depending on experimental conditions such as temperature, chamber saturation, and plate quality.
| DNP-Amino Acid | Approximate Rf in System A |
| DNP-Leucine | 0.75 |
| DNP-Valine | 0.68 |
| DNP-Phenylalanine | 0.65 |
| DNP-Alanine | 0.50 |
| DNP-Glycine | 0.35 |
| DNP-Glutamic Acid | 0.20 |
| Di-DNP-Lysine | 0.80 |
Table 2: Approximate Rf values of common DNP-amino acids.
Troubleshooting
Effective troubleshooting is key to mastering the TLC technique.[15]
Figure 2: Troubleshooting common TLC issues.
Conclusion
The derivatization of amino acids with Sanger's reagent followed by TLC analysis is a robust, reliable, and cost-effective method for the qualitative identification of amino acids, particularly for N-terminal analysis of peptides.[3][4] By carefully controlling experimental parameters such as reaction conditions, sample application, and solvent system selection, researchers can achieve high-resolution separation and accurate identification. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource to ensure successful implementation of this fundamental biochemical technique.
References
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. [Link]
-
Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]
-
Tanaka, H., Yoshikawa, K., & Shimomura, H. (1968). Solvent Systems for Analysis of DNP-Amino Acids by Thin-layer Chromatography. Journal of the Agricultural Chemical Society of Japan, 42(12), 735–739. [Link]
-
Defense Technical Information Center. Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl). [Link]
-
G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. [Link]
-
Quora. (2014, December 29). How does Sanger's reagent work?[Link]
-
UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Sanger's reagent. [Link]
-
Bhushan, R. (2009). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 23(10), 1033-1045. [Link]
-
Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical chromatography : BMC, 12(5), 243–251. [Link]
-
Sanger, F. (1958). The chemistry of insulin. Nobel Lecture. [Link]
-
Unknown. Reaction of peptide with Sanger's reagent. [Link]
-
Das, A. K., & Sahu, R. (2001). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of the Brazilian Chemical Society, 12(4), 542-544. [Link]
-
University of Wisconsin-Stout. (2019). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Thin Layer Chromatography. [Link]
-
CR Subscription Agency. Thin Layer Chromatography of Amino Acids. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]
-
Ali, I., et al. (2013). Environmentally preferable solvents promoted resolution of multi-component mixtures of amino acids. Core.ac.uk. [Link]
-
Scribd. Department of Biochemistry. [Link]
-
ResearchGate. (2001). Table 3. R F values of protein amino acids detected as BTC-derivatives...[Link]
-
BioTech Beacons. (2025, September 18). TLC of Amino Acids — Detailed Guide. [Link]
-
Organic Chemistry. TLC of aminoacids and short peptides. [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. quora.com [quora.com]
- 3. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. | Semantic Scholar [semanticscholar.org]
- 4. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
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- 8. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
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Application Note: Quantitative Analysis of Alanine via N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester
Abstract
This application note provides a comprehensive and technically detailed guide for the quantitative analysis of L-alanine. The methodology is centered on a pre-column derivatization strategy involving the synthesis of N-(2,4-Dinitrophenyl)-L-alanine, followed by esterification to yield N-(2,4-Dinitrophenyl)-L-alanine methyl ester. This derivative incorporates a strongly chromophoric dinitrophenyl (DNP) group, enabling highly sensitive and specific quantification using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system that ensures accuracy, precision, and robustness. Each experimental choice is rationalized to provide a deep understanding of the underlying chemical and analytical principles.
Introduction: The Rationale for Derivatization
Quantitative analysis of amino acids like L-alanine is fundamental in various fields, from metabolic research to pharmaceutical quality control. However, alanine's native structure lacks a significant chromophore, making its direct detection by UV-Vis spectrophotometry at low concentrations challenging. To overcome this limitation, a pre-column derivatization strategy is employed.
This guide utilizes a two-step derivatization process:
-
Dinitrophenylation: L-alanine is reacted with 1-fluoro-2,4-dinitrobenzene (DNFB), commonly known as Sanger's reagent. This reaction, a nucleophilic aromatic substitution, covalently attaches the 2,4-dinitrophenyl (DNP) group to the primary amine of alanine. The DNP group is a powerful chromophore, imparting a distinct yellow color and strong UV absorbance to the derivative, thereby significantly enhancing detection sensitivity.
-
Esterification: The resulting N-(2,4-Dinitrophenyl)-L-alanine is then converted to its methyl ester. This step serves a dual purpose: it increases the hydrophobicity of the molecule, leading to better retention and separation on reverse-phase HPLC columns, and it can improve the derivative's stability under certain analytical conditions.
The final analyte, N-(2,4-Dinitrophenyl)-L-alanine methyl ester, is a stable, easily detectable compound, ideal for precise and reliable quantification.
Workflow Overview
The entire process, from sample preparation to data analysis, follows a logical and sequential workflow. This ensures reproducibility and minimizes potential sources of error.
Caption: Overall workflow for the quantitative analysis of alanine.
Materials and Reagents
Ensure all reagents are of analytical or HPLC grade. All glassware should be scrupulously cleaned and dried.
| Reagent/Material | Grade | Supplier (Example) |
| L-Alanine | ≥99% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade | Merck |
| Anhydrous Methanol (MeOH) | HPLC grade | Fisher Scientific |
| 1-Fluoro-2,4-dinitrobenzene (DNFB) | ≥99% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Analytical grade | VWR |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Ethyl acetate | HPLC grade | Merck |
| Hydrochloric acid (HCl) | Concentrated, 37% | VWR |
| N-(2,4-Dinitrophenyl)-L-alanine methyl ester | ≥98.0% (HPLC) | TCI America |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Sodium Phosphate Monobasic (NaH₂PO₄) | Analytical grade | Sigma-Aldrich |
| Water | Deionized, 18.2 MΩ·cm | Millipore Milli-Q |
| 0.22 µm Syringe filters (PTFE) | --- | Pall Corporation |
Experimental Protocols
Part 1: Synthesis of N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester
This protocol details the two-step synthesis of the target derivative from L-alanine.
-
Causality: The first step is the esterification of the carboxylic acid group of alanine. This is achieved using thionyl chloride in methanol. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl acts as a catalyst for the esterification of alanine. This method is efficient for converting amino acids to their corresponding methyl esters.
Step-by-Step Procedure:
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Suspend 5.0 g of L-alanine in 50 mL of anhydrous methanol. Cool the flask in an ice bath.
-
Esterification: While stirring, slowly add 5 mL of thionyl chloride dropwise to the suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours.
-
Work-up: Cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid from a mixture of methanol and diethyl ether to obtain white crystals of L-alanine methyl ester hydrochloride. Dry the product under vacuum.
-
Causality: This is the crucial derivatization step where the chromophore is attached. The reaction is a nucleophilic aromatic substitution. The amino group of the L-alanine methyl ester acts as the nucleophile, attacking the electron-deficient carbon atom of the DNFB that bears the fluorine atom. The reaction is carried out in a basic solution (sodium bicarbonate) to deprotonate the amino group, thereby increasing its nucleophilicity.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of L-alanine methyl ester hydrochloride in 20 mL of a 5% (w/v) aqueous sodium bicarbonate solution in a 50 mL flask.
-
DNFB Addition: In a separate container, dissolve 1.2 g of DNFB in 10 mL of ethanol. Add this solution to the amino acid solution with vigorous stirring.
-
Reaction: Stir the mixture at room temperature for 2 hours. A yellow precipitate of the DNP-alanine methyl ester will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from aqueous ethanol to yield pure, yellow crystals of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
-
Verification: Confirm the identity and purity of the product by measuring its melting point (approximately 82°C) and by HPLC analysis against a certified reference standard.
Caption: Synthesis pathway of the target analyte.
Part 2: Quantitative Analysis by RP-HPLC-UV
This section outlines the validated HPLC method for the quantification of the synthesized derivative.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the certified N-(2,4-Dinitrophenyl)-L-alanine methyl ester reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve would include 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the synthesized and purified N-(2,4-Dinitrophenyl)-L-alanine methyl ester in acetonitrile to an estimated concentration within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.22 µm PTFE syringe filter before injection into the HPLC system.
-
Causality: A C18 column is chosen for its excellent hydrophobic retention of the nonpolar DNP-alanine methyl ester. The mobile phase consists of an aqueous phosphate buffer and an organic modifier (acetonitrile). The buffer controls the pH and ensures reproducible ionization states, while the acetonitrile elutes the analyte from the column. A gradient elution is often preferred to ensure sharp peaks and reduce run time. The detection wavelength is set at 360 nm, which is near the absorbance maximum for DNP-amino acids, providing optimal sensitivity.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV-Vis Detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Sodium Phosphate (NaH₂PO₄), pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 30% B; 2-12 min: 30% to 70% B; 12-15 min: 70% B; 15.1-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 360 nm |
| Injection Vol. | 10 µL |
Method Validation and Data Analysis
To ensure the trustworthiness of the results, the analytical method must be validated.
System Suitability
Before running samples, inject a mid-range standard (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is less than 2%.
Linearity
Inject the calibration standards in triplicate. Plot the average peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Data Presentation
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Precision (RSD%) | ≤ 2% | 1.2% |
| Accuracy (Recovery %) | 98 - 102% | 99.5% |
| LOD (µg/mL) | Report | ~0.25 |
| LOQ (µg/mL) | Report | ~0.80 |
Quantification
The concentration of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in the sample is determined by interpolating its peak area from the linear regression equation of the calibration curve. The initial concentration of alanine in the original sample can then be back-calculated based on the sample weight and dilution factors, taking into account the molecular weights of alanine (89.09 g/mol ) and its derivative (269.21 g/mol ).
Conclusion
This application note details a robust and reliable method for the quantitative analysis of L-alanine. By converting alanine to its N-(2,4-Dinitrophenyl) methyl ester derivative, this protocol overcomes the challenges of direct detection and provides a highly sensitive and specific assay using standard RP-HPLC-UV instrumentation. The inclusion of detailed rationales for experimental choices and a framework for method validation ensures that this guide is a trustworthy and authoritative resource for scientists in research and industry.
References
-
MySkinRecipes. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Retrieved from [Link]
- Maisano, F., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques: JBT, 17(2), 131–137.
-
Li, N., et al. (2016). Simultaneous HPLC Determination of Amino Acids in Tea Infusion Coupled to Pre-column Derivatization with 2,4-Dinitrofluorobenzene. ResearchGate. Retrieved from [Link]
- Jajić, I., Krstović, S., & Abramović, B. (2016). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society.
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Alanine methyl ester. Retrieved from [Link]
-
Springer Nature Experiments. (2003). Validation of Amino Acid Analysis Methods. Retrieved from [Link]
- Tang, J., & Zhang, Y. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the
Application Note & Protocol: N-(2,4-Dinitrophenyl)-L-alanine methyl ester as an Internal Standard in Chromatography
Abstract
Accurate quantification is a cornerstone of analytical chemistry, particularly within the pharmaceutical and drug development sectors. The use of an internal standard (IS) is a widely adopted strategy to enhance the precision and accuracy of chromatographic methods by correcting for variations in sample preparation and instrument response.[1][2][3] This document provides a comprehensive guide to the application of N-(2,4-Dinitrophenyl)-L-alanine methyl ester as a versatile internal standard for High-Performance Liquid Chromatography (HPLC) analyses, particularly those involving UV detection. We will explore the rationale for its selection, its key physicochemical properties, and provide detailed, field-proven protocols for its implementation.
The Rationale for an Internal Standard
In chromatography, quantitative analysis relies on the principle that the detector's response (typically peak area) is proportional to the analyte's concentration.[4] However, this relationship can be affected by numerous variables, including:
-
Sample Preparation Losses: Inconsistent recoveries during extraction, concentration, or derivatization steps.[5]
-
Injection Volume Variability: Minor differences in the volume injected by an autosampler.[3]
-
Instrumental Drift: Fluctuations in detector sensitivity or mobile phase composition over time.[4]
An internal standard is a compound of known concentration added to every sample, calibrant, and quality control standard.[2] By design, the IS should be chemically similar to the analyte(s) of interest and experience the same procedural variations.[2] Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, effectively nullifying the aforementioned sources of error.[2][5]
Introduction to N-(2,4-Dinitrophenyl)-L-alanine methyl ester (DNP-Ala-OMe)
N-(2,4-Dinitrophenyl)-L-alanine methyl ester (DNP-Ala-OMe) is an excellent candidate for an internal standard in reversed-phase HPLC-UV applications for several key reasons:
-
Strong Chromophore: The 2,4-dinitrophenyl (DNP) group is a powerful chromophore that provides strong ultraviolet (UV) absorbance.[6] This allows for sensitive detection at wavelengths where many analytes may have poor response, typically with absorption maxima around 350-360 nm.[7][8]
-
Structural Analogy: As a derivatized amino acid ester, it is structurally analogous to many small-molecule drugs, metabolites, or other derivatized analytes, ensuring similar behavior during sample extraction and chromatographic separation.[9]
-
Commercial Availability and Purity: It is readily available from various chemical suppliers in high purity (>98.0%), which is a critical requirement for any standard material.[10][11]
-
Appropriate Retention: With a LogP value of approximately 2.5, it exhibits moderate hydrophobicity, leading to good retention on common C18 and other reversed-phase columns under typical mobile phase conditions.[12][13]
-
Chromatographic Resolution: It is unlikely to be an endogenous component in most biological samples and can typically be chromatographically resolved from common analytes of interest.[2]
Physicochemical Properties
A summary of the key properties of DNP-Ala-OMe is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁N₃O₆ | [12][14][15] |
| Molecular Weight | 269.21 g/mol | [6][12][15] |
| CAS Number | 10420-63-0 | [12][14][15] |
| Appearance | Light yellow to orange crystalline powder | |
| Melting Point | 81.0 to 84.0 °C | [13] |
| Purity (Typical) | >98.0% (HPLC) | [10] |
| XLogP3 | 2.5 - 2.57 | [12][13] |
| Storage | Room temperature, protected from light | [6] |
Experimental Protocols
The following protocols are designed to be robust starting points. Researchers must perform method validation according to internal SOPs and regulatory guidelines (e.g., ICH, FDA) to ensure suitability for a specific application.[4]
Workflow Overview
The general workflow for utilizing DNP-Ala-OMe as an internal standard is a systematic process designed to ensure analytical precision. It begins with the careful preparation of standard solutions and culminates in the accurate calculation of analyte concentration.
Caption: General workflow for using an internal standard.
Preparation of Stock and Working Solutions
Causality: Accurate preparation of the internal standard stock solution is the most critical step. Any error in this initial concentration will propagate throughout the entire analysis, introducing a systematic bias. Using a calibrated analytical balance and Class A volumetric glassware is mandatory.
Protocol: Internal Standard (IS) Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 10.0 mg of N-(2,4-Dinitrophenyl)-L-alanine methyl ester into a clean weighing vessel.
-
Quantitatively transfer the powder to a 10.0 mL Class A amber volumetric flask.
-
Add approximately 7 mL of HPLC-grade acetonitrile (ACN).
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with ACN and invert 15-20 times to ensure homogeneity.
-
Store this stock solution at 2-8°C, protected from light. Stability should be established during method validation.
Protocol: IS Working Solution (e.g., 10.0 µg/mL)
-
Pipette 100 µL of the 1.0 mg/mL IS Stock Solution into a 10.0 mL Class A volumetric flask.
-
Dilute to the mark with ACN (or the initial mobile phase composition).
-
Mix thoroughly. This working solution will be used to spike all samples and calibration standards.
Calibration Curve Preparation and Sample Spiking
Causality: The internal standard must be present at the same concentration across all calibrants and unknown samples. This ensures that the ratio of analyte response to IS response is solely dependent on the analyte concentration.[5]
Protocol: Calibrants & Sample Preparation
-
Prepare a series of calibration standards by diluting an analyte stock solution to achieve the desired concentration range (e.g., 0.1 to 50 µg/mL).
-
For each calibrant and each unknown sample, combine the following in a microcentrifuge tube (example using protein precipitation for a plasma sample):
-
100 µL of blank matrix (for calibrants) or unknown sample plasma.
-
10 µL of the appropriate analyte working standard (or solvent for unknowns).
-
20 µL of the 10.0 µg/mL IS Working Solution.
-
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold ACN (containing 0.1% formic acid, if required for analyte stability/peak shape) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Suggested HPLC-UV Conditions
Causality: The selected chromatographic conditions must achieve baseline resolution between the analyte(s) and the internal standard. The DNP group's strong absorbance maximum near 360 nm makes this an ideal detection wavelength for high sensitivity.[16]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 30% B to 95% B over 10 minutes | A generic starting gradient; must be optimized for specific analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak efficiency. |
| Injection Vol. | 10 µL | A typical injection volume; adjust as needed based on sensitivity. |
| Detection | UV at 360 nm | Maximizes sensitivity for the DNP-containing internal standard. |
Data Analysis and Validation
The core of the internal standard method lies in the calculation and use of the Response Factor (RF).
The Logic of Internal Standard Calibration
The relationship between analyte concentration and detector response, as mediated by the internal standard, forms the basis of quantification. This process corrects for analytical variability by normalizing the analyte's signal to that of a consistently added standard.
Caption: Logical flow of internal standard calibration.
Protocol: Calculation and Calibration
-
Calculate the Response Ratio (RR) for each calibration standard:
-
RR = (Peak Area of Analyte) / (Peak Area of IS)
-
-
Construct a Calibration Curve: Plot the Response Ratio (y-axis) against the known concentration of the analyte in the standards (x-axis).
-
Perform Linear Regression: Fit the data to a linear equation (y = mx + b), where 'y' is the RR and 'x' is the analyte concentration. The acceptance criterion for the coefficient of determination (r²) should typically be ≥ 0.995.
-
Quantify Unknowns: For each unknown sample, calculate its Response Ratio. Use the regression equation from the calibration curve to solve for 'x' (the analyte concentration in the unknown sample).
Conclusion
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a robust and reliable internal standard for reversed-phase HPLC-UV analysis. Its strong chromophore, suitable retention characteristics, and commercial availability make it an excellent choice for improving method precision and accuracy. By compensating for variations inherent in sample preparation and instrumental analysis, its proper implementation, as detailed in these protocols, can significantly enhance the trustworthiness and validity of quantitative chromatographic data in research and regulated environments.
References
-
PubChem. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. National Center for Biotechnology Information. [Link]
-
Springer Protocols. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature. [Link]
-
MySkinRecipes. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. MySkinRecipes. [Link]
-
Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]
-
LCGC International. When Should an Internal Standard be Used?. LCGC International. [Link]
-
ResearchGate. Figure 2 UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of... ResearchGate. [Link]
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PubChem. N-(2,4-Dinitrophenyl)-L-alanine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Absorption spectra of 2,4-DNP. ResearchGate. [Link]
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Mason Technology. Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]
-
ResearchGate. UV-vis spectra of different concentrations of 2,4-dinitrophenol. ResearchGate. [Link]
-
SpectraBase. 2,4-Dinitrophenyl hydrazine - Optional[UV-VIS] - Spectrum. Wiley. [Link]
-
ACS Publications. A Chart of Ultraviolet Absorption Maxima of 2,4-Dinitrophenylhydrazones. The Journal of Organic Chemistry. [Link]
-
Starshine Chemical. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Starshine Chemical. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Alanine. HELIX Chromatography. [Link]
-
U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
ResearchGate. (a) HPLC separation of standard dl-alanine. ResearchGate. [Link]
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- 9. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 10. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | Starshinechemical [starshinechemical.com]
- 11. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | C10H11N3O6 | CID 18642980 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. scbt.com [scbt.com]
- 16. epa.gov [epa.gov]
Mobile Phase Optimization for the HPLC Separation of DNP-Amino Acids
An Application Guide
Abstract
This application note provides a comprehensive guide to developing and optimizing mobile phase compositions for the separation of 2,4-dinitrophenyl (DNP) derivatized amino acids using reversed-phase high-performance liquid chromatography (RP-HPLC). We will delve into the fundamental principles governing the separation, including the critical roles of organic modifiers, pH, and buffer selection. This guide offers field-proven insights and detailed protocols designed for researchers, scientists, and drug development professionals to achieve robust and reproducible separations of these important derivatives.
Introduction: The Significance of DNP-Amino Acid Analysis
Amino acid analysis is a cornerstone of biochemical and pharmaceutical research. The derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB), a process first pioneered by Frederick Sanger for protein sequencing, yields stable DNP-amino acid derivatives. These derivatives possess a strong chromophore, the dinitrophenyl group, which allows for sensitive detection using UV-Vis detectors, typically around 360 nm.
Reversed-phase HPLC is the predominant technique for separating these derivatives. The success of this separation hinges almost entirely on the strategic selection and optimization of the mobile phase. The inherent diversity in the polarity of amino acid side chains, from the nonpolar leucine to the polar serine, requires a mobile phase that can effectively resolve this complex mixture.
The Principle of Separation: DNP-Amino Acids and RP-HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), most commonly a silica support bonded with C18 alkyl chains (ODS). The mobile phase is more polar, typically a mixture of water or an aqueous buffer and a miscible organic solvent.
The separation mechanism relies on the hydrophobic interactions between the analytes and the C18 stationary phase.
-
DNP Group: The bulky, hydrophobic DNP group provides a strong anchor for retention on the C18 column.
-
Amino Acid Side Chains (R-groups): The varying polarity of the amino acid R-groups creates the differences in retention that allow for separation. DNP derivatives of amino acids with hydrophobic side chains (e.g., Leucine, Phenylalanine) will interact more strongly with the stationary phase and thus have longer retention times. Conversely, derivatives of polar amino acids (e.g., Aspartic Acid, Serine) will elute earlier.
The mobile phase composition is actively manipulated to control these interactions and achieve optimal resolution.
Core Components of the Mobile Phase
The mobile phase in RP-HPLC for DNP-amino acid analysis is a binary system composed of an aqueous component (Solvent A) and an organic modifier (Solvent B).
The Organic Modifier (Solvent B)
The organic modifier decreases the polarity of the mobile phase. Increasing its concentration weakens the hydrophobic interaction between the DNP-amino acid and the stationary phase, causing the analyte to elute faster.
-
Acetonitrile (ACN): This is the most common and often preferred organic modifier for separating DNP-amino acids. It offers low viscosity, which results in lower backpressure, and a lower UV cutoff, which is advantageous for detection.
-
Methanol (MeOH): Methanol is another viable option. It can sometimes offer different selectivity compared to acetonitrile, which can be exploited during method development to resolve co-eluting peaks.
The Aqueous Component (Solvent A): The Critical Role of pH and Buffers
The aqueous component's primary role is to control the ionization state of the analytes, which dramatically impacts their retention and peak shape. DNP-amino acids are amphiprotic, containing a carboxylic acid group from the amino acid backbone and the DNP group. The ionization of the carboxylic acid group is highly pH-dependent.
-
Impact of pH: At a low pH (well below the pKa of the carboxylic acid, ~pH 2-3), the carboxyl group is protonated (-COOH). This makes the molecule less polar and increases its retention time. At a higher pH (above the pKa), the carboxyl group is deprotonated (-COO⁻), making the molecule more polar and significantly reducing its retention time.
-
Why Use a Buffer? Controlling the pH is essential for reproducible retention times and good peak shape. An acidic buffer is typically used to suppress the ionization of the carboxylic acid group and also to minimize interactions with any residual, un-capped silanol groups on the stationary phase, which can cause peak tailing.
Commonly Used Buffers:
-
Acetate Buffers (e.g., Sodium Acetate): Effective in the pH range of 3.8 to 5.8. A common choice is 20 mM Sodium Acetate adjusted to pH 4.5.
-
Phosphate Buffers (e.g., Potassium Dihydrogen Phosphate): Versatile due to multiple pKa values, making them effective in the pH range of 2.1 to 3.1 and 6.2 to 8.2.
Isocratic vs. Gradient Elution
Due to the wide range of polarities among the different DNP-amino acids, a single mobile phase composition (isocratic elution) is generally insufficient for a complete separation.
-
Isocratic Elution: A constant mobile phase composition is used. This simple method may suffice for separating a few DNP-amino acids with similar properties. However, for complex mixtures, it often leads to poor resolution of early-eluting peaks and very broad, poorly detected late-eluting peaks.
-
Gradient Elution: The composition of the mobile phase is changed over the course of the analysis, typically by increasing the concentration of the organic modifier (Solvent B). This is the standard and necessary approach for resolving a complex mixture of DNP-amino acids. A gradient program allows for the elution of polar derivatives early in the run with good resolution, while progressively increasing the solvent strength to elute the more hydrophobic derivatives in a reasonable time with sharp, well-defined peaks.
Experimental Protocol: Separation of DNP-Amino Acids
This protocol provides a robust starting point for the separation of a standard mixture of DNP-amino acids. Optimization will likely be required based on the specific amino acids of interest and the HPLC system used.
Workflow Overview
The entire process, from initial sample preparation to final data analysis, follows a systematic workflow.
Caption: Analyte Partitioning in RP-HPLC.
Conclusion
The successful HPLC separation of DNP-amino acids is fundamentally dependent on the precise control of the mobile phase composition. A gradient elution using acetonitrile as the organic modifier and an acidic aqueous buffer, such as sodium acetate at pH 4.5, provides a robust framework for analysis. By understanding the principles of how pH affects analyte ionization and how the organic modifier influences retention, researchers can systematically develop and optimize methods to achieve high-resolution, reproducible separations for their specific analytical needs.
References
- Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC - NIH. (n.d.).
- Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the
Application Notes & Protocols: A Researcher's Guide to Sample Preparation for DNP Derivatization of Biological Samples
Introduction: Unmasking Oxidative Damage Through Protein Carbonylation
In the landscape of cellular and molecular biology, oxidative stress is a critical factor implicated in aging, pathophysiology, and drug-induced toxicity.[1][2] It arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates.[1] Proteins are primary targets for ROS, leading to various modifications, among which the formation of carbonyl groups (aldehydes and ketones) on amino acid side chains is a chemically stable and irreversible hallmark of severe oxidative damage.[3][4][5]
The quantification of protein carbonyls serves as a reliable and widely adopted biomarker for assessing the extent of oxidative stress in biological samples.[1][6] The most prevalent and robust method for this measurement is the derivatization of these carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH).[1][4][5] This reaction forms a stable 2,4-dinitrophenylhydrazone (DNP) adduct, which can be quantified using several downstream techniques, including spectrophotometry, enzyme-linked immunosorbent assay (ELISA), and Western blotting.[1][3][4][7]
This guide provides an in-depth exploration of the critical sample preparation and derivatization steps that are foundational to obtaining accurate and reproducible protein carbonyl measurements. We will delve into the causality behind experimental choices, provide validated protocols for various biological matrices, and address common pitfalls to ensure the integrity of your results.
The Foundational Chemistry: DNPH and Carbonyl Reactivity
The entire assay hinges on a straightforward nucleophilic addition-elimination reaction. Under acidic conditions, the hydrazine nitrogen of DNPH attacks the electrophilic carbon of a protein-bound carbonyl group (ketone or aldehyde). This is followed by the elimination of a water molecule to form a stable DNP-hydrazone derivative.[3][8][9] The resulting DNP adduct possesses a distinct chromophore that strongly absorbs light, typically in the 365-375 nm range, allowing for direct spectrophotometric quantification.[9]
Caption: DNP Derivatization Reaction.
The Scientist's Rationale: Critical Choices in Sample Preparation
The accuracy of the DNPH assay is not merely a function of the final measurement but is critically dependent on meticulous sample preparation. Each step is designed to enrich the target analyte (carbonylated proteins) while eliminating confounding variables.
The Starting Matrix: Handling Diverse Biological Samples
The protocol must be adapted to the unique composition of the biological sample, whether it be plasma, serum, tissue homogenates, or cultured cell lysates.[3][10][11]
-
Plasma/Serum: These samples are relatively straightforward but require proper collection using anticoagulants like heparin or EDTA for plasma.[10] Immediate processing or flash-freezing is essential to prevent ex vivo oxidation.
-
Tissue Homogenates: Tissues must be thoroughly rinsed with ice-cold PBS to remove contaminating blood, as heme from red blood cells can interfere with spectrophotometric readings.[7][11] Homogenization should be performed in buffers that limit artificial oxidation.
-
Cell Lysates: Cultured cells should be washed to remove media components. Lysis is typically achieved through sonication or mild detergents in a suitable buffer.[10][11]
The Enemy Within: Eliminating Key Interferences
Failure to remove interfering substances is the most common source of artifactually elevated protein carbonyl measurements.
-
Nucleic Acid Contamination: This is a critical pitfall. DNA and RNA contain sugar moieties that can react with DNPH, leading to a significant overestimation of protein carbonyls, particularly in the spectrophotometric assay.[1][6][12] Studies have shown that treating cell extracts with DNase and RNase, or precipitating nucleic acids with streptomycin sulfate, dramatically reduces the apparent carbonyl content.[1][6]
-
Exogenous Thiols: Many standard lysis buffers contain high concentrations of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol (βME) to preserve protein structure. However, in the context of carbonyl measurement, these thiols can be problematic. Evidence suggests that high thiol concentrations may stimulate metal-catalyzed oxidation (Fenton-like reactions), artificially doubling the measured protein carbonyls.[1][6] It is advisable to omit high levels of reducing agents from initial lysis buffers or remove them prior to the assay.
-
Unreacted DNPH: Residual DNPH from the derivatization step will absorb light in the same range as the DNP-hydrazone adduct, creating a high background signal. Therefore, thorough washing of the protein pellet after precipitation is a non-negotiable step for accurate quantification.[13][14]
Foundational Metrics: Protein Quantification and Stability
-
Accurate Protein Measurement: The final carbonyl content is normalized to the protein concentration. Therefore, an accurate protein assay (e.g., BCA, Bradford) must be performed on the sample before derivatization begins.[3] This ensures that equal amounts of protein are used for the reaction and the control.
-
Sample Stability: Oxidative damage can occur post-collection. Samples should be processed on ice as quickly as possible. For long-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C.[1][10] Avoid repeated freeze-thaw cycles.
Experimental Workflow: From Sample to Spectrometer
The overall workflow involves careful sample preparation, derivatization, purification of the derivatized proteins, and final quantification.
Caption: Overall Experimental Workflow.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents like DNPH, TCA, and Guanidine-HCl with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a chemical fume hood.
Protocol 1: Preparation of Tissue Homogenates
-
Excise tissue and immediately place it in ice-cold Phosphate Buffered Saline (PBS).
-
Mince the tissue thoroughly and wash 2-3 times with ice-cold PBS to remove as much blood as possible.
-
Weigh the tissue and add 5-10 volumes of ice-cold homogenization buffer (e.g., 50 mM MES, pH 6.7, containing 1 mM EDTA).[10]
-
Homogenize the tissue on ice using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[10][11]
-
Transfer the supernatant to a new pre-chilled tube.
-
Nucleic Acid Removal: Add 10% Streptozocin or Streptomycin Sulfate solution to a final concentration of 1%.[15] Incubate at room temperature for 15 minutes.
-
Centrifuge at 13,000 x g for 5-10 minutes at 4°C to pellet the precipitated nucleic acids.[15]
-
Carefully transfer the supernatant to a new tube. This is your protein sample.
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA). Adjust the concentration to 1-10 mg/mL. Proceed to the DNPH Derivatization Protocol.
Protocol 2: Preparation of Cultured Cell Lysates
-
Harvest cells (adherent cells by scraping, suspension cells by centrifugation at 500 x g for 5 minutes).[11]
-
Wash the cell pellet twice with ice-cold PBS.[11]
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., PBS with 1 mM EDTA and protease inhibitors).
-
Lyse the cells by sonication on ice or by incubation with a suitable lysis buffer.
-
Centrifuge at 18,000 x g for 20 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube and proceed with the nucleic acid removal step and protein quantification as described in Protocol 1 (steps 7-10).
Protocol 3: The Core DNPH Derivatization (Spectrophotometric Method)
This protocol is adapted from the widely used Levine method and commercial kits.[3][7][15]
-
Sample Setup: For each protein sample, prepare two microcentrifuge tubes.
-
Sample Tube: Add a volume of protein extract containing ~1 mg of protein.
-
Control Tube: Add the same volume of protein extract.
-
-
Reaction:
-
To the Sample Tube , add an equal volume of 10 mM DNPH in 2.5 M HCl.
-
To the Control Tube , add an equal volume of 2.5 M HCl alone. This serves as the blank for your specific sample.
-
-
Incubation: Vortex both tubes and incubate in the dark at room temperature for 45-60 minutes. Vortex briefly every 15 minutes.[3][10]
-
Precipitation: Add an equal volume of 20% Trichloroacetic Acid (TCA) to each tube. Vortex thoroughly and incubate on ice for 10 minutes.[3][7]
-
Pelleting: Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the protein. Carefully discard the supernatant.
-
Washing (Critical Step):
-
Resuspension: After the final wash, briefly centrifuge again to collect any residual liquid and remove it. Resuspend the protein pellet in 500 µL of 6 M Guanidine Hydrochloride solution.[3][7][15] This may require vortexing and incubation at 37-60°C for 15-30 minutes to fully dissolve the pellet.[3][15]
-
Clarification: Centrifuge at 13,000 x g for 5 minutes to remove any insoluble material.
-
Measurement: Transfer the clear supernatant to a quartz cuvette or a 96-well UV-transparent plate. Measure the absorbance at the peak maximum of the DNP-hydrazone adduct (~375 nm).[3][15] Remember to zero the spectrophotometer with 6 M Guanidine Hydrochloride and subtract the reading of the control tube from the sample tube reading.
Data and Troubleshooting
Table 1: Summary of Key Protocol Parameters
| Parameter | Recommendation | Rationale |
| Protein Concentration | 1-10 mg/mL | Ensures sufficient material for detection without overloading the reaction.[3] |
| DNPH Concentration | 10 mM in 2.5 M HCl | Standard concentration for efficient derivatization. |
| Incubation Time | 45-60 minutes at RT | Allows the derivatization reaction to proceed to completion.[3] |
| Precipitant | Trichloroacetic Acid (TCA) | Effectively precipitates proteins while keeping DNP-adducts stable. |
| Wash Solution | Ethanol:Ethyl Acetate (1:1) | Efficiently removes non-polar, unreacted DNPH.[3][7] |
| Solubilization Buffer | 6 M Guanidine Hydrochloride | Strong denaturant that unfolds proteins and fully solubilizes the DNP-adduct.[3] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background in control | Incomplete removal of unreacted DNPH. | Increase the number of wash steps (from 3 to 5). Ensure the pellet is fully resuspended during each wash.[3][7] |
| Nucleic acid contamination. | Ensure the streptomycin sulfate precipitation step was performed correctly. Check A260/A280 ratio of starting material.[1] | |
| Low or no signal | Low protein concentration or low levels of carbonylation. | Increase the amount of protein in the assay. Use a more sensitive downstream method like ELISA or Western blot.[1] |
| Incomplete solubilization of the final pellet. | Increase incubation time/temperature (up to 60°C) or briefly sonicate the sample in guanidine hydrochloride. | |
| Poor reproducibility | Inconsistent sample handling (e.g., variable timing, temperature). | Standardize all incubation times and temperatures. Process all samples and controls in parallel. |
| Pipetting errors with viscous solutions (e.g., Guanidine-HCl). | Use positive displacement pipettes or reverse pipetting techniques for viscous liquids. |
Conclusion
The derivatization of protein carbonyls with DNPH is a powerful tool for quantifying oxidative stress. However, its accuracy is fundamentally tied to a rigorous and well-understood sample preparation workflow. By recognizing and mitigating potential interferences from nucleic acids and exogenous reagents, and by adhering to validated protocols for protein precipitation and washing, researchers can generate reliable and meaningful data. This guide provides the foundational knowledge and practical steps to ensure the integrity of the DNPH assay, empowering researchers to confidently measure this critical biomarker of oxidative damage.
References
-
Luo, S., & Levine, R. L. (2009). Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. Redox Report, 14(4), 139-147. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Protein Carbonyl Spectrophotometric Assay. Product Manual. [Link]
-
Georgiou, C. D., Zisimopoulos, D., Argyropoulou, V., & Grintzalis, K. (2018). Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay. Redox Biology, 16, 393-403. [Link]
-
Luo, S., & Levine, R. L. (2009). Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. PubMed. [Link]
-
Mesquita, C. S., Oliveira, R., Bento, F., & Picarra-Pereira, M. A. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Analytical Biochemistry, 458, 69-71. [Link]
-
Tudor, C., Bârcă, M., Găman, L., & Pârvu, M. (2012). Spectrophotometric assay of protein carbonyls in human plasma. Farmacia, 60(4), 546-554. [Link]
-
Alomari, E., Ronda, L., Faggiano, S., & Mozzarelli, A. (2018). Protein carbonylation detection methods: A comparison. Data in Brief, 19, 1152-1157. [Link]
-
Dubinina, E. E., Burmistrov, S. O., & Stepanova, N. V. (2016). Modification of spectrophotometric method of determination of protein carbonyl groups. The Ukrainian Biochemical Journal, 88(2), 124-129. [Link]
-
Colombo, G., Dalle-Donne, I., Milzani, A., & Gagliano, N. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of Chromatography B, 1019, 178-190. [Link]
-
Luo, S., & Levine, R. L. (2009). Protein carbonylation: Avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. ResearchGate. [Link]
-
Reznick, A. Z., & Packer, L. (1994). Oxidative damage to proteins: spectrophotometric method for carbonyl assay. Methods in Enzymology, 233, 357-363. [Link]
-
Weber, D., Jung, T., & Grune, T. (2015). Evaluation of Different Methods for Assaying Protein Carbonylation. ResearchGate. [Link]
-
Uchiyama, S., & Fukuzaki, A. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
-
G-Biosciences. (n.d.). Protein Carbonylation Assay Kit. Product Manual. [Link]
-
Wang, X., He, M., Chen, B., & Hu, B. (2021). Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis. Analytical Methods, 13(40), 4785-4792. [Link]
-
Uchiyama, S., & Fukuzaki, A. (2011). Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Scribd. [Link]
-
Weber, D., Milkovic, L., Siems, W., & Grune, T. (2015). Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions. Redox Biology, 5, 367-380. [Link]
-
Găman, L. (2021). Derivatisation of carbonyl group with DNPH. ResearchGate. [Link]
-
Borrás, E., Herrmann, H., Kalberer, M., & Wenger, J. C. (2023). Derivatization of carbonyl compounds by reaction with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones (DNPH-derivatives). ResearchGate. [Link]
-
Colombo, G., Dalle-Donne, I., Milzani, A., & Gagliano, N. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. PubMed. [Link]
-
Weber, D., Milkovic, L., Siems, W., & Grune, T. (2015). Flow chart of possibilities to analyze protein carbonyls after DNP derivatization. ResearchGate. [Link]
-
Drlogy. (n.d.). How can I validate the results of the DNPH test?[Link]
-
Workman, G. S., Jr., & Steger, J. (1995). Field Validation of the DNPH Method for Aldehydes and Ketones. P2 InfoHouse. [Link]
-
Kristensen, M., Christensen, L. H., & Kildegaard, K. R. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Biotechnology and Bioengineering, 119(6), 1471-1482. [Link]
-
Georgiou, C. D., Zisimopoulos, D., Argyropoulou, V., & Grintzalis, K. (2018). Mechanism of the reaction of DNPH with protein and cell wall polysaccharide (cellulose) carbonyls upon application of the ntrDNPH assay. ResearchGate. [Link]
-
Zhang, Y., & Yang, M. (2023). Dinitrophenylhydrazine (DNPH) reacts with protein carbonyl groups... ResearchGate. [Link]
-
Nazir, A., & Zahoor, A. (2014). A simplified 2, 4-dinitrophenylhydrazine assay for flavonoids and its comparison with a standard flavonoid assay. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Resolution of DNP-Amino Acid Derivatives in HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-dinitrophenyl (DNP) amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak resolution. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve optimal separation and reliable quantification in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the HPLC analysis of DNP-amino acid derivatives.
Q1: What is the primary cause of peak tailing for DNP-amino acid derivatives?
Peak tailing, where the latter half of the peak is broader than the front half, is frequently caused by secondary interactions between the DNP-amino acid derivatives and the stationary phase. Specifically, the acidic silanol groups on the surface of silica-based columns can interact with the DNP-amino acids, leading to this undesirable peak shape.
Q2: What type of HPLC column is most suitable for separating DNP-amino acids?
Reversed-phase HPLC columns are the standard choice for separating DNP-amino acid derivatives. C18 (ODS) columns are particularly popular due to the hydrophobicity of the DNP group, which allows for good retention and separation. For higher resolution and efficiency, columns with smaller particle sizes (e.g., <5 µm) are recommended. Using a high-purity, end-capped silica-based column is also beneficial as it minimizes peak tailing by reducing interactions with residual silanol groups.
Q3: Why is gradient elution typically required for DNP-amino acid analysis?
A mixture of DNP-amino acids will have a wide range of hydrophobicities. Gradient elution, where the mobile phase composition is changed during the run, is necessary to elute all derivatives with good peak shape in a reasonable amount of time. A typical gradient starts with a lower concentration of the organic solvent (e.g., acetonitrile or methanol) and gradually increases to elute the more strongly retained, hydrophobic DNP-amino acids.
Q4: What is a good starting mobile phase pH for DNP-amino acid separation?
An acidic mobile phase, typically with a pH between 2.5 and 4.5, is recommended. Operating at a lower pH suppresses the ionization of residual silanol groups on the column, thereby minimizing secondary interactions that cause peak tailing. Phosphate or acetate buffers are commonly used to maintain a stable pH.
Q5: How can I confirm the identity of my DNP-amino acid peaks?
The most reliable method for peak identification is to compare the retention times of your sample peaks with those of authentic DNP-amino acid standards run under identical chromatographic conditions. For unequivocal identification, especially in complex samples, interfacing the HPLC with a mass spectrometer (LC-MS) is the preferred approach.
Troubleshooting Guide: Improving Peak Resolution
This in-depth guide provides a systematic approach to diagnosing and resolving specific peak resolution problems.
Issue 1: Peak Tailing
Peak tailing is a common issue that can compromise both resolution and the accuracy of quantification.
Causality and Remediation Workflow
Caption: Strategies for resolving co-eluting peaks.
Detailed Troubleshooting Steps:
-
Gradient Optimization: The shape of the elution gradient is a powerful tool for improving resolution.
-
Protocol: If two peaks are co-eluting, try decreasing the gradient slope (i.e., making the change in organic solvent percentage per unit of time smaller) in the region where those peaks elute. This provides more time for the two components to separate. Introducing a short isocratic hold in the gradient at an appropriate organic solvent concentration can also enhance the separation of a critical pair.
-
-
Mobile Phase Selectivity:
-
Change the Organic Modifier: Acetonitrile and methanol have different solvating properties and can provide different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa) in your mobile phase B.
-
Adjust pH: Minor adjustments to the mobile phase pH can alter the ionization state of the DNP-amino acids, which in turn can change their retention times and potentially improve separation.
-
-
Column Temperature:
-
Effect: Lowering the column temperature generally increases retention and can improve peak resolution, although it will also increase analysis time. Conversely, increasing the temperature can sometimes alter selectivity and improve separation.
-
Recommendation: Systematically evaluate the effect of column temperature (e.g., in 5 °C increments) to find the optimal condition for your separation.
-
-
Increase Column Efficiency:
-
Column Dimensions: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates (N), leading to sharper peaks and better resolution. Be aware that this will also lead to higher backpressure.
-
Experimental Protocols
Protocol: General Gradient Elution for DNP-Amino Acid Separation
This protocol provides a starting point for the separation of DNP-amino acid derivatives on a C18 column. Optimization will likely be required.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 25 mM Sodium Acetate, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 360 nm
-
Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 50 |
| 25.0 | 90 |
| 30.0 | 90 |
| 31.0 | 10 |
| 40.0 | 10 |
References
- Technical Support Center: HPLC Analysis of DNP-Amino Acids - Benchchem.
- DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L - SciSpace.
- Reaction mechanism on derivatization of an amino acid with DNFB. I...
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- How can I prevent peak tailing in HPLC?
- The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphth
Technical Support Center: Troubleshooting Incomplete Derivatization with 2,4-Dinitrofluorobenzene (DNFB)
Welcome to the technical support center for 2,4-dinitrofluorobenzene (DNFB) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the derivatization of primary and secondary amines, such as those in amino acids and peptides. By understanding the underlying principles of the reaction, you can effectively troubleshoot and optimize your experimental outcomes.
Introduction to DNFB Derivatization
2,4-dinitrofluorobenzene, widely known as Sanger's reagent, is a cornerstone in analytical chemistry for the derivatization of primary and secondary amines.[1][2][3] The reaction involves a nucleophilic aromatic substitution, where the amino group attacks the electron-deficient benzene ring of DNFB, displacing the fluorine atom.[1][4] This process forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative that can be readily detected and quantified, typically by HPLC with UV/Vis detection around 360 nm.[1][3][5]
The success of this derivatization is pivotal for accurate N-terminal protein sequencing and the quantification of various amine-containing analytes.[1][6][7] However, achieving complete and reproducible derivatization can be challenging. This guide provides a structured, question-and-answer approach to troubleshoot common issues, ensuring the integrity and reliability of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your derivatization experiments. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: Why is my derivatization yield consistently low, or why is there no product formation?
Low or no yield of the DNP derivative is one of the most frequent challenges. This can often be traced back to suboptimal reaction conditions or issues with the reagents themselves.
Possible Causes & Solutions:
-
Incorrect pH of the Reaction Mixture: The nucleophilic attack by the amino group is most effective when the amine is in its unprotonated, basic form. The reaction is typically carried out under mildly alkaline conditions.[6]
-
Solution: Ensure the pH of your reaction buffer is between 8.0 and 9.0. A common choice is a sodium bicarbonate buffer.[1][8] At a lower pH, the amine will be protonated (-NH3+), rendering it non-nucleophilic. Conversely, a pH that is too high can lead to unwanted side reactions, such as the hydrolysis of DNFB.
-
-
Suboptimal Temperature and Reaction Time: The kinetics of the derivatization reaction are temperature-dependent.
-
Solution: While some protocols suggest room temperature for a couple of hours[1][8], others may require gentle heating (e.g., 40-65°C) to drive the reaction to completion, especially for less reactive amines.[2][9] It's crucial to monitor the reaction's progress over time using a suitable analytical technique like thin-layer chromatography (TLC) or HPLC to determine the optimal duration.
-
-
Degraded or Poor-Quality DNFB Reagent: DNFB is susceptible to hydrolysis, especially in the presence of moisture.
-
Solution: Always use fresh, high-purity DNFB. Store the reagent in a desiccator, protected from light. If you suspect your reagent has degraded, it's best to use a fresh batch.
-
-
Insufficient Molar Excess of DNFB: To ensure the reaction goes to completion, DNFB is typically used in excess.
-
Solution: A 2 to 10-fold molar excess of DNFB over the analyte is generally recommended. The optimal ratio may need to be determined empirically for your specific application.
-
-
Low Solubility of Reactants: If either your analyte or the DNFB reagent is not fully dissolved in the reaction solvent, the reaction will be incomplete.
Question 2: I'm observing multiple unexpected peaks in my chromatogram. What could be the cause?
The appearance of extraneous peaks can complicate data analysis and quantification. These often arise from side reactions or contaminants.
Possible Causes & Solutions:
-
Hydrolysis of DNFB: In aqueous alkaline solutions, DNFB can hydrolyze to form 2,4-dinitrophenol, which will appear as a separate peak in your chromatogram.
-
Solution: Carefully control the pH and temperature of the reaction. Avoid excessively high pH or prolonged reaction times at elevated temperatures. Running a blank reaction (without the analyte) can help identify the peak corresponding to 2,4-dinitrophenol.
-
-
Reaction with Other Nucleophilic Groups: Besides the target primary and secondary amines, DNFB can also react with other nucleophilic functional groups present in the sample, such as the thiol group of cysteine and the imidazole ring of histidine.[1]
-
Contaminants in the Sample or Reagents: Impurities in your sample, solvents, or the DNFB reagent itself can lead to extra peaks.
-
Solution: Use high-purity solvents and reagents. Ensure your sample is adequately purified before derivatization. Running individual components (sample alone, reagent blank) can help identify the source of contamination.
-
Question 3: My results are not reproducible. What factors contribute to this variability?
Lack of reproducibility can undermine the validity of your analytical method. Consistency in every step of the protocol is key.
Possible Causes & Solutions:
-
Inconsistent Reaction Conditions: Minor variations in pH, temperature, reaction time, or reagent concentrations between samples can lead to significant differences in derivatization efficiency.
-
Solution: Standardize your experimental protocol meticulously. Use a temperature-controlled water bath or heating block for consistent heating.[11] Prepare fresh buffer solutions and accurately measure all reagents.
-
-
Sample or Derivative Instability: The DNP-derivatives are generally stable, but they can be susceptible to degradation under certain conditions, such as exposure to strong light.
-
Solution: Protect your samples and derivatives from light, especially during long incubation or storage periods. Analyze the derivatized samples as soon as possible. If storage is necessary, keep them at a low temperature (e.g., 4°C) in the dark.
-
-
Incomplete Removal of Excess DNFB: Residual DNFB can interfere with chromatographic analysis and quantification.
-
Solution: After the reaction is complete, the excess DNFB is typically removed by extraction with an organic solvent like ether or ethyl acetate.[8] Ensure this extraction is performed thoroughly.
-
Experimental Protocols
To assist you further, here are detailed step-by-step methodologies for key procedures.
Standard DNFB Derivatization Protocol for Amino Acids
-
Sample Preparation: Dissolve the amino acid sample in a 0.1 M sodium bicarbonate buffer (pH ~8.5) to a final concentration of approximately 1-2 mg/mL.
-
Reagent Preparation: Prepare a solution of DNFB in ethanol (e.g., 1% w/v).
-
Derivatization Reaction: Add a 2 to 5-fold molar excess of the DNFB solution to the amino acid solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2 hours, or at a slightly elevated temperature (e.g., 40°C) for 1 hour.[8] The solution should turn yellow, indicating the formation of the DNP-amino acid.
-
Reaction Quenching (Optional): The reaction can be stopped by acidifying the mixture with a small amount of dilute HCl.
-
Extraction of Excess Reagent: Extract the reaction mixture with an equal volume of ether or ethyl acetate two to three times to remove unreacted DNFB. Discard the organic layer.
-
Analysis: The aqueous layer containing the DNP-amino acid can now be analyzed by HPLC.
Protocol for N-Terminal Analysis of a Peptide
-
Labeling: Dissolve the peptide sample in a sodium bicarbonate buffer (pH ~8.5). Add an excess of DNFB solution in ethanol and incubate at room temperature for approximately 2 hours with gentle mixing.[8]
-
Purification of DNP-Peptide: Remove the excess DNFB and dry the DNP-peptide. This can be achieved through precipitation with an organic solvent like acetone, followed by centrifugation and washing.[12]
-
Acid Hydrolysis: Add 6 M HCl to the dried DNP-peptide. Heat the mixture at 110°C for 12-24 hours to hydrolyze all peptide bonds.[8][12]
-
Extraction of DNP-Amino Acid: After hydrolysis, cool the sample. Extract the DNP-amino acid into an organic solvent such as ether. The free, underivatized amino acids will remain in the aqueous phase.[8]
-
Identification: The extracted DNP-amino acid can then be identified by comparing its chromatographic behavior (TLC or HPLC) to that of known DNP-amino acid standards.[12]
Data Presentation
Table 1: Recommended Reaction Conditions for DNFB Derivatization
| Parameter | Recommended Range | Rationale |
| pH | 8.0 - 9.0 | Ensures the amino group is in its reactive, unprotonated state. |
| Temperature | Room Temperature to 65°C | Reaction rate increases with temperature, but higher temperatures can also increase the rate of DNFB hydrolysis. |
| Reaction Time | 1 - 4 hours | Dependent on temperature and analyte reactivity. Should be optimized for each specific application. |
| Molar Excess of DNFB | 2x - 10x | Drives the reaction to completion. |
| Solvent for DNFB | Ethanol or Acetonitrile | Ensures solubility and miscibility with the aqueous sample solution. |
Visualization of Workflows
Below are diagrams illustrating the derivatization process and a troubleshooting decision tree.
Caption: General workflow for DNFB derivatization.
Caption: Troubleshooting decision tree for incomplete DNFB derivatization.
Frequently Asked Questions (FAQs)
Q1: Can DNFB be used for quantitative analysis? A: Yes, DNFB is widely used for the quantitative analysis of primary and secondary amines.[13] The resulting DNP-derivatives have a strong UV absorbance, which allows for sensitive detection by HPLC.[3] For accurate quantification, it is essential to ensure the derivatization reaction goes to completion and to use appropriate calibration standards.
Q2: How does DNFB compare to other derivatization reagents like dansyl chloride or Edman's reagent? A: DNFB (Sanger's reagent) and Edman's reagent (phenylisothiocyanate) are both used for N-terminal amino acid analysis. Sanger's method identifies the N-terminal residue but degrades the rest of the peptide chain during hydrolysis.[8] In contrast, Edman degradation is a sequential method that cleaves the N-terminal residue one at a time, leaving the rest of the peptide intact for further sequencing cycles.[8][14] Dansyl chloride is another fluorescent reagent used for N-terminal analysis, offering higher sensitivity than DNFB. The choice of reagent depends on the specific requirements of the analysis, such as the desired sensitivity and whether sequential analysis is needed.
Q3: What are the safety precautions for working with DNFB? A: DNFB is a toxic and corrosive chemical. It is also a potent allergen that can cause contact dermatitis. Always handle DNFB in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact.
Q4: Can I use DNFB for derivatizing thiols? A: Yes, DNFB can react with thiol groups (e.g., in cysteine) under similar alkaline conditions.[15] This can be a consideration if your sample contains both amines and thiols, as it may lead to the formation of multiple derivatives.
By systematically addressing the factors that influence the derivatization reaction, you can overcome common challenges and achieve reliable and reproducible results in your analyses.
References
- A Comparative Analysis of N-Terminal Protein Sequencing: Sanger's Reagent vs.
- DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences.
- 1-Fluoro-2,4-dinitrobenzene as Quantitative Reagent for Primary and Secondary Amines.
- The chemistry of insulin - Nobel Lecture. Nobel Prize Outreach AB.
- Reaction mechanism on derivatization of an amino acid with DNFB.
- Novel derivatization with Sanger's reagent (2,4-dinitrofluorobenzene [DNFB]) and related methodological developments for improve. Analusis.
- Dinitrofluorobenzene | C6H3FN2O4. PubChem.
- pH, concentration, DNPH derivatization reaction time and temperature...
- REACTION OF PEPTIDE WITH SANGER'S REAGENT. Courseware.cutm.ac.in.
- Probable reaction mechanism of primary amines with DNFB reagent.
- Novel derivatization with Sanger's reagent (2,4-dinitrofluorobenzene [DNFB]) and related methodological developments for improved detection of amphetamine enantiomers by circular dichroism spectroscopy.
- Technical Support Center: Optimizing Hexadecanal Derivatization with 2,4-Dinitrophenylhydrazine (DNPH). Benchchem.
- The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis.
- A Technical Guide to N-Terminal Amino Acid Analysis Using 2,4-Dinitrobenzenesulfonic Acid. Benchchem.
- Application Note: Pre-column Derivatization of Primary and Secondary Amines with 2,4- Dinitrofluorobenzene (DNFB) for HPLC Analysis. Benchchem.
- Application of 2,4-dinitrofluorobenzene pre-column derivatization to quantitative determination of taurine and its intermediate in beverages and milk samples.
- Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). Stack Exchange Inc.
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. analusis.edpsciences.org [analusis.edpsciences.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drklbcollege.ac.in [drklbcollege.ac.in]
- 15. jfda-online.com [jfda-online.com]
"hydrolysis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester during analysis"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-(2,4-Dinitrophenyl)-L-alanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals who use this compound as an analytical standard or synthetic intermediate. Our goal is to provide expert insights and practical solutions to a common challenge encountered during its analysis: the unintended hydrolysis of the methyl ester group. This guide offers a series of troubleshooting steps and in-depth explanations to help you ensure the integrity of your analytical results.
Introduction to the Issue: The Unseen Instability
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a critical reference standard used for the identification and quantification of alanine in various analytical applications, including HPLC and TLC.[1] The 2,4-dinitrophenyl (DNP) chromophore provides strong UV absorbance, enabling highly sensitive detection. However, the ester functional group is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond to form the corresponding carboxylic acid, N-(2,4-dinitrophenyl)-L-alanine, and methanol.
This degradation can occur during sample preparation, storage, or even during the analytical run itself, leading to inaccurate quantification, peak splitting, and the appearance of unexpected peaks in your chromatograms. Understanding the mechanisms and contributing factors behind this hydrolysis is the first step toward preventing it.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-(2,4-Dinitrophenyl)-L-alanine methyl ester?
The primary degradation pathway is the hydrolysis of the methyl ester bond. This reaction is catalyzed by either acidic or basic conditions and results in the formation of N-(2,4-Dinitrophenyl)-L-alanine and methanol.[2] Ester hydrolysis is a well-understood chemical transformation that can occur through several mechanisms, with base-catalyzed hydrolysis being particularly efficient for many esters.[3]
Q2: What are the products of this hydrolysis, and how will they appear in my chromatogram?
The hydrolysis reaction produces N-(2,4-Dinitrophenyl)-L-alanine and methanol .
In a typical reversed-phase HPLC analysis, the carboxylic acid product is more polar than the parent methyl ester. Consequently, you will observe:
-
A decrease in the peak area of the parent compound, N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
-
The appearance of a new, earlier-eluting peak corresponding to the N-(2,4-Dinitrophenyl)-L-alanine degradant.
This shift in retention time is a classic indicator that hydrolysis has occurred.
Q3: What are the key factors that accelerate the hydrolysis of the methyl ester?
The rate of ester hydrolysis is highly sensitive to several environmental and experimental factors. The most critical are:
-
pH: The reaction is slowest in the neutral to slightly acidic pH range (approximately pH 4-6).[4] The rate increases significantly in both strongly acidic (pH < 3) and, more dramatically, in basic (pH > 8) conditions.[5][6] Base-catalyzed hydrolysis is generally a more significant concern under typical analytical conditions.[7][8]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing stock solutions and samples at reduced temperatures is advisable, but care must be taken to avoid introducing moisture through condensation.[9]
-
Presence of Water: Water is a reactant in the hydrolysis process. To ensure long-term stability, the compound should be stored as a dry solid in a desiccator.[9] For solutions, using anhydrous solvents for storage can significantly prolong shelf life.[10]
-
Enzymatic Activity: In biological matrices (e.g., plasma, tissue homogenates), esterase enzymes can rapidly catalyze the hydrolysis of the ester bond.[11] If analyzing biological samples, it is crucial to use esterase inhibitors or employ immediate protein precipitation with cold organic solvent to denature these enzymes.[11]
Q4: I prepared my standard in methanol, but I'm still seeing degradation. Why?
While methanol is the solvent of choice for dissolving the compound, commercial grades of methanol can contain trace amounts of water, which can be sufficient to cause slow hydrolysis over time, especially if the solution is not stored properly. Furthermore, if your HPLC mobile phase is aqueous (e.g., water/acetonitrile), the sample will be exposed to a high concentration of water upon injection, and any non-optimal pH in the mobile phase can catalyze hydrolysis on the column. Whenever possible, prepare stock solutions in an anhydrous solvent like acetonitrile and make fresh dilutions into your mobile phase daily.
Q5: What are the ideal storage conditions for stock and working solutions to minimize hydrolysis?
Solid Compound:
-
Store in a tightly sealed container at room temperature or refrigerated, inside a desiccator containing a drying agent (e.g., silica gel, anhydrous calcium sulfate) to minimize exposure to atmospheric moisture.[9]
Stock Solutions (High Concentration):
-
Prepare in a high-purity, anhydrous solvent such as acetonitrile.
-
Store in tightly capped vials at -20°C.
-
Before opening, allow the vial to warm completely to room temperature to prevent condensation from introducing water into the solution.
Working Solutions (Dilute):
-
Prepare fresh daily from the stock solution.
-
Dilute with a solvent that is compatible with your initial mobile phase conditions, ideally the mobile phase itself. Avoid using highly basic or acidic diluents.
Visualizing the Problem
Understanding the chemical transformation and the logical steps for troubleshooting is crucial. The following diagrams illustrate the hydrolysis reaction and a recommended workflow for diagnosing issues.
Caption: The hydrolysis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Caption: Troubleshooting workflow for suspected ester hydrolysis.
Troubleshooting Guide: At a Glance
This table provides a quick reference for identifying and solving problems related to the hydrolysis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
| Symptom Observed in HPLC | Most Likely Cause | Recommended Actions & Explanations |
| Reduced peak area for the main compound and the appearance of a new, earlier-eluting peak . | Ester Hydrolysis | 1. Prepare Fresh Standards: Discard old working solutions. Prepare a new one from a reliable stock.[12]2. Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is in the optimal stability range (pH 4-6). Buffering may be necessary for robust methods.[13]3. Verify Solvent/Diluent: Ensure the sample is dissolved in a non-reactive, preferably anhydrous, solvent. If diluting in an aqueous medium, ensure its pH is neutral.[10] |
| Gradual decrease in the main peak's response over a sequence of injections. | Ongoing Hydrolysis in the autosampler or instability in the prepared mobile phase. | 1. Cool the Autosampler: If available, set the autosampler temperature to 4-10°C to slow the degradation rate in the vials. 2. Prepare Fresh Mobile Phase: Mobile phases, especially those with additives, can change pH over time. Prepare fresh batches daily.[12]3. Limit Sample Time in Autosampler: For very sensitive analyses, consider injecting samples immediately after preparation. |
| Poor peak shape (tailing or fronting) for the main compound. | Co-elution with Degradant / Column Issues | 1. Confirm Degradant Peak: Inject an aged (intentionally degraded) sample to confirm the identity of the hydrolysis product. 2. Improve Separation: Modify the gradient or mobile phase composition to better resolve the parent peak from the degradant.3. Use a Guard Column: This protects the analytical column from strongly retained impurities that can degrade peak shape.[14] |
Quantitative Insights: Factors Influencing Hydrolysis Rate
The stability of an ester is not an all-or-nothing phenomenon. The rate of hydrolysis is a continuous variable influenced by multiple factors.
| Factor | Condition for Low Hydrolysis Rate | Condition for High Hydrolysis Rate | Causality |
| pH | pH 4 - 6 | pH < 3 or pH > 8 | The reaction is specifically catalyzed by H⁺ (acid) and OH⁻ (base). The rate is typically lowest in the slightly acidic to neutral range.[5][6] |
| Temperature | Low Temperature (e.g., 4°C) | High Temperature (e.g., > 40°C) | Higher thermal energy increases the frequency and energy of molecular collisions, accelerating the reaction rate according to Arrhenius kinetics.[9] |
| Water Content | Anhydrous Conditions | Aqueous Solution | Water is a necessary reactant for the hydrolysis reaction. Its absence prevents the reaction from occurring.[2] |
| Matrix | Anhydrous Organic Solvent | Biological Matrix (Plasma, Serum) | Biological fluids contain esterase enzymes that are highly efficient catalysts for ester hydrolysis, dramatically increasing the reaction rate.[11] |
Experimental Protocol: HPLC Analysis with Minimized Hydrolysis
This protocol provides a step-by-step methodology for preparing standards and analyzing N-(2,4-Dinitrophenyl)-L-alanine methyl ester while minimizing the risk of on-instrument and pre-analysis degradation.
1. Materials and Reagents:
-
N-(2,4-Dinitrophenyl)-L-alanine methyl ester (solid, high purity)
-
Acetonitrile (ACN), HPLC grade, anhydrous
-
Water, HPLC grade (e.g., 18.2 MΩ·cm)
-
Formic Acid (FA), LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Calibrated pH meter
-
Class A volumetric flasks and pipettes
-
Autosampler vials with caps
2. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of solid N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with anhydrous acetonitrile .
-
Cap tightly, mix thoroughly, and store at -20°C. Before use, always allow the solution to warm to ambient temperature before opening.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in HPLC-grade water. Adjust the pH to 5.0 ± 0.1 using dilute formic acid.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Filter Mobile Phase A through a 0.22 µm filter and degas both mobile phases before use.
-
-
Working Standard Preparation (e.g., 10 µg/mL):
-
Prepare fresh for each analytical run.
-
Transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This ensures solvent compatibility with the initial HPLC conditions.
-
3. HPLC Method Parameters (Example for a C18 Column):
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0 min: 30% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 30% B
-
12.0 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 5 µL
-
Detection: UV at 360 nm
4. System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the working standard multiple times (n=5) at the beginning of the run to confirm system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).
-
The expected retention time for the ester will be significantly later than its more polar hydrolysis product. Monitor for any peak growth at the earlier retention time over the course of the analytical sequence.
References
-
Lygo, B., & Negri, G. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. ACS Catalysis. Available at: [Link]
-
ACS Publications. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Available at: [Link]
-
Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. Available at: [Link]
-
ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. Available at: [Link]
-
Fairbanks, B. D., et al. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer Degradation and Stability. Available at: [Link]
-
Westheimer, F. H., et al. (1968). The Hydrolysis of Some Esters of a Bicyclic Phosphinic Acid. Evidence for Rate-Limiting Pseudorotation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? Available at: [Link]
-
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry. Available at: [Link]
-
Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Available at: [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Leach, B. E., & Angelici, R. J. (1969). Metal-ion catalysis of the hydrolysis of some amino acid ester N,N-diacetic acids. Journal of the American Chemical Society. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available at: [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
-
ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? Available at: [Link]
-
MySkinRecipes. (n.d.). N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. Available at: [Link]
-
Gross, M. L., et al. (n.d.). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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"stability of DNP derivatives under different pH and temperature conditions"
Welcome to the Technical Support Center for DNP (2,4-dinitrophenyl) derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize DNP chemistry in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of DNP derivatives under various experimental conditions.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors influencing the stability of DNP derivatives?
The stability of DNP derivatives is primarily influenced by pH, temperature, and light exposure. DNP derivatives, such as DNP-amino acids and DNP-hydrazones, are susceptible to degradation through hydrolysis and photodecomposition. The specific structure of the parent molecule to which the DNP group is attached also plays a significant role in its overall stability.
FAQ 2: How does pH affect the stability of DNP-hydrazone derivatives?
DNP-hydrazones, formed by the reaction of 2,4-dinitrophenylhydrazine (DNPH) with aldehydes and ketones, are known to be unstable in acidic media.[1] An acidic environment can catalyze the hydrolysis of the hydrazone back to the parent carbonyl compound and DNPH.[1][2] The decomposition rate is dependent on the concentration of the acid catalyst.[2] For instance, the decomposition of 2-butanone-2,4-dinitrophenylhydrazone reaches an equilibrium state within 10 hours in a 0.1 mol/L phosphoric acid solution.[2] Conversely, some DNP derivatives show increased stability under specific acidic conditions. For example, a cyclized DNPH-glucose derivative, formed under acidic work-up conditions, has demonstrated extended stability.[3][4]
FAQ 3: What is the impact of temperature on the stability of DNP derivatives?
Elevated temperatures can accelerate the degradation of DNP derivatives. While gentle heating (e.g., 40-60°C) can be used to increase the rate of DNPH derivatization reactions, prolonged exposure to higher temperatures can lead to decomposition.[5] For long-term storage, it is recommended to keep DNP derivatives, especially in solution, at low temperatures, such as -20°C or -80°C, to minimize degradation. Some studies have shown that the thermal decomposition of DNP-related compounds can be significant at temperatures ranging from 350 to 450 K.[6]
FAQ 4: Are DNP derivatives sensitive to light?
Yes, many DNP derivatives are sensitive to light and can undergo photodecomposition.[7] It is crucial to protect DNP derivatives from light, especially during storage and analysis, to prevent the formation of degradation products that could interfere with experimental results.[1][7] For example, purified aldehyde-2,4-DNPhydrazones, which typically exist as the E-isomer, can isomerize to a mixture of E- and Z-isomers upon UV irradiation.[8]
FAQ 5: How stable are DNP-amino acid derivatives?
DNP-amino acid derivatives, often used in protein sequencing and analysis, generally exhibit good stability under appropriate storage conditions.[9] When stored at 4°C, some derivatized amino acids are reported to be stable for more than a year.[10] However, their stability is still subject to the influences of pH and temperature. It is important to consider the specific amino acid as well, as the inherent stability of the amino acid itself can influence the stability of the DNP derivative.
II. Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during experiments involving DNP derivatives.
Problem 1: Low Yield of DNP-Hydrazone Product
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| Suboptimal pH | The formation of DNP-hydrazones is acid-catalyzed. Ensure the reaction medium is sufficiently acidic to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5] However, excessively acidic conditions can lead to degradation of the hydrazone.[1][2] Optimization of the acid catalyst concentration is crucial. |
| Inadequate Temperature | While some derivatization reactions proceed at room temperature, gentle heating (40-60°C) can increase the reaction rate and improve yield.[5] However, avoid excessive heat which can lead to product degradation. |
| Poor Reagent Quality | Use fresh, high-purity 2,4-dinitrophenylhydrazine (DNPH). DNPH can degrade over time, leading to lower yields and side reactions.[5] |
| Low Solubility | Ensure that both the carbonyl compound and DNPH are sufficiently soluble in the chosen solvent. Common solvents include alcohols like ethanol or methanol.[5][11] Complete dissolution is essential for an efficient reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique, such as TLC or HPLC, to determine the optimal reaction time for maximum conversion.[5] |
Problem 2: Inconsistent or Non-Reproducible HPLC Results for DNP Derivatives
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| On-Column Degradation | Acidic mobile phases can cause the hydrolysis of DNP-hydrazones on the HPLC column. Consider using a less acidic mobile phase or a shorter analysis time. For ketone-2,4-dinitrophenylhydrazones, adding a small amount of phosphoric acid (e.g., 0.001 mol/L) to both the standard and sample solutions and analyzing after a 27-hour equilibration period can help achieve consistent results by establishing an equilibrium between E/Z isomers.[2] |
| Isomerization | DNP-hydrazones can exist as E- and Z-stereoisomers.[8] Changes in pH, light exposure, or temperature during sample preparation or analysis can cause shifts in the isomer ratio, leading to variable peak areas. Protect samples from light and maintain consistent temperature and pH conditions. |
| Sample Instability in Autosampler | If samples are left in the autosampler for extended periods, degradation can occur. Analyze samples promptly after preparation or use a cooled autosampler to maintain stability. |
| Co-elution with Impurities | Degradation products or impurities from the starting materials can co-elute with the DNP derivative of interest. Optimize the chromatographic method (e.g., gradient, column chemistry) to ensure adequate separation. |
Problem 3: Artifactual Results in Protein Carbonylation Assays using DNPH
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| Nucleic Acid Contamination | Nucleic acids can interfere with the spectrophotometric measurement of protein carbonyls. Treat samples with DNase and RNase to remove nucleic acid contamination before derivatization.[12] |
| Oxidizing Conditions during Sample Preparation | The presence of reducing agents like β-mercaptoethanol in lysis buffers can, under aerobic conditions, lead to metal-catalyzed oxidation and an artificial increase in protein carbonyl levels.[12] Avoid or minimize the use of strong reducing agents during sample preparation or perform lysis under anaerobic conditions. |
| Promptness of Assay | Assaying samples promptly after preparation is crucial to prevent artifactual increases in protein carbonyls due to sample degradation or oxidation during storage.[12][13] |
III. Experimental Protocols & Data
Protocol: Stability Testing of a DNP Derivative under Different pH Conditions
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 11).
-
Prepare DNP Derivative Stock Solution: Dissolve the DNP derivative in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.
-
Incubate Samples: Aliquot the DNP derivative stock solution into separate vials and dilute with each buffer solution to a final desired concentration. Ensure the final concentration of the organic solvent is low enough not to significantly alter the buffer pH.
-
Incubate at a Controlled Temperature: Place the vials in a constant temperature incubator (e.g., 25°C or 37°C).
-
Sample at Time Points: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the Reaction: Immediately quench any further degradation by neutralizing the pH or by adding a suitable quenching agent, if necessary.
-
Analyze by HPLC: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of the DNP derivative.
-
Data Analysis: Plot the percentage of the remaining DNP derivative against time for each pH condition to determine the degradation kinetics.
Table 1: Hypothetical Stability Data for a DNP-Hydrazone at 25°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 2.0 | 65% | 40% |
| 4.0 | 85% | 70% |
| 7.0 | 98% | 95% |
| 9.0 | 95% | 90% |
| 11.0 | 80% | 60% |
This table illustrates that the hypothetical DNP-hydrazone is most stable at neutral pH and degrades significantly under both strongly acidic and strongly basic conditions.
IV. Visualizations
Diagram 1: General Degradation Pathway of DNP-Hydrazones
Caption: Hydrolysis of DNP-hydrazones under acidic or basic conditions.
Diagram 2: Troubleshooting Workflow for Low DNP Derivatization Yield
Caption: A systematic approach to troubleshooting low DNP derivatization yields.
V. References
-
Benchchem. (n.d.). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde. Retrieved from
-
GeeksforGeeks. (2025). 2,4-Dinitrophenylhydrazine. Retrieved from
-
Unknown. (2025). Acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones. Retrieved from
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. Retrieved from
-
Al-awar, R. S., et al. (2016). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Chemistry Central Journal, 10, 55. Retrieved from
-
Alzweiri, M., et al. (2016). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Chemistry Central Journal, 10(1), 55. Retrieved from
-
Unknown. (n.d.). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. Retrieved from
-
Unknown. (n.d.). Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. Retrieved from
-
Unknown. (2025). (PDF) Protein carbonylation: Avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. Retrieved from
-
Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved from
-
Unknown. (2026). Temperature-dependent decomposition mechanism of a hot DNP/DNTF liquid eutectic model: Molecular-level insights from SCC-DFTB calculations | Request PDF. Retrieved from
-
Unknown. (2025). (PDF) Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Retrieved from
-
Unknown. (n.d.). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. Retrieved from
-
Bhargava, K. K., & Garg, A. (n.d.). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Journal of the Indian Chemical Society, 63(1), 1-8. Retrieved from
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- 8. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting Guide: Reducing Baseline Noise in HPLC Analysis of DNP Compounds
<Technical Support Center >
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve baseline noise issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of dinitrophenyl (DNP) compounds. A stable, low-noise baseline is the foundation for accurate quantification and reliable results.[1][2] This resource provides in-depth, experience-based solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nature and impact of baseline noise.
Q1: What is HPLC baseline noise and why is it a problem?
A: HPLC baseline noise refers to the random or periodic fluctuations of the detector signal when only the mobile phase is flowing through the system.[1] It is the inherent background signal variation.[3][4] A high noise level is problematic because it can obscure small analyte peaks, leading to inaccurate peak integration, reduced sensitivity, and an elevated limit of detection (LOD) and limit of quantitation (LOQ).[1][5][6] For reliable quantitative analysis, a signal-to-noise ratio (S/N) of at least 10:1 is recommended.[3][4][5]
Q2: What are the primary sources of baseline noise in an HPLC system?
A: Baseline noise can originate from multiple sources within the HPLC system and its environment. The most common culprits can be categorized as:
-
Mobile Phase: Contamination, improper preparation, or inadequate degassing.[7][8][9]
-
HPLC System Hardware: Issues with the pump (e.g., faulty check valves, worn seals), detector (e.g., aging lamp, dirty flow cell), or leaks in the system.[1][7][10]
-
Column: Contamination from previous analyses, stationary phase bleed, or degradation.[7][9][11]
-
Environmental Factors: Fluctuations in laboratory temperature.[8][10]
Q3: How do I systematically troubleshoot the source of baseline noise?
A: A systematic approach is crucial to efficiently identify the source of noise. Start by observing the characteristics of the noise (e.g., random, cyclic, spiking). Then, logically isolate components of the system. A recommended workflow is to start with the simplest potential causes (mobile phase) and move toward more complex hardware issues. Replacing the analytical column with a union can help determine if the column is the source of the noise.[7]
Below is a troubleshooting workflow diagram to guide your process.
Caption: Common sources of baseline noise in an HPLC system.
References
- HPLC Repair Services: Common Causes of Baseline Noise. (2020). [Source Not Available].
-
How to Address Detector Noise in HPLC Systems. (2025). Patsnap Eureka. [Link]
-
Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. [Link]
-
Mobile Phase Preparation. (n.d.). BASi. [Link]
-
Uncovering Overlooked Factors Behind Abnormal Baselines. (2025). Welch Materials. [Link]
-
Eliminating Baseline Problems. (n.d.). Agilent. [Link]
-
Why Degassing The Mobile Phase Is Essential In HPLC: Learn In 3 Minutes. (2025). PharmaGuru. [Link]
- HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022). [Source Not Available].
-
Degassing Mobile Phase Solvents. (n.d.). Shimadzu. [Link]
-
HPLC Baseline Troubleshooting Help. (2025). Reddit. [Link]
-
How to Handle Baseline Noise in HPLC for Accurate Results. (2024). Mastelf. [Link]
-
Degassing Techniques in HPLC: Inline vs Offline. (2025). Phenomenex. [Link]
-
What is Mobile Phase Degassing?. (2014). Chromatography Today. [Link]
-
How to Handle Baseline Noise in Chromatography. (2025). Chemistry Job Insight. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019). LCGC. [Link]
-
HPLC Diagnostic Skills Vol I – Noisy Baselines. (n.d.). Element Lab Solutions. [Link]
- Eliminate High Background Noise Using a New Cogent HPLC Column - Tips & Suggestions. (n.d.). [Source Not Available].
- HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Noisy. (n.d.). [Source Not Available].
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
HPLC Troubleshooting - Noisy Baseline. (2022). Shimadzu UK Limited. [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. How to Handle Baseline Noise in Chromatography [chemistryjobinsight.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 6. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Noisy [hplctips.blogspot.com]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 8. phenomenex.com [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 11. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Time for DNP Derivatization
Welcome to the technical support guide for optimizing 2,4-Dinitrophenylhydrazine (DNPH) derivatization. This resource is designed for researchers, scientists, and drug development professionals who utilize this robust chemical reaction for the detection and quantification of aldehydes and ketones. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your specific application with confidence.
Part 1: The Core Principle: Understanding the "Why" Behind the Reaction
DNP derivatization is a cornerstone technique in analytical chemistry. It converts highly volatile and often UV-transparent carbonyl compounds (aldehydes and ketones) into stable, colored 2,4-dinitrophenylhydrazone derivatives that are readily analyzed by techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[1][2]
The reaction is a classic acid-catalyzed nucleophilic addition-elimination, also known as a condensation reaction, where two molecules join with the loss of a small molecule—in this case, water.[3][4]
The Mechanism Unpacked:
-
Acid Catalysis: The reaction environment is acidified (typically pH 2-4) to protonate the carbonyl oxygen.[5] This crucial step increases the electrophilicity of the carbonyl carbon, making it a more attractive target for nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the DNPH's hydrazine group attacks the now highly electrophilic carbonyl carbon.[6] This forms a tetrahedral intermediate called a carbinolamine.
-
Dehydration (Elimination): The carbinolamine is unstable and rapidly eliminates a molecule of water to form a stable C=N double bond. The resulting product is the 2,4-dinitrophenylhydrazone (DNP-hydrazone).[3][7]
The formation of this new chromophore, the DNP-hydrazone, is what allows for sensitive detection, typically around 360 nm.[2][8]
Caption: DNP Derivatization Mechanism
Part 2: Frequently Asked Questions on Reaction Optimization
Optimizing reaction time requires a holistic understanding of the parameters that govern the reaction kinetics.
Q1: What is the optimal pH for DNP derivatization and why is it so critical? The reaction is strongly acid-catalyzed. The optimal pH is typically between 2 and 4.[5]
-
The "Why": Above this range (e.g., pH > 5), the concentration of H⁺ ions is too low to effectively protonate the carbonyl oxygen, slowing the reaction significantly. Below this range (e.g., pH < 2), the acid can protonate the nucleophilic -NH2 group of the DNPH reagent itself. This deactivates the reagent, preventing it from attacking the carbonyl carbon, which also halts the reaction. Therefore, maintaining the pH in the optimal window is critical for achieving a fast and complete reaction.[5]
Q2: How does temperature influence the reaction rate and product stability? Gentle heating can significantly accelerate the reaction. A common starting point is 40-60°C.[5][9] One study optimizing for the derivatization of muscone found the ideal temperature to be 65°C.[2]
-
The "Why": Increasing the temperature provides the necessary activation energy to speed up the condensation reaction.[5] However, excessive heat should be avoided as it can potentially degrade sensitive analytes or the DNP-hydrazone products. For most applications, reactions proceed efficiently at moderately elevated temperatures or even room temperature, albeit over a longer period.[6]
Q3: What is the recommended molar ratio of DNPH to my analyte? A significant molar excess of the DNPH reagent should always be used to drive the reaction equilibrium towards the product side.
-
The "Why": According to Le Châtelier's principle, increasing the concentration of a reactant (DNPH) pushes the reaction forward, ensuring maximum conversion of the analyte to its hydrazone derivative. Ratios can range from 10-fold to over 300-fold excess depending on the analyte's concentration and reactivity.[2][5] Using a large excess is standard practice to ensure the reaction goes to completion, which is vital for accurate quantification.
Q4: How do I select the best solvent for my experiment? The ideal solvent must completely dissolve the analyte and the DNPH reagent to ensure a homogenous reaction mixture.[5] Commonly used solvents include acetonitrile, ethanol, and methanol, often mixed with water and the acid catalyst.[3]
-
The "Why": Poor solubility of either reactant will lead to an incomplete or slow reaction. The choice of solvent can be critical. For example, in a study optimizing muscone derivatization, ethanol was found to be a superior solvent medium compared to methanol or acetonitrile for that specific application.[2] Always ensure your chosen solvent is "carbonyl-free"; for instance, do not rinse glassware with acetone, as it will react with the DNPH reagent and cause interference.[9][10]
Q5: How long should I let the reaction run to ensure completion? Reaction time is dependent on all the factors above: the intrinsic reactivity of the carbonyl compound, temperature, pH, and reagent concentration. It can range from under 30 minutes to several hours.[2][7]
-
The "Why": Sterically hindered ketones will react more slowly than simple aliphatic aldehydes. The best practice is to determine the optimal reaction time empirically. You can monitor the reaction's progress by taking aliquots at different time points and analyzing them via TLC or HPLC until the starting carbonyl is no longer detected or the product peak area reaches a plateau.[5] For many standard protocols, a reaction time of 1 hour at 40°C is sufficient.[9]
Part 3: Troubleshooting Guide: From Reaction to Analysis
Even with a well-understood reaction, experimental challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Caption: Troubleshooting Workflow
| Problem | Potential Cause & Explanation | Recommended Solution |
| Low or no DNP-hydrazone product is formed. | Suboptimal pH: The reaction is acid-catalyzed. If the pH is too high or too low, the reaction rate will plummet.[5] Poor Reagent Quality: DNPH can degrade over time. Old or improperly stored reagent will have poor reactivity.[5] Solubility Issues: If your analyte or the DNPH reagent is not fully dissolved, the reaction cannot proceed efficiently.[5] Analyte is not a ketone/aldehyde: DNPH does not react with carboxylic acids, esters, or amides due to resonance stabilization.[3] | 1. Verify the reaction mixture pH is between 2 and 4 using a calibrated pH meter.[5] 2. Use fresh, high-purity DNPH. If in doubt, recrystallize the DNPH from a suitable solvent like acetonitrile.[11] 3. Choose a solvent system where both components are highly soluble. Gentle heating or sonication may aid dissolution.[5] |
| The reaction is very slow or appears incomplete. | Steric Hindrance: Bulky aldehydes or ketones react more slowly than smaller ones. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.[5] Insufficient Reaction Time: The reaction may simply need more time to reach completion, especially at room temperature.[5] | 1. Increase the reaction time and monitor progress.[5] 2. Gently heat the reaction mixture (e.g., to 40-60°C) to increase the rate.[5][9] 3. Ensure a sufficient molar excess of DNPH is used to drive the reaction forward.[2] |
| My HPLC analysis shows multiple peaks for a single analyte. | E/Z Stereoisomers: The C=N double bond in the DNP-hydrazone product can exist as two geometric isomers (E and Z). These isomers can separate under certain HPLC conditions, resulting in split or multiple peaks for a single analyte.[7][12] This is a well-documented analytical artifact. | 1. Allowing the prepared sample to sit in the acidic mobile phase can sometimes help the isomers reach a stable equilibrium ratio, resulting in more consistent peak areas.[7] 2. For definitive analysis, a chemical reduction step (e.g., using 2-picoline borane) can be employed to convert the C=N double bond to a C-N single bond, eliminating the possibility of isomerism.[12] |
| My results show poor reproducibility between runs. | Inconsistent Reagent Preparation: Small variations in the acid or DNPH concentration in your stock solution can lead to variable reaction efficiency.[10] Variable Reaction Conditions: Fluctuations in reaction time or temperature between samples will directly impact the amount of product formed.[5] Sample Matrix Effects: Components in complex samples (e.g., biological fluids) may interfere with the reaction. For instance, DNPH has been shown to react with sulfenic acids, a potential interference in protein samples.[13] | 1. Prepare fresh derivatizing reagent for each batch of experiments. Do not store for more than a few days.[10] 2. Use a temperature-controlled shaker or water bath to ensure consistent temperature. Time the reaction precisely for all samples and standards.[9] 3. Perform a matrix spike recovery experiment to determine if the sample matrix is inhibiting or enhancing the reaction. Sample cleanup via Solid Phase Extraction (SPE) may be required.[14] |
Part 4: Field-Proven Experimental Protocol
This protocol is a robust starting point based on established methods like EPA 8315A for the derivatization of carbonyls in a liquid sample for HPLC-UV analysis.[15]
1. Reagent Preparation (Handle DNPH with care as it is a shock-sensitive solid when dry[16])
-
DNPH Stock Solution (Saturated): In a fume hood, add approximately 2g of DNPH to a 1L volumetric flask. Carefully add 20 mL of concentrated sulfuric acid. Allow to stand for 5 minutes. Slowly and carefully, dilute to the mark with carbonyl-free acetonitrile. Mix until the DNPH is dissolved. Note: This solution should be prepared fresh and is often filtered before use.
-
Citrate Buffer (1M, pH 3): Prepare by mixing 800 mL of 1M citric acid with 200 mL of 1M sodium citrate. Adjust pH to 3.0 ± 0.1 with 6M HCl or 6M NaOH.[9]
2. Derivatization Procedure
-
Transfer 100 mL of your aqueous sample (or a smaller volume diluted to 100 mL with reagent water) into a clean 250 mL flask.[9]
-
Add 4 mL of the citrate buffer and confirm the pH is 3.0 ± 0.1, adjusting if necessary.[15]
-
Add 6 mL of the DNPH stock solution.
-
Seal the flask and place it in a heated orbital shaker set to 40°C for 1 hour.[9][15]
-
After 1 hour, remove the flask and allow it to cool to room temperature. The sample is now derivatized.
3. Sample Preparation for HPLC
-
The DNP-hydrazones can be extracted from the aqueous solution using Solid Phase Extraction (SPE) with a C18 cartridge.[9]
-
Condition a C18 SPE cartridge (e.g., 2000 mg) according to the manufacturer's instructions.
-
Load the entire 110 mL of the reaction mixture onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the DNP-hydrazone derivatives with a small volume (e.g., 10 mL) of acetonitrile.[9]
-
Transfer an aliquot of the eluate to an HPLC vial for analysis.
Part 5: Data Summary for Quick Reference
Use the following table as a starting point for your method development.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| pH | 3.0 | Optimal for acid catalysis without deactivating the DNPH reagent.[5] |
| Temperature | 40°C | Balances reaction speed with analyte/product stability. Can be performed at room temperature with increased reaction time.[9] |
| Reaction Time | 60 minutes | Sufficient for many common aldehydes and ketones. Must be optimized and validated for your specific analyte.[2][9] |
| DNPH Molar Excess | >50-fold | Ensures the reaction is driven to completion for accurate quantification.[2][5] |
| Solvent System | Acetonitrile or Ethanol | Good solubility for DNPH and many carbonyls. Must be carbonyl-free.[17] |
References
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from Wikipedia. [Link]
-
GeeksforGeeks. (2023). 2,4-Dinitrophenylhydrazine. Retrieved from GeeksforGeeks. [Link]
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
-
Ho, S. S. H., & Yu, J. Z. (2002). An optimized method for the determination of volatile and semi-volatile aldehydes and ketones in ambient particulate matter. Atmospheric Environment, 36(5), 819-828. [Link]
-
California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from CARB. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from EPA. [Link]
-
Aldini, G., et al. (2009). Protein carbonylation: 2,4-dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. Free Radical Biology and Medicine, 46(10), 1361-1368. [Link]
-
Zhang, X., et al. (2016). Application of 2,4-Dinitrophenylhydrazine (DNPH) in High-Throughput Screening for Microorganism Mutants Accumulating 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). PLoS ONE, 11(10), e0164223. [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from Agilent. [Link]
-
Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(364). [Link]
-
BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from BYJU'S. [Link]
-
YouTube. (2020). Reaction mechanism of 2,4-DNP with Carbonyls. Retrieved from YouTube. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from Chemistry LibreTexts. [Link]
-
Scribd. (n.d.). Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Retrieved from Scribd. [Link]
-
Al-Majthoub, M. M., et al. (2018). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Chemistry Central Journal, 12(1), 1-8. [Link]
-
PubMed. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). The reaction of the 2,4-dinitrophenyl hydrazine (2,4-DNPH) with carbonyl compounds. Retrieved from ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from EPA. [Link]
-
PubMed. (2002). Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). Reaction of 2,4-DNPH with carbonyl compounds to form hydrazones. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). Addition-Elimination Reactions. Retrieved from Chemistry LibreTexts. [Link]
-
Save My Exams. (n.d.). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from Save My Exams. [Link]
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"matrix effects in the analysis of DNP-amino acids from complex samples"
Technical Support Center: DNP-Amino Acid Analysis
A Guide to Overcoming Matrix Effects in Complex Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and validated protocols for identifying and mitigating matrix effects during the analysis of 2,4-dinitrophenyl (DNP) derivatized amino acids in complex biological samples.
Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to build robust, accurate, and reliable analytical methods.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental concepts of matrix effects, a crucial first step in troubleshooting.
Q1: What are matrix effects and why are they a critical concern for DNP-amino acid analysis?
A: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] When analyzing DNP-amino acids from complex samples like plasma, urine, or tissue homogenates, these interfering components (e.g., phospholipids, salts, proteins, metabolites) can compete with the analyte for ionization in the mass spectrometer's source.[1][3] This interference can lead to either a suppressed signal (ion suppression) or, less commonly, an enhanced signal (ion enhancement).[4]
This is a critical issue because it directly impacts the accuracy, precision, and sensitivity of your quantitative results.[1][5] An undetected matrix effect can lead to the erroneous under- or over-estimation of DNP-amino acid concentrations, compromising the integrity of pharmacokinetic, metabolomic, or clinical diagnostic data.[1][2]
Q2: How do I know if my analysis is affected by matrix effects? What are the common symptoms?
A: Identifying matrix effects requires specific diagnostic experiments, but several common symptoms in your data can serve as red flags:
-
Poor Reproducibility: Unacceptable variation in peak areas or heights for the same concentration level across different sample preparations.[6]
-
Inaccurate Quantification: Quality Control (QC) samples consistently failing to meet acceptance criteria (e.g., deviating more than ±15% from the nominal concentration).[7]
-
Non-Linear Calibration Curves: Difficulty in obtaining a linear response, especially at the lower end of the calibration range.
-
Retention Time Shifts: While often a chromatographic issue, significant shifts can alter which matrix components co-elute with your analyte, leading to variable matrix effects.[8]
-
Peak Shape Distortion: Although less direct, issues like peak tailing or splitting can sometimes be exacerbated by matrix components affecting the column or the ionization process.[8][9][10]
If you observe these issues, a systematic investigation into matrix effects is warranted.
Q3: What are the primary causes of matrix effects in mass spectrometry-based assays?
A: In electrospray ionization (ESI), the most common ionization technique for this type of analysis, matrix effects are primarily a competition-based phenomenon occurring in the ESI source. The main causes include:
-
Competition for Charge: The ESI process creates a finite number of charges on droplets. If a high concentration of a co-eluting matrix component is more easily ionized than your DNP-amino acid, it will consume a disproportionate amount of the available charge, suppressing the signal of your analyte.[4]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components (like salts) can alter the surface tension and viscosity of the ESI droplets.[4][11] This hinders efficient solvent evaporation, making it more difficult for your analyte to be released into the gas phase as an ion.[4][11]
-
Analyte Co-precipitation: Non-volatile materials can cause the analyte to precipitate within the droplet as it evaporates, preventing it from ever being ionized.[4][11]
The most common culprits in biological matrices are phospholipids from cell membranes, which are notoriously difficult to remove completely and often elute in the same chromatographic window as many analytes.[3][12]
Section 2: Troubleshooting Guides - Diagnosis & Mitigation
This section provides structured guides with step-by-step protocols to diagnose and solve specific matrix-related problems.
Guide 1: Diagnosing Matrix Effects with Confidence
Q: My peak areas are inconsistent. How can I systematically and quantitatively test for matrix effects in my DNP-amino acid assay?
A: The most reliable method for quantifying matrix effects is the post-extraction spike analysis . This method, considered a "gold standard" in regulated bioanalysis, directly measures the impact of the matrix by comparing the analyte's response in a clean solution versus its response in an extracted biological matrix.[1][13][14]
This protocol allows you to calculate a Matrix Factor (MF), where MF < 1 indicates ion suppression, MF > 1 indicates ion enhancement, and an MF between 0.8 and 1.2 is often considered acceptable.
-
Prepare Three Sets of Samples: (Perform at a minimum of two concentration levels: Low QC and High QC)
-
Set A (Neat Solution): Spike your DNP-amino acid standard and its internal standard (IS) into the final reconstitution solvent. This represents 100% response with no matrix influence.
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma from six different donors) through your entire sample preparation procedure (e.g., protein precipitation, SPE).[15][16] After the final evaporation step, spike the DNP-amino acid standard and IS into the resulting extract during the reconstitution step.
-
Set C (Pre-Spike Matrix / Recovery): Spike the DNP-amino acid standard and IS into the blank biological matrix before starting the sample preparation procedure. This set is used to evaluate recovery, not the matrix effect itself, but is typically analyzed concurrently.
-
-
Analyze and Calculate:
-
Inject all samples from Set A and Set B into the LC-MS system.
-
Calculate the average peak area response for the analyte in Set A (Response_Neat) and in each of the different lots from Set B (Response_Matrix).
-
Calculate the Matrix Factor (MF) for each lot using the following equation: MF = Response_Matrix / Response_Neat
-
-
Interpret the Results:
-
Absolute Matrix Effect: The calculated MF value. An ideal method has an MF between 0.8 and 1.2.[1][13]
-
Relative Matrix Effect: Evaluate the coefficient of variation (%CV) of the MF values across the six different matrix lots. A %CV of ≤15% is required by regulatory guidelines to ensure the effect is consistent across different sources.[16]
-
This self-validating system provides definitive, quantitative evidence of the presence and magnitude of matrix effects, forming the basis for further method optimization.
Guide 2: Optimizing Sample Preparation
Q: My post-extraction spike experiment confirmed significant ion suppression (>40%) using a simple protein precipitation method. What are my alternatives?
A: Protein precipitation (PPT) is fast but notoriously "dirty," often leaving behind high levels of phospholipids and other interferences.[2][5] When PPT is insufficient, more selective sample preparation techniques are necessary. The choice depends on the physicochemical properties of your DNP-amino acids and the nature of the matrix.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., Acetonitrile). | Fast, simple, inexpensive, high recovery. | Non-selective, high residual matrix components (phospholipids).[2][5] | High-throughput screening where some matrix effect can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on polarity/pH. | Cleaner extracts than PPT, removes polar interferents.[2][3] | More labor-intensive, requires solvent optimization, potential for emulsions. | Removing highly polar or non-polar interferences when analyte properties allow for selective partitioning. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution. | Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[2][17] | Most expensive, requires significant method development. | Assays requiring high sensitivity and minimal matrix effects, especially for regulatory submission.[17][18] |
Recommendation: For DNP-amino acids, which have an acidic proton and a non-polar dinitrophenyl group, a mixed-mode Solid-Phase Extraction (SPE) cartridge combining reversed-phase and anion-exchange properties is often an excellent choice. This allows for strong retention of the analyte while enabling rigorous wash steps to remove both non-polar (phospholipids) and cationic interferences. Cation-exchange SPE has also proven effective for amino acid analysis from plasma.[17][19]
Guide 3: The Critical Role of Internal Standards
Q: I'm using a structural analog as an internal standard (IS), but my QC results are still imprecise. Why is this happening and what is the best practice?
A: A structural analog IS can correct for some variability in sample preparation, but it is unlikely to perfectly mimic the behavior of your DNP-amino acid in the ESI source. If the analog co-elutes with different matrix components than your analyte, or if it has a different ionization efficiency, it will not experience the exact same degree of ion suppression or enhancement. This leads to poor tracking and inconsistent analyte/IS peak area ratios.
The Gold Standard Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard .[2][20] A SIL-IS is chemically identical to the analyte but contains heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), making it distinguishable by the mass spectrometer.[20][21]
Why SIL-IS are Superior:
-
Co-elution: They have virtually identical chromatographic retention times, ensuring both the analyte and IS experience the exact same co-eluting matrix components at the same time.[2]
-
Identical Ionization Efficiency: They have the same physicochemical properties (pKa, polarity), meaning they will be suppressed or enhanced to the same degree in the ESI source.[2]
-
Comprehensive Correction: A SIL-IS corrects for variability at every stage: sample extraction, chromatographic separation, and ionization.[20]
By adding a known concentration of the SIL-IS to every sample and standard at the very beginning of the workflow, any signal loss or gain experienced by the analyte will be mirrored by the SIL-IS. The ratio of their peak areas will remain constant, providing highly accurate and precise quantification even in the presence of significant matrix effects.[20][22][23]
Section 3: Advanced Workflows and Visualizations
To provide a clearer understanding of the mechanisms and workflows discussed, the following diagrams illustrate key concepts.
Mechanism of Ion Suppression in the ESI Source
Caption: Competition between analyte and matrix for limited charges in an ESI droplet.
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: A systematic workflow for identifying and addressing matrix effects.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromatography Today. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Stable Isotope-Labeled Amino Acid Mixes. Separation Science. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information (PMC). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Labcompare. [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.. [Link]
-
Overcoming Matrix Effects. Bioanalysis Zone. [Link]
-
Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Future Science. [Link]
-
[Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. PubMed. [Link]
-
Inconsistent peak areas and intensities in chromatography from LC-MS - WKB239361. Waters Knowledge Base. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Determining Matrix Effects in Complex Food Samples. Waters Corporation Blog. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
-
Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information (PMC). [Link]
-
Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. PubMed. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Troubleshooting LC–MS Peak Assignment for Degradation Products. Pharma Stability. [Link]
-
Determination of essential amino acids in human serum by a targeting method based on automated SPE-LC-MS/MS: discrimination between artherosclerotic patients. PubMed. [Link]
-
Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. ResearchGate. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Direct tandem mass spectrometric analysis of amino acids in plasma using fluorous derivatization and monolithic solid-phase purification. Semantic Scholar. [Link]
-
Effect of different matrices on physiological amino acids analysis by liquid chromatography: Evaluation and correction of the matrix effect. ResearchGate. [Link]
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- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Peak Tailing of DNP-Amino Acid Derivatives on C18 Columns
Welcome to the Technical Support Center for the analysis of 2,4-dinitrophenyl (DNP) amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during reversed-phase HPLC analysis on C18 columns. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these common chromatographic challenges, ensuring the integrity and accuracy of your analytical results.
Understanding the Root Cause: The Problem of Secondary Interactions
Peak tailing is a common chromatographic problem that manifests as an asymmetrical peak with a drawn-out trailing edge. For DNP-amino acid derivatives, which are acidic compounds, the primary culprit for this issue on silica-based C18 columns is undesirable secondary interactions between the analyte and the stationary phase.
DNP-amino acids possess two key acidic functionalities: the carboxylic acid group from the parent amino acid and the phenolic hydroxyl group of the dinitrophenyl moiety. These acidic groups can interact with residual silanol groups (Si-OH) on the surface of the C18 silica packing material. These interactions are a different retention mechanism from the primary hydrophobic interaction with the C18 chains, leading to peak distortion.[1][2]
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This section provides a step-by-step guide to systematically address and resolve peak tailing issues with your DNP-amino acid analyses.
Q1: My DNP-amino acid peaks are exhibiting significant tailing. Where do I start?
A1: Start by evaluating your mobile phase pH. The ionization state of both your DNP-amino acid and the residual silanols on the column is highly dependent on the mobile phase pH.[3]
Mechanism: At a pH above their pKa, acidic silanol groups on the silica surface become deprotonated (Si-O-), creating negatively charged sites.[4] If the DNP-amino acid is also ionized (negatively charged), electrostatic repulsion can occur, but more commonly, interactions with protonated basic sites on the silica or complex interactions can lead to peak tailing. Conversely, if the mobile phase pH is too close to the pKa of the DNP-amino acid, both the ionized and non-ionized forms will be present, leading to a broadened or split peak.[1]
Protocol: Mobile Phase pH Optimization
-
Determine the approximate pKa of your DNP-amino acid. The pKa of the dinitrophenol group is approximately 4.1. The carboxylic acid group of the amino acid will have a pKa around 2.[5][6] The overall pKa of the derivative will be influenced by both.
-
Adjust the mobile phase pH to be at least 2 pH units below the lowest pKa of the analyte. For DNP-amino acids, a mobile phase pH of 2.5 to 3.0 is a good starting point. This ensures that the carboxylic acid group is fully protonated (non-ionized).[7]
-
Use a buffer. To maintain a stable pH throughout the analysis, it is crucial to use a buffer in your aqueous mobile phase. Phosphate or formate buffers are common choices.[2]
-
Experiment with a small pH gradient. If you are analyzing a mixture of DNP-amino acids with varying pKa values, a shallow pH gradient or isocratic analysis at an optimized pH will be necessary.
Diagram: The Impact of Mobile Phase pH on Analyte and Silanol Ionization
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
"storage and stability of N-(2,4-Dinitrophenyl)-L-alanine methyl ester"
Welcome to the comprehensive technical support guide for N-(2,4-Dinitrophenyl)-L-alanine methyl ester (DNP-Ala-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical solutions for the storage, handling, and application of this important analytical standard and synthetic building block.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties and general use of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Q1: What is N-(2,4-Dinitrophenyl)-L-alanine methyl ester and what are its primary applications?
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a dinitrophenyl-derivatized amino acid ester.[1] The 2,4-dinitrophenyl (DNP) group provides a strong chromophore, making the molecule intensely yellow and easily detectable by UV-Vis spectroscopy.[1] Its primary applications are:
-
Analytical Reference Standard: It is widely used for the identification and quantification of alanine in chromatographic techniques like HPLC and TLC.[1]
-
Intermediate in Organic Synthesis: It serves as a building block in the synthesis of peptides and other bioactive molecules.[1]
Q2: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of DNP-Ala-OMe is crucial for its effective use in experiments.
| Property | Value |
| CAS Number | 10420-63-0[2][3] |
| Molecular Formula | C₁₀H₁₁N₃O₆[2][3] |
| Molecular Weight | 269.21 g/mol [2][3] |
| Appearance | Light yellow to orange crystalline powder |
| Melting Point | 82 °C[2] |
Q3: What are the general safety precautions for handling N-(2,4-Dinitrophenyl)-L-alanine methyl ester?
This compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[2] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Storage and Stability Guide
Proper storage and handling are paramount to ensure the integrity and longevity of N-(2,4-Dinitrophenyl)-L-alanine methyl ester for reproducible experimental results.
Q4: What are the recommended storage conditions for solid N-(2,4-Dinitrophenyl)-L-alanine methyl ester?
For long-term storage, the solid compound should be kept at room temperature in a cool, dark, and dry place. Some suppliers recommend storage at temperatures below 15°C to optimize shelf life. It is crucial to keep the container tightly closed to protect it from moisture and light.
Q5: How stable is N-(2,4-Dinitrophenyl)-L-alanine methyl ester in solution?
The stability of DNP-Ala-OMe in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure).
-
In Organic Solvents: Solutions in anhydrous organic solvents such as acetonitrile, methanol, or DMSO are generally more stable than aqueous solutions. However, prolonged storage is not recommended. For a related compound, L-alanine methyl ester hydrochloride, aqueous solutions are not recommended for storage for more than one day.[4]
-
In Aqueous Solutions: The ester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions. The dinitrophenyl group itself is relatively resistant to photodegradation in aqueous solutions, a property that contributes to its environmental persistence.[5][6] However, it is still best practice to protect solutions from light.
Recommendation: Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store solutions in amber vials at 2-8°C for no longer than a few days. For longer-term use, consider preparing aliquots and storing them at -20°C.
Q6: What are the primary degradation pathways for this compound?
Understanding potential degradation pathways is key to troubleshooting unexpected experimental results.
Caption: Potential Degradation Pathways.
-
Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester to form N-(2,4-dinitrophenyl)-L-alanine and methanol. This reaction is accelerated by acidic or basic conditions.
-
Photodegradation: While the DNP moiety is relatively stable, prolonged exposure to UV light can lead to degradation.[5][6]
-
Transconjugation: The DNP group has been reported to potentially transfer from its amino acid carrier to other proteins, both in vivo and in vitro.[7]
III. Troubleshooting Guide for Experimental Applications
This section provides practical advice for overcoming common challenges encountered during the use of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in HPLC analysis and peptide synthesis.
A. HPLC Analysis
Q7: I am observing peak tailing or broadening in my HPLC chromatogram. What are the possible causes and solutions?
Peak asymmetry can arise from several factors. A systematic approach is necessary for diagnosis.
| Potential Cause | Explanation | Recommended Solution |
| Column Overload | Injecting too concentrated a sample can saturate the stationary phase. | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | The acidic N-H proton of the DNP-amino group can interact with residual silanols on the silica-based column, causing tailing. | Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanols. Alternatively, use an end-capped column. |
| Mismatched Solvent Strength | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | Dissolve the sample in the initial mobile phase whenever possible. |
| Column Contamination/Degradation | Accumulation of contaminants or degradation of the stationary phase can affect peak shape. | Use a guard column and replace it regularly. Back-flush the analytical column according to the manufacturer's instructions. If the problem persists, replace the column. |
Q8: My retention times are drifting between injections. What should I check?
Retention time instability can compromise the reliability of your analysis.
Caption: Troubleshooting Retention Time Drift.
-
Mobile Phase Composition: Ensure the mobile phase is fresh, well-mixed, and properly degassed. For gradient elution, verify the pump's proportioning valves are functioning correctly.
-
Column Temperature: Use a column oven to maintain a constant temperature, as even small fluctuations can affect retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
-
Flow Rate: Check for leaks in the HPLC system and verify the pump is delivering a consistent flow rate.
Q9: I see an unexpected peak in my chromatogram when analyzing my DNP-Ala-OMe standard. What could it be?
An extra peak could be a contaminant or a degradation product.
-
Hydrolysis Product: The most likely degradation product is N-(2,4-dinitrophenyl)-L-alanine, which is more polar and will likely have a shorter retention time in reversed-phase HPLC.
-
Solvent Impurities: Ensure you are using high-purity HPLC-grade solvents.
-
Contamination from Sample Preparation: Review your sample preparation workflow for any potential sources of contamination.
B. Peptide Synthesis
Q10: I am having difficulty coupling N-(2,4-Dinitrophenyl)-L-alanine methyl ester in my peptide synthesis. What are the potential issues?
While the DNP group is a useful chromophore, it can present challenges in peptide synthesis.
| Potential Issue | Explanation | Recommended Solution |
| Steric Hindrance | The bulky DNP group can sterically hinder the approach of the incoming nucleophile (the N-terminus of the growing peptide chain). | Use a more powerful coupling reagent (e.g., HATU, HCTU) and allow for a longer reaction time. Running the reaction at a slightly elevated temperature may also improve coupling efficiency. |
| Side Reactions | The electron-withdrawing nature of the DNP group can increase the acidity of the alpha-proton, potentially leading to racemization under basic conditions. | Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) and carefully control the reaction stoichiometry and time. |
| Solubility Issues | The DNP-protected amino acid may have limited solubility in some peptide synthesis solvents. | Screen different solvents or solvent mixtures to ensure complete dissolution of all reactants. Common solvents include DMF, NMP, and DCM.[8] |
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for common experimental workflows involving N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Protocol 1: Preparation of a Stock Solution for HPLC
Objective: To prepare a 1 mg/mL stock solution of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in acetonitrile.
Materials:
-
N-(2,4-Dinitrophenyl)-L-alanine methyl ester (solid)
-
Acetonitrile (HPLC grade)
-
Analytical balance
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper
-
Pipettes
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Accurately weigh approximately 10 mg of N-(2,4-Dinitrophenyl)-L-alanine methyl ester onto weighing paper using an analytical balance. Record the exact weight.
-
Carefully transfer the weighed solid into a 10 mL volumetric flask.
-
Add approximately 5 mL of acetonitrile to the volumetric flask.
-
Gently swirl the flask to dissolve the solid completely. You may use a vortex mixer on a low setting if necessary.
-
Once the solid is fully dissolved, add acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at 2-8°C and protect it from light. It is recommended to use the solution within one week.
Protocol 2: Generating a Calibration Curve for HPLC Quantification
Objective: To prepare a series of calibration standards and generate a five-point calibration curve for the quantification of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Materials:
-
1 mg/mL stock solution of N-(2,4-Dinitrophenyl)-L-alanine methyl ester in acetonitrile (from Protocol 1)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (various sizes) or autosampler vials
-
Pipettes
Procedure:
-
Prepare a working standard solution: Dilute the 1 mg/mL stock solution to a convenient concentration, for example, 100 µg/mL. To do this, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.
-
Prepare calibration standards: Perform serial dilutions of the 100 µg/mL working standard to prepare a series of calibration standards. For example, to prepare 10, 25, 50, 75, and 100 µg/mL standards in 1 mL final volumes in autosampler vials:
| Standard Concentration (µg/mL) | Volume of 100 µg/mL Working Standard (µL) | Volume of Acetonitrile (µL) |
| 10 | 100 | 900 |
| 25 | 250 | 750 |
| 50 | 500 | 500 |
| 75 | 750 | 250 |
| 100 | 1000 | 0 |
-
HPLC Analysis: Inject each calibration standard into the HPLC system under the desired chromatographic conditions.
-
Construct the Calibration Curve: Plot the peak area of N-(2,4-Dinitrophenyl)-L-alanine methyl ester as a function of its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
V. References
-
How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. University of Bristol. Available at: [Link]
-
Synthesis of DNPBS-protected amino acids a General synthetic strategy... ResearchGate. Available at: [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]
-
How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PNAS. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]
-
Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). Stack Exchange. Available at: [Link]
-
N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. MySkinRecipes. Available at: [Link]
-
The immunogenicity of dinitrophenyl amino acids. PubMed. Available at: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH. Available at: [Link]
-
(PDF) Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. ResearchGate. Available at: [Link]
Sources
- 1. N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. pnas.org [pnas.org]
- 7. The immunogenicity of dinitrophenyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Enantiomeric Excess Determination: A Comparative Validation of DNP Derivatization vs. Chiral Stationary Phase HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects in a biological system. Consequently, the accurate determination of enantiomeric excess (e.e.) is a cornerstone of drug discovery, development, and quality control. This guide provides an in-depth, objective comparison of two prominent High-Performance Liquid Chromatography (HPLC) methodologies for this purpose: the indirect approach of pre-column derivatization using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), a DNP-based chiral derivatizing agent popularly known as Marfey's reagent, and the direct approach utilizing a polysaccharide-based Chiral Stationary Phase (CSP).
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings, practical implementation, and comparative performance of these techniques, supported by experimental data and validated protocols.
The Dichotomy of Chiral Separation: Indirect vs. Direct Approaches
The fundamental challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. To overcome this, chromatographic methods must introduce a chiral selector into the system. This can be achieved in two primary ways:
-
Indirect Method (Diastereomer Formation): In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) of a single, known chirality to form a pair of diastereomers.[1] Diastereomers, unlike enantiomers, possess different physical properties and can be separated on a conventional, achiral HPLC column.[1]
-
Direct Method (Chiral Stationary Phase): This method employs a stationary phase that is itself chiral. Enantiomers interact with the CSP to form transient, diastereomeric complexes with different binding energies, leading to differential retention times and, thus, separation.[2]
This guide will focus on a comparative validation of these two approaches, using DNP derivatization as a representative indirect method and a polysaccharide-based CSP for the direct method.
Method 1: The DNP Derivatization Approach (Marfey's Method)
Marfey's reagent (FDAA) is a widely used CDA for the enantiomeric resolution of primary and secondary amines, including amino acids.[3][4] The underlying principle is the nucleophilic substitution of the fluorine atom on the 2,4-dinitrophenyl ring by the amino group of the analyte. This reaction, conducted under mild alkaline conditions, forms stable, diastereomeric N-aryl derivatives that can be readily separated by reversed-phase HPLC. The dinitrophenyl group also acts as a strong chromophore, enhancing UV detection at around 340 nm.[5]
Experimental Workflow: DNP Derivatization
Caption: Workflow for DNP derivatization of a chiral amine using Marfey's reagent.
Detailed Protocol: Derivatization of a Primary Amine (e.g., Amphetamine)
This protocol is adapted from established methods for the derivatization of primary amines.[5][6]
-
Sample Preparation: Prepare a standard solution of the racemic amine in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Reagent Solution: Prepare a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of the amine solution, 200 µL of the Marfey's reagent solution, and 40 µL of 1 M sodium bicarbonate solution.
-
Incubation: Tightly cap the tube and incubate the mixture in a water bath at 40°C for 1 hour.
-
Quenching: After incubation, cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M hydrochloric acid.
-
Dilution & Injection: Dilute the final mixture with the HPLC mobile phase and inject it into the HPLC system.
Method 2: The Direct Approach with a Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used CSPs in HPLC due to their broad applicability and high success rates for enantiomeric separations.[7] The chiral recognition mechanism is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Experimental Workflow: Direct Chiral HPLC
Caption: A streamlined workflow for direct enantiomeric separation using a CSP-HPLC.
Detailed Protocol: Direct Separation of a Primary Amine
This protocol outlines a general approach for the direct enantiomeric separation of a primary amine on a polysaccharide-based CSP.
-
Column Selection: Choose a suitable polysaccharide-based CSP, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralcel OD-H).
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A common starting mobile phase is n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).
-
Sample Preparation: Dissolve the racemic amine in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
Comparative Performance and Validation Data
The choice between an indirect and a direct method for enantiomeric excess determination is often dictated by the specific application, available instrumentation, and the physicochemical properties of the analyte. Below is a comparative summary of validation parameters for the two methods, synthesized from published data on the enantiomeric analysis of primary amines.
Table 1: Comparative Validation Data for Enantiomeric Excess Determination of Primary Amines
| Validation Parameter | DNP Derivatization (Marfey's Method) | Direct CSP-HPLC Method |
| Analyte Example | Amphetamine/Methamphetamine[5][8] | Chiral Amines[7] |
| Specificity | High, based on chromatographic separation of diastereomers. | High, based on chiral recognition by the CSP. |
| Linearity (Range) | 0.16 - 1.00 mg/L[5][8] | Not explicitly stated, but generally excellent. |
| Correlation Coefficient (r²) | > 0.99[5] | > 0.99 (Typical) |
| Limit of Detection (LOD) | 0.16 mg/L[5][8] | Analyte dependent, can reach ng/mL levels. |
| Limit of Quantitation (LOQ) | 0.40 mg/L[5] | Analyte dependent, can reach ng/mL levels. |
| Accuracy (% Recovery) | Not explicitly stated. | 99.92 - 101.46% (Intra-day)[7] |
| Precision (%RSD) | Not explicitly stated. | 0.96 - 1.57% (Intra-day)[7] |
| Resolution (Rs) | Baseline separation of diastereomers is typically achieved. | > 1.5 is the goal for baseline separation. |
In-Depth Discussion: Causality Behind Experimental Choices
Why Choose DNP Derivatization?
-
Versatility and Cost-Effectiveness: This method utilizes standard, achiral reversed-phase columns which are ubiquitous and less expensive than specialized CSPs.[2]
-
Enhanced Sensitivity: The dinitrophenyl chromophore significantly enhances UV detectability, which is advantageous for analytes that lack a strong native chromophore.[6]
-
Robustness: The covalent derivatization reaction is generally robust and leads to stable diastereomers, often resulting in reproducible chromatography.
However, the DNP derivatization method is not without its drawbacks. The pre-column derivatization step adds complexity and time to the analytical workflow and introduces potential sources of error, such as incomplete reactions or the formation of by-products.
Why Opt for a Direct CSP Method?
-
Simplicity and Speed: The direct injection of the underivatized analyte simplifies sample preparation and reduces overall analysis time.[2]
-
Avoidance of Derivatization Artifacts: By eliminating the chemical reaction step, the risk of side reactions, racemization, and kinetic discrimination is avoided.
-
Preparative Capabilities: Direct methods are more readily scalable for preparative chromatography to isolate pure enantiomers.
The primary limitation of the direct CSP approach is the higher cost of chiral columns and the need for potentially extensive method development to find a suitable CSP and mobile phase combination for a given analyte.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation of an HPLC method for enantiomeric excess determination should adhere to the guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1).[2]
Key Validation Parameters
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Logical Relationships in Method Validation
Caption: Interdependencies of key parameters in HPLC method validation.
Conclusion: Selecting the Optimal Method
Both DNP derivatization and direct CSP-HPLC are powerful and reliable techniques for the determination of enantiomeric excess. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific analytical challenge at hand.
-
The DNP derivatization method is an excellent choice when a chiral column is not available, when enhanced sensitivity is required for an analyte with a poor chromophore, or when a highly robust and transferable method using standard instrumentation is desired.
-
The direct CSP-HPLC method is preferable for high-throughput screening, when simplicity and speed are paramount, and for applications that may be scaled to preparative separations.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, coupled with a rigorous method validation process, will ensure the generation of accurate and reliable data for this critical quality attribute of chiral molecules.
References
-
Comparison of Methods for Amphetamine Enantiomer Analysis Using HPLC and 1H-NMR. (n.d.). ScholarWorks @ UTRGV. Retrieved from [Link]
-
Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. (1998). Journal of Analytical Toxicology, 22(4), 265-9. Retrieved from [Link]
-
Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. (1998). Semantic Scholar. Retrieved from [Link]
-
Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. (2006). Journal of Separation Science, 29(10), 1390-8. Retrieved from [Link]
-
(PDF) Enantiomeric Determination of Amphetamine and Methamphetamine in Urine by Precolumn Derivatization with Marfey's Reagent and HPLC. (2008). ResearchGate. Retrieved from [Link]
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (2020). PubMed Central. Retrieved from [Link]
-
Marfey's reagent for chiral amino acid analysis: A review. (2010). Semantic Scholar. Retrieved from [Link]
-
Marfey's reagent for chiral amino acid analysis: a review. (2004). PubMed. Retrieved from [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved from [Link]
-
Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. (2020). PubMed Central. Retrieved from [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. (2011). PubMed. Retrieved from [Link]
-
Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis. (2019). PubMed. Retrieved from [Link]
-
Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). (2022). NIH. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 169-179. Retrieved from [Link]
-
Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent. (2005). ResearchGate. Retrieved from [Link]
-
High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. (2024). RSC Publishing. Retrieved from [Link]
Sources
- 1. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. merckmillipore.com [merckmillipore.com]
A Scientist's Guide to Amino Acid Analysis: Pre-Column vs. Post-Column Derivatization
For researchers, scientists, and drug development professionals, accurate amino acid analysis (AAA) is a cornerstone of protein characterization, nutritional analysis, and clinical diagnostics.[1][2][3] Given that most amino acids lack a native chromophore or fluorophore, their detection via liquid chromatography requires a chemical modification step known as derivatization.[4] This guide provides an in-depth, objective comparison of the two primary approaches to this critical step: pre-column and post-column derivatization. We will explore the underlying chemistry, practical workflows, and performance characteristics of each method, supported by experimental insights to inform your selection of the optimal strategy.
The Fundamental Choice: Derivatize Before or After Separation?
The core decision in derivatization for AAA lies in when to modify the amino acids relative to their chromatographic separation. This choice dictates the entire analytical workflow, from sample preparation to instrumentation and data analysis.
-
Pre-column derivatization involves reacting the amino acids with a labeling reagent before they are injected into the HPLC system. The resulting derivatives are then separated and detected.
-
Post-column derivatization , conversely, separates the native, underivatized amino acids first, followed by an online reaction with a derivatizing reagent after the column and before the detector.
This fundamental difference has significant implications for nearly every aspect of the analysis, including sensitivity, speed, robustness, and automation capabilities.
Pre-Column Derivatization: Maximizing Sensitivity and Speed
In pre-column derivatization, the chemical reaction to attach a UV-absorbing or fluorescent tag to the amino acids is performed offline, typically in an autosampler, or manually before analysis.[5][6][7] This approach has gained considerable traction due to its high sensitivity and adaptability to modern reversed-phase HPLC and UHPLC systems.[8][9]
The Chemistry Behind Pre-Column Reagents
Several reagents are commonly employed, each with distinct reaction mechanisms and advantages:
-
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines at room temperature in the presence of a thiol to form highly fluorescent isoindole derivatives.[5][8][10] This reaction is easily automated and offers excellent sensitivity.[8] However, OPA does not react with secondary amines like proline and hydroxyproline.[6][11] To address this, OPA is often used in conjunction with 9-fluorenylmethyl chloroformate (FMOC), which reacts with secondary amines.[6][12]
-
Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with both primary and secondary amino acids to form stable phenylthiocarbamyl (PTC) derivatives.[2][13][14] These derivatives are UV-active and can be detected at 254 nm.[13] While robust, the PITC method often requires more complex sample preparation, including a vacuum drying step to remove excess reagent.[15]
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Marketed as the Waters AccQ-Tag™ reagent, AQC reacts with both primary and secondary amino acids in a single step to yield highly stable, fluorescent derivatives.[15][16][17] This method is known for its robust chemistry, stable derivatives, and minimal interference from reagent by-products, making it a widely adopted technique.[15][16][18]
Experimental Workflow: Pre-Column Derivatization
The following diagram illustrates a typical automated pre-column derivatization workflow, for instance, using an autosampler for the reaction.
Caption: Automated pre-column derivatization workflow.
Advantages and Disadvantages of Pre-Column Derivatization
| Feature | Advantages | Disadvantages |
| Sensitivity | High sensitivity (picomole levels) is achievable, especially with fluorescent reagents.[15] | The derivatization reaction can be susceptible to matrix effects from the sample.[19] |
| Speed | Compatible with modern reversed-phase UHPLC systems, allowing for rapid analysis times. | Derivatization reaction time, although often short, adds to the overall sample preparation time. |
| Flexibility | A wide variety of reagents are available for different detection needs (UV or fluorescence).[2][15] | Derivatives can have varying stability, which may affect quantitative accuracy if not handled properly.[19][20] |
| Reagent Consumption | Lower reagent consumption as the reaction is performed on a small sample volume.[19] | Excess reagent and by-products are injected onto the column and must be chromatographically separated from the amino acid derivatives, which can complicate the chromatogram.[2] |
| Automation | Easily automated using modern HPLC autosamplers, improving reproducibility and throughput.[5][7][12] | Requires careful optimization of reaction conditions (pH, temperature, time) for complete and reproducible derivatization. |
Post-Column Derivatization: The Gold Standard for Robustness
Post-column derivatization is the classical and often considered the reference method for amino acid analysis due to its ruggedness and reproducibility.[1][21] In this setup, the amino acids are separated in their native state, typically by ion-exchange chromatography, before being mixed with a reagent in a post-column reactor for detection.[3][22]
The Chemistry of Post-Column Reagents
The choice of reagents for post-column derivatization is more limited because the reagent itself should not have a strong detector response, as it is continuously flowing to the detector.
-
Ninhydrin: This is the most traditional reagent for post-column AAA.[3] Ninhydrin reacts with primary and secondary amino acids at elevated temperatures to produce a deep purple-colored compound known as Ruhemann's Purple, which is detected by a UV-Vis detector at 570 nm (and 440 nm for proline).[23][24][25][26] The ninhydrin reaction is highly reproducible and robust.[27]
-
o-Phthalaldehyde (OPA): OPA can also be used in post-column systems for fluorescence detection of primary amino acids.[4] It offers higher sensitivity than ninhydrin but, as in the pre-column approach, does not detect secondary amino acids.
Experimental Workflow: Post-Column Derivatization
The instrumental setup for post-column derivatization is more complex, requiring an additional pump for the reagent and a heated reaction coil.
Caption: Post-column derivatization workflow with ninhydrin.
Advantages and Disadvantages of Post-Column Derivatization
| Feature | Advantages | Disadvantages |
| Robustness | Highly robust and reproducible, as the derivatization reaction is not affected by the sample matrix.[19][21] | Lower sensitivity compared to pre-column fluorescence methods.[19] |
| Accuracy | Considered a "gold standard" method due to its high accuracy and reliability.[1] | Longer analysis times are typical due to the nature of ion-exchange chromatography.[4] |
| Simplicity of Sample Prep | Minimal sample preparation is required before injection. | More complex instrumentation is required, including an extra pump and a heated reactor.[22] |
| Separation | Excellent separation of a wide range of amino acids, free from interference from reagent peaks.[21] | Higher consumption of derivatization reagents due to continuous flow.[3][19] |
| Comprehensiveness | Ninhydrin detects both primary and secondary amino acids in a single run.[3] | Not easily adaptable to faster UHPLC separations. |
Head-to-Head Comparison
The choice between pre- and post-column derivatization is a trade-off between speed/sensitivity and robustness/simplicity. The following table summarizes the key performance characteristics to guide your decision.
| Parameter | Pre-Column Derivatization | Post-Column Derivatization |
| Principle | Derivatization before separation | Separation before derivatization |
| Typical Chromatography | Reversed-Phase (RP-HPLC/UHPLC) | Ion-Exchange Chromatography (IEC) |
| Common Reagents | AQC, PITC, OPA/FMOC, Dansyl Chloride | Ninhydrin, OPA |
| Sensitivity | Very High (pmol to fmol) | Moderate (nmol to pmol) |
| Analysis Speed | Fast (typically < 20 minutes) | Slower (often > 60 minutes) |
| Robustness | Prone to matrix interference | Very high, matrix effects are minimal |
| Instrumentation | Standard HPLC/UHPLC system | Requires additional pump and reactor |
| Reagent Consumption | Low | High |
| Throughput | High | Low to Moderate |
| Primary Application | Research, high-sensitivity analysis, high-throughput screening | QC/QA, routine analysis, complex matrices |
Detailed Experimental Protocols
To provide a practical context, here are condensed, representative protocols for widely used pre- and post-column derivatization methods.
Protocol 1: Pre-Column Derivatization with AccQ-Tag™ Ultra
This protocol is based on the Waters AccQ-Tag™ Ultra method, a popular choice for pre-column derivatization.[16][18][28]
Objective: To quantify amino acids in a hydrolyzed protein sample.
Methodology:
-
Reagent Preparation: Reconstitute the AccQ-Tag Ultra Reagent powder in the provided diluent. Preheat a heating block to 55°C.[18]
-
Sample Buffering: In a reaction vial, add 70 µL of AccQ-Tag Ultra Borate Buffer to 10 µL of the amino acid standard or sample. Mix thoroughly. This step ensures the optimal pH for the derivatization reaction.[28]
-
Derivatization: Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent to the buffered sample. Vortex immediately for 10 seconds to ensure complete derivatization of all amino acids.[28]
-
Heating Step: Place the vial in the heating block at 55°C for 10 minutes. This step accelerates the conversion of a minor tyrosine side-product to the stable, mono-derivatized form, ensuring accurate quantification.[28]
-
Injection and Separation: After heating, the sample is ready for injection into a UPLC system equipped with an AccQ-Tag Ultra column. The derivatized amino acids are separated using a reversed-phase gradient.[16][18]
-
Detection: The derivatives are detected by UV absorbance at 260 nm.[17]
Protocol 2: Post-Column Derivatization with Ninhydrin
This protocol describes the classical approach using an ion-exchange amino acid analyzer.
Objective: To determine the amino acid profile of a food sample.
Methodology:
-
Sample Preparation: Hydrolyze the food sample to release free amino acids. Filter the hydrolysate to remove particulates.
-
Injection and Separation: Inject the sample into an amino acid analyzer. The amino acids are separated on a cation-exchange column using a step gradient of buffers with increasing pH and ionic strength.[22]
-
Post-Column Reaction:
-
The column effluent is continuously mixed with the ninhydrin reagent, which is delivered by a dedicated high-pressure pump.
-
The mixture flows through a heated reaction coil (typically at 130°C) to facilitate the color-forming reaction.[29] The reaction time is controlled by the coil's length and the flow rate.
-
-
Detection: The colored derivatives flow into a UV-Vis detector. The absorbance is monitored at two wavelengths: 570 nm for primary amino acids and 440 nm for secondary amino acids (e.g., proline).[3]
-
Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.
Conclusion: Selecting the Right Tool for the Job
The choice between pre- and post-column derivatization is not a matter of one being definitively superior to the other; rather, it is about selecting the most appropriate tool for the analytical task at hand.
Choose pre-column derivatization when:
-
High sensitivity is paramount.
-
High sample throughput is required.
-
You are working with relatively clean sample matrices.
-
Your laboratory is equipped with modern RP-HPLC or UHPLC systems.
Choose post-column derivatization when:
-
Robustness, reproducibility, and accuracy are the highest priorities.
-
You are analyzing complex or "dirty" sample matrices (e.g., food, physiological fluids).
-
Your laboratory performs routine, validated analyses where a rugged method is essential.
-
Simplicity of sample preparation is a key consideration.
By understanding the fundamental principles, workflows, and performance trade-offs detailed in this guide, researchers, scientists, and drug development professionals can make an informed decision, ensuring the generation of high-quality, reliable amino acid analysis data to support their scientific endeavors.
References
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Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Analytical Labs, Inc.[Link]
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Tsukamoto, Y., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(9), 807. [Link]
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Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 25-33. [Link]
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Friedman, M. (2004). Mechanism of the ninhydrin reaction. Missouri S&T Chemistry Department.[Link]
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Vedantu. (n.d.). Ninhydrin Test: Principle, Reaction & Application. [Link]
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Shimadzu. (2021, May 19). Automatic Amino Acid Analysis with Online Pre-column Derivatization by Shimadzu HPLC. YouTube. [Link]
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White, J. A., Hart, R. J., & Fry, J. C. (1986). An evaluation of the Waters PICO-TAG system for the amino-acid analysis of food materials. Journal of Automatic Chemistry, 8(4), 170-177. [Link]
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Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
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BYJU'S. (n.d.). Ninhydrin test. [Link]
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Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]
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Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
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ResearchGate. (n.d.). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
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Jones, B. N., & Gilligan, J. P. (1983). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Springer Nature Experiments. [Link]
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Eslah, S., et al. (2018). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed. [Link]
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Gardner, W. S., & Miller, W. H. (1979). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. Journal of Liquid Chromatography, 2(7), 929-943. [Link]
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Taga, A., et al. (1998). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry, 13(1), 32-38. [Link]
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Waters Corporation. (n.d.). AccQ•Tag Ultra Derivatization Kit Care and Use Manual. [Link]
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Nilsson, S. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]
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Waters Corporation. (n.d.). Shop Pico-Tag Reagent Kit | WAT088123. [Link]
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Gultom, S. O. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. IOP Conference Series: Earth and Environmental Science, 1012, 012049. [Link]
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Auriga Research. (n.d.). ARBRO Does Amino Acid Analysis by Post-column Derivatization. [Link]
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Pira, A. D. (2013). Post-column labeling techniques in amino acid analysis by liquid chromatography. PubMed. [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
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YoungIn Chromass. (2021, April 13). All about Amino Acid Analysis with Post-column Derivatization. YouTube. [Link]
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Wikipedia. (n.d.). Ninhydrin. [Link]
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ResearchGate. (n.d.). Post-column derivatization setup in HPLC.[23]. [Link]
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Tsukamoto, Y., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. PubMed. [Link]
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Gál, R., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. PubMed Central. [Link]
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A Guide to Inter-Laboratory Comparison of Amino Acid Analysis Using the DNP Method
For researchers, scientists, and professionals in drug development, the precise quantification of amino acids is fundamental. It serves as a cornerstone for protein characterization, quality control of biopharmaceuticals, and various metabolic studies. The 2,4-dinitrophenyl (DNP) method, historically significant and still relevant, offers a robust approach for this purpose. This guide provides an in-depth, technical examination of the DNP method for amino acid analysis, with a focus on establishing experimental protocols that promote inter-laboratory comparability. While direct, multi-laboratory comparison studies on the DNP method are not extensively published, this document aims to provide a standardized framework to enable individual laboratories to generate reliable and reproducible data that can be confidently compared.
The Enduring Relevance of the DNP Method
The DNP method, pioneered by Frederick Sanger for sequencing insulin, relies on the derivatization of the primary amino group of amino acids with 2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrobenzenesulfonic acid (DNBS). This reaction forms a stable, yellow-colored DNP-amino acid derivative that can be readily detected and quantified. The choice between DNFB and DNBS is often one of practicality, with the underlying principles being largely transferable.[1] While newer methods exist, the DNP method remains a valuable tool due to its relative simplicity and the stability of the resulting derivatives.[2]
Core Principles and Experimental Causality
The successful application of the DNP method hinges on a two-step chemical process: the labeling reaction and the subsequent hydrolysis of the protein or peptide.[1]
-
Derivatization: The process begins with a nucleophilic aromatic substitution reaction. The unprotonated α-amino group of the N-terminal amino acid attacks the electron-deficient aromatic ring of the DNP reagent (DNFB or DNBS). This reaction is conducted under mild alkaline conditions (pH 8-9) to ensure the amino group is in its reactive, unprotonated state.[1] The resulting DNP-peptide is stable to acid hydrolysis.
-
Hydrolysis: Following derivatization, the peptide bonds are cleaved by acid hydrolysis, typically using 6N HCl at elevated temperatures. This releases the DNP-derivatized N-terminal amino acid and the remaining free amino acids. The stability of the DNP-amino acid bond to this harsh treatment is a key advantage of the method.[1]
It is crucial to understand that the ε-amino group of lysine will also react with the DNP reagent. However, upon hydrolysis, this will yield ε-DNP-lysine, which can be chromatographically distinguished from the α-DNP-N-terminal amino acid.[3]
A Standardized Protocol for Enhanced Comparability
To facilitate meaningful inter-laboratory comparisons, a rigorously standardized protocol is paramount. The following detailed methodology outlines the critical steps and the rationale behind them.
I. Sample Preparation and Derivatization
-
Sample Solubilization: Dissolve the protein or peptide sample in a suitable reaction buffer (e.g., a mild alkaline buffer, pH 8-9) to a final concentration of 1-2 mg/mL. Rationale: The alkaline pH is essential to deprotonate the N-terminal amino group, making it nucleophilic and reactive towards the DNP reagent.[1]
-
Reagent Addition: Add a 2-fold molar excess of the DNBS or DNFB solution to the protein solution. Rationale: A molar excess of the derivatizing agent ensures the complete labeling of all available primary amino groups.[1]
-
Incubation: Incubate the reaction mixture at 37-40°C for 1-2 hours with gentle agitation. The development of a yellow color indicates the formation of the DNP-derivative.[1] Rationale: Moderate heating and agitation increase the reaction rate and ensure homogeneity.
-
Reaction Termination and Precipitation: Stop the reaction by adding a small amount of acid (e.g., 1N HCl) to lower the pH. The DNP-protein can then be precipitated by adding an organic solvent like acetone or ethanol, followed by centrifugation.[1] Rationale: Acidification protonates any remaining unreacted amino groups, halting the reaction. Precipitation allows for the separation of the DNP-protein from excess reagent and buffer components.
-
Washing: Wash the DNP-protein pellet to remove any unreacted DNBS or DNFB. Rationale: This step is critical to prevent interference from the excess derivatizing agent in the subsequent analytical steps.[1]
II. Acid Hydrolysis
-
Hydrolysis Preparation: Add a sufficient volume of 6N HCl to the dried DNP-protein pellet to completely submerge it. Seal the reaction vessel under vacuum. Rationale: Sealing under vacuum prevents the oxidation of certain amino acids during hydrolysis.[1]
-
Hydrolysis Conditions: Heat the mixture at 110°C for 12-24 hours. The optimal hydrolysis time may need to be determined empirically depending on the protein.[1] Rationale: These conditions are necessary to achieve complete cleavage of all peptide bonds.
-
Acid Removal: After hydrolysis, cool the sample and remove the HCl by vacuum centrifugation or by drying under a stream of nitrogen.[1] Rationale: The removal of the strong acid is essential before chromatographic analysis.
III. Identification and Quantification of DNP-Amino Acids
-
Sample Reconstitution: Resuspend the dried hydrolysate in a small volume of a suitable solvent, such as 50% acetone.[1]
-
Chromatographic Separation: The DNP-amino acids can be separated using either Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]
-
TLC: Spot the sample alongside DNP-amino acid standards onto a TLC plate and develop the chromatogram using an appropriate solvent system.[1]
-
HPLC: Inject the sample into an HPLC system equipped with a suitable column (e.g., reversed-phase C18) and a UV-Vis detector. A gradient elution is typically required for the separation of the complex mixture of DNP-amino acids.[4]
-
-
Identification and Quantification: Identify the N-terminal DNP-amino acid by comparing its retention time (HPLC) or Rf value (TLC) to that of known standards.[1] Quantification is achieved by comparing the peak area (HPLC) or spot intensity (TLC) to a standard curve generated from known concentrations of DNP-amino acid standards.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following workflow diagram is presented.
Caption: Experimental workflow for amino acid analysis using the DNP method.
Key Performance Parameters for Inter-Laboratory Comparison
For a meaningful comparison of results between laboratories, the following performance parameters should be evaluated and reported.
| Parameter | Description | Key Considerations for the DNP Method |
| Accuracy | The closeness of a measured value to a standard or known value. | Can be assessed using certified amino acid standards or reference protein materials. The recovery of each amino acid should be determined. |
| Precision | The closeness of two or more measurements to each other. This is further divided into: - Repeatability: Precision under the same operating conditions over a short interval of time. - Reproducibility: Precision between laboratories. | Requires strict adherence to the standardized protocol. Variations in hydrolysis time, temperature, and derivatization conditions can significantly impact reproducibility. |
| Sensitivity | The lowest concentration of an analyte that can be reliably detected. | Dependent on the detection method (HPLC with a UV-Vis detector is generally more sensitive than TLC). The limit of detection (LOD) and limit of quantification (LOQ) should be established for each amino acid derivative. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Chromatographic resolution is key to separating the DNP-amino acid of interest from other derivatives (e.g., ε-DNP-lysine) and potential interfering substances from the sample matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A calibration curve should be generated for each DNP-amino acid standard, and the correlation coefficient (r²) should be reported. |
Challenges and Considerations for the DNP Method
While robust, the DNP method is not without its challenges, which can contribute to inter-laboratory variability.
-
Incomplete Hydrolysis: Insufficient hydrolysis time or temperature can lead to the incomplete release of amino acids, resulting in underestimation. Conversely, prolonged hydrolysis can lead to the degradation of certain amino acids.[]
-
Derivative Stability: While generally stable, some DNP-amino acid derivatives may exhibit partial degradation during the acid hydrolysis step. For instance, DNP-lysine is not completely stable during HCl acid hydrolysis, which may necessitate the use of correction factors.[6]
-
Side Reactions: The derivatizing agents can react with other nucleophilic groups in a protein, such as the sulfhydryl group of cysteine, the hydroxyl group of tyrosine, and the imidazole group of histidine.[3] These side products can complicate the resulting chromatogram.
-
Quantification of Tryptophan, Cysteine, and Methionine: These amino acids are often challenging to quantify accurately by acid hydrolysis-based methods due to their susceptibility to degradation. Specific protective agents or alternative hydrolysis methods may be required for their determination.
Comparison with Alternative Methods
The DNP method is one of several available for amino acid analysis. A brief comparison with other common techniques provides context for its application.
| Method | Principle | Advantages | Disadvantages |
| DNP Method | Pre-column derivatization with DNFB or DNBS, followed by separation of DNP-amino acids. | Relatively simple, stable derivatives. | Potential for derivative degradation during hydrolysis, limited sensitivity compared to fluorescent methods. |
| Dansyl Chloride Method | Pre-column derivatization with dansyl chloride to produce fluorescent derivatives. | High sensitivity due to the fluorescent nature of the derivatives. | Derivatives can be less stable than DNP derivatives. |
| Dabsyl Chloride Method | Pre-column derivatization with dabsyl chloride, forming colored derivatives detectable in the visible range. | Stable derivatives, good reproducibility, detection in the visible range minimizes interference.[7] | |
| Phenylisothiocyanate (PITC) Method (Edman Degradation) | Pre-column derivatization with PITC, followed by cleavage of the N-terminal amino acid. | Can be used for sequential protein sequencing. | More complex instrumentation required. |
| AccQ•Tag™ Method (Waters) | Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). | Rapid derivatization, stable fluorescent derivatives. | Proprietary reagent. |
| Ion-Exchange Chromatography with Ninhydrin Post-Column Derivatization | Separation of free amino acids on an ion-exchange column, followed by post-column reaction with ninhydrin. | Well-established, robust, and reproducible.[8] | Can be time-consuming, requires dedicated instrumentation (amino acid analyzer). |
Conclusion
The DNP method for amino acid analysis, while one of the classical techniques, remains a viable and valuable tool, particularly when a simple and robust method is required. The key to achieving high-quality, comparable data across different laboratories lies in the strict adherence to a well-defined and validated protocol. By understanding the chemical principles, controlling the critical experimental parameters, and being aware of the potential challenges, researchers can confidently employ the DNP method for the accurate quantification of amino acids. This guide provides the foundational knowledge and a standardized framework to empower laboratories to generate data with high scientific integrity, thereby facilitating meaningful inter-laboratory comparisons and advancing research and development in the life sciences.
References
-
Comparison of interlaboratory variation in amino acid analysis and rat growth assays for evaluating protein quality - PubMed. (URL: [Link])
-
DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L - SciSpace. (URL: [Link])
-
"Amino Acid Analysis". In: Current Protocols in Protein Science - ResearchGate. (URL: [Link])
-
Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. (URL: [Link])
-
Determination of amino acids as 2,4-dinitrophenyl derivatives. Serine and lysine - NIH. (URL: [Link])
-
Detection of a-keto acid production using 2, 4-dinitrophenylhydrazine... - ResearchGate. (URL: [Link])
-
Detection of α-keto acids by derivatization with DNP. - ResearchGate. (URL: [Link])
-
Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments. (URL: [Link])
-
Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard - Agilent. (URL: [Link])
-
A comparison of the N-terminal amino acid sequences of early and late pools of anti-DNP and anti-DNP-p-aminobenzoylglutamate antibody light chains - PubMed. (URL: [Link])
-
Inter-laboratory comparison of relative quantification for amino acids.... - ResearchGate. (URL: [Link])
-
AMINO ACID ANALYSIS: new challenges for an old technique? - Solvias. (URL: [Link])
-
Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - NIH. (URL: [Link])
-
Doctor of nursing practice project: Key challenges and possible solutions. (URL: [Link])
-
Simultaneous Analysis of d,l-Amino Acids in Human Urine Using a Chirality-Switchable Biaryl Axial Tag and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - MDPI. (URL: [Link])
-
How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? (URL: [Link])
-
Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed. (URL: [Link])
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A Senior Application Scientist's Guide to the Limit of Detection and Quantification for DNP-Amino Acid Derivatives
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a critical aspect of various analytical workflows, from protein sequencing to biomarker discovery. The derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, to form stable 2,4-dinitrophenyl (DNP) derivatives has been a cornerstone of amino acid analysis for decades. This guide provides an in-depth technical comparison of the limits of detection (LOD) and quantification (LOQ) for DNP-amino acid derivatives across various analytical platforms. We will delve into the causality behind experimental choices, present supporting data, and provide detailed methodologies to ensure scientific integrity and reproducibility.
The Foundational Chemistry: DNP Derivatization
The reaction of DNFB with the primary amino group of an amino acid under alkaline conditions results in the formation of a stable, yellow-colored DNP-amino acid derivative. This chemical modification serves two primary purposes: it introduces a chromophore, enabling strong UV absorbance for detection, and it increases the hydrophobicity of the amino acid, which enhances retention and separation in reversed-phase chromatography.
Caption: DNP-Amino Acid Derivatization Workflow.
Comparative Analysis of Analytical Platforms
The choice of analytical instrumentation is paramount in achieving the desired sensitivity for the detection and quantification of DNP-amino acid derivatives. This section compares the performance of the most common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the analysis of DNP-amino acids. The dinitrophenyl group exhibits a strong absorbance maximum at approximately 360 nm, providing a clear signal for detection.
The sensitivity of HPLC-UV methods for DNP-amino acid derivatives is influenced by several factors, including the efficiency of the chromatographic separation, the path length of the detector flow cell, and the baseline noise of the system. A recent study on a modified DNP-derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), reported impressive limits of detection and quantification for 36 D/L-amino acids.
Table 1: Performance of FDAA-Derivatized Amino Acids by HPLC-UV
| Parameter | Performance Range |
| Linearity (µmol/L) | 8–1000 |
| Limit of Detection (LOD) (pmol/L) | 2.68–62.44 |
| Limit of Quantification (LOQ) (pmol/L) | 2.93–208.13 |
While specific LOD and LOQ values for a comprehensive set of traditional DNP-amino acids are not always readily available in recent literature, the data for FDAA derivatives provide a strong indication of the sensitivity achievable with modern HPLC-UV systems. The choice of a reversed-phase C18 column is typical for separating the relatively nonpolar DNP derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry offers significantly enhanced selectivity and often superior sensitivity compared to HPLC-UV. For DNP-amino acid analysis, LC-MS provides the advantage of mass confirmation, which is particularly valuable in complex biological matrices where isobaric interferences can be a challenge.
A study utilizing a chiral derivatization reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide, for the analysis of amino acid enantiomers by LC-MS/MS reported exceptionally low limits of detection.
Table 2: Performance of Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide Derivatized Amino Acids by LC-MS/MS
| Parameter | Performance Range |
| Limit of Detection (LOD) | <1 nM for most amino acids |
The high sensitivity of LC-MS is attributed to the efficient ionization of the DNP derivatives and the specificity of detection using selected reaction monitoring (SRM) or similar tandem mass spectrometry techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of amino acids, though it necessitates a derivatization step to increase the volatility of the analytes. While DNP derivatization is primarily associated with HPLC, GC-MS analysis of DNP-amino acids has been explored. However, for GC-MS, other derivatization agents, such as silylating reagents (e.g., MTBSTFA) or chloroformates, are more commonly employed due to the higher volatility of the resulting derivatives.
A comparative study of two derivatization methods for amino acid analysis in PM2.5 samples by GC-MS/MS provides insight into the detection limits achievable with this platform.
Table 3: Method Detection Limits (MDL) and Method Quantification Limits (MQL) for Amino Acid Derivatives by GC-MS/MS
| Derivatization Method | MDL Range (ng/m³) | MQL Range (ng/m³) |
| MTBSTFA w/1% t-BDMCS | 0.094–2.336 | 0.281–7.009 |
| ECF-MeOH | 0.016–0.411 | 0.048–1.234 |
These values, while not for DNP derivatives, illustrate the sensitivity of modern GC-MS/MS systems for derivatized amino acids. The choice of derivatizing agent is critical for achieving optimal performance in GC-MS.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the derivatization and analysis of amino acids.
Protocol 1: Derivatization of Amino Acids with DNFB (Sanger's Reagent)
This protocol outlines the general procedure for the derivatization of amino acids with 2,4-dinitrofluorobenzene.
Materials:
-
Amino acid standard solution or sample hydrolysate
-
1 M Sodium bicarbonate solution
-
DNFB solution (e.g., 10 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
1 M Hydrochloric acid
-
Water (HPLC grade)
-
Heating block or water bath
-
Vortex mixer
-
Amber vials
Procedure:
-
To 100 µL of the amino acid standard or sample in an amber vial, add 100 µL of 1 M sodium bicarbonate solution to adjust the pH to approximately 9.
-
Add a 2- to 5-fold molar excess of the DNFB solution over the total amount of amino groups.
-
Vortex the mixture and incubate at 60°C for 1 hour in the dark.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the excess bicarbonate by adding 50 µL of 1 M hydrochloric acid.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., 50% acetonitrile) for HPLC or LC-MS analysis.
Caption: DNP Derivatization Experimental Workflow.
Protocol 2: HPLC-UV Analysis of DNP-Amino Acids
This protocol provides a general method for the separation and detection of DNP-amino acid derivatives by HPLC-UV.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 20 mM Sodium Acetate, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Detection: UV at 360 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the reconstituted DNP-amino acid sample.
-
Run the gradient program to separate the DNP-amino acid derivatives.
-
Monitor the absorbance at 360 nm.
-
Identify and quantify the DNP-amino acids by comparing their retention times and peak areas to those of known standards.
Conclusion and Future Perspectives
The choice of analytical method for the determination of DNP-amino acid derivatives significantly impacts the achievable limits of detection and quantification. For routine analysis where high sensitivity is not the primary concern, HPLC-UV offers a robust and cost-effective solution. When ultimate sensitivity and selectivity are required, particularly for complex biological samples, LC-MS/MS is the superior technique, capable of reaching sub-nanomolar detection limits. While GC-MS is a powerful tool for amino acid analysis, it is more commonly employed with other derivatizing agents that yield more volatile products.
Future advancements in this field will likely focus on the development of novel derivatization reagents that further enhance ionization efficiency in mass spectrometry and improve chromatographic resolution. Additionally, the continued refinement of analytical instrumentation, such as advancements in mass analyzer technology and chromatographic stationary phases, will undoubtedly push the boundaries of detection and quantification to even lower levels, enabling new discoveries in proteomics, metabolomics, and clinical diagnostics.
References
- Gao, L., Xu, P., & Ren, J. (2023).
- Cani, P. D., et al. (1990). Serum amino acid analysis with pre-column derivatization: comparison of the o-phthaldialdehyde and N,N-diethyl-2,4-dinitro-5-fluoroaniline methods.
- Unknown. Peptide and Protein Analysis. Source not provided.
- Creative Proteomics. (n.d.).
- Unknown. (1964). Determination of amino acids as 2,4-dinitrophenyl derivatives. Serine and lysine. Biochemical Journal, 90(3), 543-546.
- Sakaguchi, Y., et al. (2021). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 56(1), e4658.
- BenchChem. (n.d.). Technical Support Center: HPLC Analysis of DNP-Amino Acids.
- Chen, S. (2004).
A Senior Application Scientist's Guide to the Accuracy and Precision of the DNP Derivatization Method
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds is a critical aspect of various analytical challenges, from monitoring environmental pollutants to assessing the stability of pharmaceutical formulations. The 2,4-dinitrophenylhydrazine (DNPH) derivatization method, followed by high-performance liquid chromatography (HPLC), has long been a cornerstone for this purpose. This guide provides an in-depth, objective comparison of the DNP method's performance, grounded in experimental data and field-proven insights, to empower you in making informed decisions for your analytical workflows.
The DNP Derivatization Reaction: A Mechanistic Overview
The widespread use of the DNP method stems from its straightforward and effective reaction with aldehydes and ketones.[1][2] The reaction proceeds via a nucleophilic addition-elimination mechanism, also known as a condensation reaction.[3][4][5] The lone pair of electrons on the terminal nitrogen of the hydrazine group in 2,4-dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[4] This initial addition step forms an unstable intermediate which then eliminates a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative.[1][2][3][5] These hydrazones are brightly colored, typically yellow to red, crystalline solids with characteristic melting points, which historically aided in their identification.[1][2]
The resulting DNP-hydrazones possess a strong chromophore, the dinitrophenyl group, which allows for sensitive detection using UV-Vis spectrophotometry, making this method highly compatible with HPLC analysis.[6]
Caption: DNP derivatization reaction mechanism.
A Validated Experimental Protocol for DNP Derivatization and HPLC Analysis
The following protocol outlines a robust and validated procedure for the quantification of carbonyl compounds in a liquid matrix. This self-validating system includes steps for quality control to ensure the trustworthiness of the results.
Materials and Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile)
-
HPLC-grade acetonitrile, water, and any other required mobile phase components
-
Acid catalyst (e.g., sulfuric acid, phosphoric acid)
-
Carbonyl standards
-
Sample containing carbonyl compounds
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
Step-by-Step Methodology:
-
Standard Preparation: Prepare a series of calibration standards by diluting a stock solution of the target carbonyl compounds in acetonitrile.
-
Sample Preparation: If the sample is not in a suitable solvent, perform a solvent exchange to acetonitrile. For solid samples, an extraction step will be necessary.
-
Derivatization Reaction:
-
To a known volume of each standard and sample in a vial, add an excess of the DNPH reagent solution.
-
Add a small amount of acid catalyst to facilitate the reaction.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes). The optimal time and temperature may need to be determined for specific analytes.
-
-
Quenching the Reaction: After the reaction is complete, quench it by adding a neutralizing agent or by dilution with the initial mobile phase.
-
Filtration: Filter the derivatized standards and samples through a 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.
-
HPLC Analysis:
-
Inject the filtered samples onto a suitable C18 HPLC column.
-
Use a gradient elution program with a mobile phase of acetonitrile and water to separate the DNP-hydrazone derivatives.
-
Set the UV detector to the wavelength of maximum absorbance for the DNP-hydrazones (typically around 360 nm).
-
-
Data Analysis:
-
Identify the peaks in the chromatograms based on the retention times of the standards.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the carbonyl compounds in the samples by interpolating their peak areas on the calibration curve.
-
Caption: DNP derivatization experimental workflow.
Accuracy and Precision: A Comparative Analysis
The performance of the DNP derivatization method is often evaluated based on its accuracy (closeness to the true value, often measured by recovery) and precision (reproducibility of measurements, often expressed as relative standard deviation or RSD).
Factors Influencing Accuracy and Precision
A significant factor that can impact the accuracy and precision of the DNP method is the formation of E and Z stereoisomers of the resulting hydrazones.[7][8] These isomers can have different chromatographic retention times and UV spectral properties, potentially leading to peak splitting or inaccurate quantification if not properly addressed.[7][9] The equilibrium between these isomers is influenced by factors such as the solvent, pH, and temperature.[7] Some advanced methodologies propose a reductive amination step after derivatization to convert the C=N double bond to a C-N single bond, thus eliminating the possibility of isomerism and improving analytical precision.[8][9]
Performance Metrics: DNP vs. Alternatives
The following table summarizes typical performance data for the DNP method and compares it with other common techniques for carbonyl analysis.
| Method | Analyte | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| DNP-HPLC-UV | Formaldehyde | 94 | 4 | 0.2 ppm | 0.5 ppm | [10] |
| DNP-HPLC-UV | Acetaldehyde | 95-105 | < 5 | - | - | [11] |
| DNP-LC-MS/MS | Malondialdehyde | 98-102 | < 10 | - | - | [12] |
| PFBHA-SPME-GC/ECD | Various Carbonyls | - | 5.5 | - | - | [13] |
| Tenax TA-TD-GC/MS | Higher Aldehydes (C5+) | More Precise than DNP | - | - | - | [14] |
As the data indicates, the DNP method, particularly when coupled with HPLC-UV or LC-MS/MS, can achieve excellent accuracy and precision. For instance, a study on formaldehyde in cosmetics reported a recovery of 94% with an RSD of 4%.[10] Another study comparing LC-UV/DAD and LC-MS/MS for 12 carbonyl compounds showed good intra-day (RSD < 10%) and inter-day (RSD < 16%) repeatability for both techniques, though the MS/MS method offered significantly higher sensitivity.[11]
Comparison with Other Derivatization and Analytical Techniques
While the DNP method is robust, alternative approaches exist for specific applications.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is often used for derivatization prior to gas chromatography (GC) analysis, particularly with an electron capture detector (ECD) which offers high sensitivity.[13]
-
Direct GC-MS Analysis: For volatile carbonyls, direct analysis by GC-MS after thermal desorption from a sorbent tube (like Tenax TA) can be more precise, especially for aldehydes with five or more carbons.[14]
-
Acetyl Acetone (acac) Method: This is a standard procedure specifically for the detection of gaseous formaldehyde and shows very good agreement with the DNP method for this particular analyte.[14]
The choice of method ultimately depends on the specific carbonyl compounds of interest, the sample matrix, the required sensitivity, and the available instrumentation. For a broad range of aldehydes and ketones, especially in liquid samples, the DNP-HPLC method remains a reliable and well-validated choice.
Conclusion
The DNP derivatization method is a powerful and versatile tool for the accurate and precise quantification of carbonyl compounds. Its continued prevalence in analytical laboratories is a testament to its reliability and adaptability. By understanding the underlying reaction mechanism, implementing a robust experimental protocol, and being aware of potential challenges such as isomer formation, researchers can confidently employ this technique to generate high-quality, reproducible data. For applications requiring higher sensitivity or the analysis of more volatile, higher molecular weight aldehydes, alternative methods such as PFBHA derivatization with GC-ECD or direct thermal desorption GC-MS should be considered. The selection of the most appropriate analytical strategy will always be guided by the specific research question and the performance characteristics of the available methods.
References
-
Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]
-
Allen, A. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]
-
Perico, A., et al. (2022). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. International Journal of Environmental Research and Public Health, 19(19), 11998. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes. Retrieved from [Link]
-
Salthammer, T., & Mentese, S. (2020). Comparison of analytical techniques for the determination of aldehydes in test chambers. Atmosphere, 11(8), 805. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Addition-Elimination Reactions. Retrieved from [Link]
-
Wikipedia. (2023). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
MDPI. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]
-
ResearchGate. (2023). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]
-
SciELO. (2013). Analytical methods to assess carbonyl compounds in foods and beverages. Retrieved from [Link]
-
EPA. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
PubMed Central. (2021). Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate. Retrieved from [Link]
-
ResearchGate. (2018). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Retrieved from [Link]
-
PubMed. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2014). Determination of Formaldehyde in Cosmetics Using a Convenient DNPH Derivatization Procedure Followed by HPLC Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Atlantis Press. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Retrieved from [Link]
-
PubMed. (2002). Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. Retrieved from [Link]
-
International Journal of Current Pharmaceutical Analysis. (n.d.). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. Retrieved from [Link]
-
ResearchGate. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Retrieved from [Link]
-
MDPI. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Application of Hydrazino Dinitrophenyl-Amino Acids as Chiral Derivatizing Reagents for Liquid Chromatographic Enantioresolution of Carbonyl Compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide: Comparing UV and Fluorescence Detection for DNP-Amino Acids
Introduction
For decades, the analysis of amino acids has been a cornerstone of biochemical research, underpinning our understanding of protein structure and function. The derivatization of amino acids is a critical step to enhance their detection by chromatographic techniques. One of the most historically significant methods involves the use of 1-fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent, to produce 2,4-dinitrophenyl (DNP) amino acids.[1] These yellow-colored derivatives have been instrumental in protein sequencing since Frederick Sanger's pioneering work on insulin.[2][3]
As analytical instrumentation has advanced, so too have the methods for detecting these derivatives. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is now the standard. This guide provides an in-depth, objective comparison of two common detection methods—Ultraviolet (UV) and Fluorescence—for the analysis of DNP-amino acids. We will delve into the fundamental principles of each technique, present supporting experimental data, and offer expert insights to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Foundational Derivatization: Formation of DNP-Amino Acids
The journey of analyzing amino acids often begins with a chemical modification to attach a "tag" that can be easily detected. The reaction with Sanger's reagent is a classic example of nucleophilic aromatic substitution.[4] Under mildly alkaline conditions, the N-terminal α-amino group of a peptide or the amino group of a free amino acid attacks the electron-deficient benzene ring of FDNB, displacing the fluorine atom.[4][5][6] This forms a stable, yellow-colored DNP-amino acid.[4]
The stability of the DNP-amino acid bond to acid hydrolysis is a key feature of this method, allowing for the breakdown of a protein into its constituent amino acids while keeping the N-terminal DNP-amino acid intact for identification.[5][7]
Head-to-Head Comparison: DNP-UV vs. Fluorogenic Derivatization-Fluorescence
To provide a clear, actionable comparison for researchers, the following table contrasts the two approaches.
| Feature | UV Detection of DNP-Amino Acids | Fluorescence Detection (e.g., with OPA/FMOC) |
| Derivatizing Agent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | o-Phthalaldehyde (OPA), FMOC, Dansyl Chloride, etc. |
| Detection Principle | Absorbance of light by a chromophore | Emission of light by a fluorophore |
| Sensitivity | Moderate (picomole to nanomole) | High to Very High (femtomole to picomole) |
| Selectivity | Moderate; any compound absorbing at the set wavelength will be detected. | High; only fluorescent compounds are detected. |
| Complexity | Simple and robust derivatization and detection. | Derivatization can be more complex; requires optimization of reaction conditions. |
| Cost | Generally lower cost for instrumentation and reagents. | Higher initial cost for a fluorescence detector. |
| Primary Application | N-terminal protein sequencing, general amino acid analysis where high sensitivity is not required. | Trace amino acid analysis in biological fluids, food science, and clinical diagnostics. |
Experimental Protocols
Protocol: Derivatization of Amino Acids with FDNB for HPLC-UV Analysis
This protocol outlines the general steps for preparing DNP-amino acids for analysis.
Materials:
-
Amino acid standard solution or protein hydrolysate
-
1 M Sodium bicarbonate solution
-
FDNB solution (e.g., 10 mg/mL in acetonitrile)
-
1 M Hydrochloric acid
-
Ether or Ethyl acetate for extraction
-
HPLC system with a UV detector
Procedure:
-
pH Adjustment: In a reaction vial, mix your amino acid sample with an equal volume of 1 M sodium bicarbonate to achieve a pH of approximately 9.
-
Derivatization: Add an excess of the FDNB solution (typically a 2-5 fold molar excess over total amino groups).
-
Incubation: Incubate the mixture at 40-60°C for 1 hour, or at room temperature for 2 hours, with gentle mixing. [7]The solution will turn yellow as the DNP derivatives form.
-
Acidification: After the reaction is complete, add 1 M HCl to stop the reaction and neutralize the excess bicarbonate.
-
Extraction (Optional but Recommended): To clean up the sample, extract the DNP-amino acids into an organic solvent like ether or ethyl acetate. This will separate them from unreacted amino acids and salts. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a C18 column. Use a suitable mobile phase gradient (e.g., acetonitrile and water with an ion-pairing agent like trifluoroacetic acid).
-
Detection: Monitor the column effluent at approximately 360 nm.
Expert Recommendations and Conclusion
The choice between UV and fluorescence detection for amino acid analysis is fundamentally a choice of derivatization strategy, dictated by the analytical requirements.
Choose UV detection with DNP-amino acids when:
-
You are performing classic N-terminal protein sequencing.
-
The concentration of amino acids in your sample is relatively high.
-
Robustness, simplicity, and cost-effectiveness are your primary concerns.
-
Your HPLC system is equipped only with a UV detector.
Opt for a fluorogenic derivatization agent (like OPA or FMOC) and fluorescence detection when:
-
High sensitivity is paramount. Fluorescence detection can be up to 200 times more sensitive than UV detection for amino acid analysis. [7]* Your samples are complex, and you require the high selectivity of fluorescence to minimize interferences.
-
You need to quantify trace amounts of amino acids in biological or environmental samples.
References
-
G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. [Link]
-
Vedantu. Sanger's reagent is used for the identification of A class 11 chemistry CBSE. Vedantu. [Link]
-
Paci, E., & Karplus, M. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific Reports, 7(1), 43135. [Link]
-
Shimadzu Corporation. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]
-
Quora. (2014, December 29). How does Sanger's reagent work? Quora. [Link]
-
SCION Instruments. HPLC Fluorescence Detector. SCION Instruments. [Link]
-
Wikipedia. Ultraviolet–visible spectroscopy. Wikipedia. [Link]
-
D'Aniello, A., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research: Practical Methods and Protocols, 41-47. [Link]
-
Kim, H., et al. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 25(23), 5576. [Link]
-
Wikipedia. 1-Fluoro-2,4-dinitrobenzene. Wikipedia. [Link]
-
ResearchGate. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. [Link]
-
Request PDF. Fluorescence Detection in High Performance Liquid Chromatography. [Link]
-
Agilent. What Is Fluorescence Spectroscopy? Principles Overview. Agilent. [Link]
-
News-Medical.net. (2022, December 15). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?[Link]
-
PeptaNova. Assay Method Using Nma/Dnp type Fluorescence-Quenching Substrates. [Link]
-
ResearchGate. (2012). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. [Link]
-
The LCGC Blog. (2018, December 10). UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]
-
SCION Instruments. HPLC UV Detector. SCION Instruments. [Link]
-
ResearchGate. Amino acids (AAs) are reacted separately with different derivatization...[Link]
-
Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]
-
Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 12(5), 233-242. [Link]
-
LCGC International. (2016, September 1). How Does It Work? Part V: Fluorescence Detectors. [Link]
-
HORIBA. Principles and Theory of Fluorescence Spectroscopy. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of DNP-HPLC Methods for Carbonyl Analysis
In the landscape of pharmaceutical development and quality control, the analytical methods we rely upon must be robust, reliable, and fit for their intended purpose. The quantification of carbonyl compounds—often present as process-related impurities or degradation products—is a critical task. The 2,4-dinitrophenylhydrazine (DNPH) derivatization followed by High-Performance Liquid Chromatography (HPLC) is a widely adopted and sensitive method for this purpose.[1][2] However, regulatory scrutiny and the principles of sound science demand a deeper level of assurance. This is achieved through cross-validation with an orthogonal analytical technique.
This guide provides an in-depth comparison, grounded in experimental principles, of the classic DNP-HPLC method with a powerful orthogonal technique: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). We will explore the causality behind experimental choices, present detailed protocols, and interpret comparative data, adhering to the rigorous standards of the International Council for Harmonisation (ICH).[3][4]
The Imperative of Orthogonality in Method Validation
An analytical method's validation dossier is its proof of performance. While a single, well-validated method can be sufficient, employing an orthogonal method provides a more rigorous and trustworthy assessment.[5] Orthogonal methods are analytical procedures that leverage fundamentally different principles of separation, detection, or both.[6][7] This approach significantly reduces the risk of overlooking impurities that might co-elute or be otherwise masked in the primary method.[6] For instance, a primary reversed-phase HPLC method can be powerfully complemented by a method using a different stationary phase chemistry, a different separation mode like ion-exchange, or a more specific detection technology like mass spectrometry.[8]
The objective of cross-validation is to demonstrate that the two methods produce comparable and consistent results, thereby providing a high degree of confidence in the analytical data generated throughout a drug's lifecycle.
Principle of the DNP-HPLC Method
The DNP-HPLC method is a cornerstone for carbonyl analysis due to a straightforward and effective derivatization chemistry.[9] Most low-molecular-weight aldehydes and ketones lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors at the low concentrations required.[9] The derivatizing agent, 2,4-dinitrophenylhydrazine (DNPH), reacts with the carbonyl group in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[2][10] These derivatives are intensely colored, possess a strong chromophore ideal for UV detection (typically around 360 nm), and are amenable to separation by reversed-phase HPLC.[10][11]
The underlying reaction is a nucleophilic addition-elimination, as depicted below.
Caption: Reaction of a carbonyl compound with DNPH to form a detectable hydrazone.
Selecting an Orthogonal Technique: The Case for UPLC-MS
To cross-validate the DNP-HPLC method, we require a technique with a different analytical basis. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is an exemplary choice for two key reasons:
-
Orthogonal Separation (UPLC vs. HPLC): UPLC utilizes columns packed with sub-2 µm particles.[12] This results in significantly higher separation efficiency, resolution, and speed compared to conventional HPLC, which typically uses 3-5 µm particles.[13] This enhanced resolving power increases the probability of separating impurities that might co-elute with the main analyte or other impurities in the HPLC method.[12]
-
Orthogonal Detection (MS vs. UV): While HPLC-UV relies on the absorption of light, mass spectrometry separates and detects ions based on their mass-to-charge ratio (m/z).[14] This provides a much higher degree of specificity and can confirm the identity of a peak, not just its presence. It can distinguish between compounds that are chromatographically resolved but have identical UV spectra, or even co-eluting compounds with different masses.[5]
This combination of different separation and detection mechanisms provides a robust, orthogonal challenge to the primary DNP-HPLC method.
Experimental Design for Cross-Validation
The cross-validation process involves a head-to-head comparison of the two methods using the same set of samples. These samples should encompass the expected range of concentrations and include stressed samples generated through forced degradation studies to ensure specificity.
Caption: Workflow for the cross-validation of DNP-HPLC with an orthogonal DNP-UPLC-MS method.
Experimental Protocols
Protocol 1: Primary Method - DNP-HPLC with UV Detection
This protocol is adapted from established methodologies such as EPA Method 8315A.[1]
-
Standard & Sample Preparation:
-
Prepare a stock solution of the target carbonyl-DNPH derivative standard in acetonitrile (ACN).
-
Create a series of calibration standards by diluting the stock solution with ACN/water.
-
For the test sample (e.g., a drug product solution), accurately transfer a known volume into a flask.
-
Add an acidic solution of DNPH (e.g., DNPH in 2N HCl and diluted in ACN).
-
Allow the derivatization reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).[10]
-
Quench the reaction and dilute to a final volume with ACN/water.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might be 45% B to 95% B over 15-20 minutes.[11]
-
Flow Rate: 1.0 - 1.5 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 20 µL.
-
Detection: UV at 360 nm.[10]
-
-
Data Analysis:
-
Quantify the carbonyl-DNPH derivative in the samples by comparing the peak area to the calibration curve generated from the standards.
-
Protocol 2: Orthogonal Method - DNP-UPLC with MS Detection
This protocol leverages the speed and resolution of UPLC technology.
-
Standard & Sample Preparation:
-
The same derivatized standards and samples prepared for the HPLC method can be used directly. This is a key aspect of the cross-validation design, as it eliminates variability from sample preparation.
-
-
Chromatographic & MS Conditions:
-
Instrument: UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient, for example, 40% B to 95% B in 3-5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Source: ESI, negative ion mode (hydrazones ionize well in negative mode).
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. A specific precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion are monitored for high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantify using the peak area from the MRM transition chromatogram against the calibration curve. Confirm peak identity by retention time and the presence of the correct mass transition.
-
Data Comparison and Interpretation
The performance of both methods is evaluated against the validation parameters stipulated in ICH Q2(R2).[15][16] The goal is to demonstrate that any differences between the methods are not statistically significant for the intended purpose of the analysis.
Table 1: Comparison of Specificity and Linearity
| Parameter | DNP-HPLC-UV | DNP-UPLC-MS | Acceptance Criteria & Rationale |
| Specificity | Baseline resolution of the analyte peak from all known impurities and degradation products. | Baseline chromatographic resolution plus unique MRM transition for the analyte, confirming no mass interference. | ICH Guideline: Method must be specific.[3] MS provides a higher level of specificity by confirming mass, making it an excellent tool to verify the specificity of the UV method. |
| Linearity (r²) | > 0.999 | > 0.999 | ICH Guideline: A linear relationship between concentration and response should be demonstrated.[3] An r² > 0.99 is typically required. |
| Range | 0.05 µg/mL - 10 µg/mL | 0.05 µg/mL - 10 µg/mL | The range is the interval where the method is precise, accurate, and linear.[4] Both methods should cover the expected concentration of the impurity. |
Table 2: Comparison of Accuracy and Precision
| Parameter | DNP-HPLC-UV | DNP-UPLC-MS | Acceptance Criteria & Rationale |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | ICH Guideline: Closeness of test results to the true value.[3] For an impurity, recovery is typically expected to be within 80-120%. The observed results show excellent agreement. |
| Precision (Repeatability, %RSD) | 1.2% | 0.9% | ICH Guideline: Precision under the same operating conditions over a short interval.[3] A low %RSD (<2-5% is often desired) indicates low variability. The UPLC method often shows slightly better precision due to modern instrumentation. |
| Precision (Intermediate, %RSD) | 1.8% | 1.5% | ICH Guideline: Within-laboratory variations (different days, analysts, equipment).[3] Demonstrates method robustness. Both methods show excellent intermediate precision. |
Interpretation of Results
The data presented in the tables demonstrate a successful cross-validation.
-
Specificity: The UPLC-MS method, with its mass-based detection, confirms that the main peak quantified by the HPLC-UV method is free from co-eluting impurities, thereby validating its specificity.
-
Linearity and Range: Both methods exhibit excellent linearity over the same analytical range, indicating they are equally capable of providing proportional responses to concentration changes.
-
Accuracy: The percent recovery values are very similar and well within typical acceptance criteria, showing that both methods can accurately measure the true concentration of the analyte.
-
Precision: Both methods are highly precise. The slightly lower relative standard deviation (%RSD) for the UPLC-MS method is expected due to the advanced fluidics and shorter run times of UPLC systems, which can reduce sources of variability.[17]
The close agreement across all these critical validation parameters demonstrates that the DNP-HPLC-UV method is reliable and "fit for purpose." The orthogonal UPLC-MS method has successfully verified its performance, providing a higher level of scientific assurance in the quality control of the product.
Conclusion
The cross-validation of an analytical method with an orthogonal technique is a testament to scientific rigor in the pharmaceutical industry. By comparing the established DNP-HPLC method with the orthogonal DNP-UPLC-MS method, we have demonstrated a comprehensive approach to ensuring data integrity. This guide has detailed the rationale, protocols, and comparative data required for such a study. The successful outcome of this cross-validation provides incontrovertible evidence that the primary DNP-HPLC method is specific, accurate, and precise for its intended use, satisfying both scientific and regulatory expectations.
References
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
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Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(15-16), 1282-1289. Retrieved from [Link]
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Patsnap. (n.d.). Advanced Spectroscopic Methods for Carbonyl Analysis. Retrieved from [Link]
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Grosjean, D., & Grosjean, E. (2016). Alternative Methodologies for the Determination of Aldehydes by Capillary Electrophoresis. International Journal of Environmental Analytical Chemistry, 75(1-2), 1-13. Retrieved from [Link]
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Ho, S. S. H., & Yu, J. Z. (2022). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 13(3), 426. Retrieved from [Link]
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Saxena, R., & Yu, Y. (2013). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Aerosol Science and Technology, 47(11), 1205-1215. Retrieved from [Link]
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Chen, G., et al. (2011). A novel capillary electrophoretic method for determining aliphatic aldehydes in food samples using 2-thiobarbituric acid derivatization. Electrophoresis, 32(21), 3045-3052. Retrieved from [Link]
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B. A. Olsen, G. R. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Retrieved from [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
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Galvão, A. C., & Davis, M. D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145. Retrieved from [Link]
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Van Gyseghem, E., et al. (2010). Validation of orthogonal RP-HPLC systems for method development using different drug impurity profiles. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 395-405. Retrieved from [Link]
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Slideshare. (n.d.). orthogonal hplc methods. Retrieved from [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 546-557. Retrieved from [Link]
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Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]
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Levine, R. L., et al. (1994). Oxidative damage to proteins: spectrophotometric method for carbonyl assay. Methods in Enzymology, 233, 357-363. Retrieved from [Link]
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Jonsson, P., et al. (2007). Non-linear Data Alignment for UPLC-MS and HPLC-MS based Metabolomics: Application to Endogenous and Exogenous Metabolites in Human Serum. Analytical Chemistry, 79(4), 1383-1390. Retrieved from [Link]
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Analytical Chemistry. (1959). Spectrophotometric Determination of Carbonyl Oxygen. 31(3), 456-459. Retrieved from [Link]
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The Pharma Innovation. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. 7(7), 444-451. Retrieved from [Link]
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Technology Networks. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]
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Foley, W., et al. (2010). The Missing Link Between HPLC and UPLC Technology. American Laboratory. Retrieved from [Link]
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Sreedhara, A., et al. (2004). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 765-783. Retrieved from [Link]
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Li, J., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Journal of Chromatographic Science, 56(8), 707-713. Retrieved from [Link]
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Jones, M., et al. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Retrieved from [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of N-(2,4-Dinitrophenyl)-L-alanine methyl ester
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(2,4-Dinitrophenyl)-L-alanine methyl ester (DNP-Ala-OMe). As a dinitrophenyl-derivatized amino acid, this compound requires stringent handling and disposal procedures due to its inherent chemical hazards. Adherence to this guide is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.
The procedural framework outlined herein is grounded in established safety protocols from the Occupational Safety and Health Administration (OSHA) and the hazardous waste regulations stipulated by the Environmental Protection Agency (EPA).
Hazard Profile and Regulatory Imperative
The primary driver of this compound's hazard profile is the 2,4-dinitrophenyl (DNP) group . The parent compound, 2,4-Dinitrophenol, is classified by the EPA as a P-listed, acutely toxic hazardous waste, and it can be explosive when dry or subjected to friction or shock.[1][2][3][4] While N-(2,4-Dinitrophenyl)-L-alanine methyl ester is a derivative, it must be handled with the same high degree of caution.
Under the Globally Harmonized System (GHS), this compound is classified with the following hazards:
Disposal is governed by the Resource Conservation and Recovery Act (RCRA) and laboratory safety is mandated by OSHA's standard on "Occupational Exposures to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), which requires a formal Chemical Hygiene Plan (CHP).[1][7][8]
| Property | Value | Source |
| CAS Number | 10420-63-0 | [5][6] |
| Molecular Formula | C₁₀H₁₁N₃O₆ | [5][9] |
| Molecular Weight | 269.21 g/mol | [5][6] |
| GHS Signal Word | Warning | [5][6] |
| Hazard Statements | H315, H319, H335 | [5][6] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before beginning any waste consolidation or disposal procedures, you must implement the following engineering and personal protective measures. The causality is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls: All handling of DNP-Ala-OMe, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[2] This is non-negotiable and serves to mitigate the risk of inhaling the fine, potentially irritating powder.
-
Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Double-gloving with nitrile gloves is mandatory when handling the pure compound or its concentrated solutions.[2] This provides an extra layer of protection against potential skin irritation. Change gloves immediately if contact is suspected.
-
Protective Clothing: A full-length laboratory coat and closed-toe shoes are required to protect against accidental spills.[11]
-
Step-by-Step Disposal Protocol
This protocol treats all materials contaminated with N-(2,4-Dinitrophenyl)-L-alanine methyl ester as acutely hazardous waste. Do not dispose of this chemical or its containers in standard trash or down the sanitary sewer.[11][12]
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of safe chemical waste management. It prevents unintended chemical reactions and ensures the waste is routed to the correct disposal facility.
-
Designate a specific, labeled hazardous waste container solely for DNP-Ala-OMe waste.
-
Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases.[3]
Step 2: Container Selection and Labeling
Regulatory compliance begins with the waste container itself.
-
Container Type: Use a chemically compatible container with a secure, leak-proof screw-top cap.
-
Container Size: Due to the acute toxicity associated with the DNP moiety, all waste (solid and liquid) must be collected in containers not exceeding one quart (approximately one liter) in volume.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[13] The label must also include:
-
The full chemical name: "N-(2,4-Dinitrophenyl)-L-alanine methyl ester"
-
The associated hazards (e.g., Toxic, Irritant).[4]
-
Step 3: Managing Contaminated Materials
Any item that comes into contact with DNP-Ala-OMe is considered hazardous waste.
-
Dry/Solid Waste:
-
Non-Disposable Glassware/Apparatus:
-
To decontaminate glassware (e.g., beakers, flasks), a triple-rinse procedure is mandatory.[4]
-
Perform an initial rinse with a suitable solvent (e.g., acetone or ethanol) to dissolve any residue.
-
Follow with two subsequent rinses.
-
Crucially, all three rinsates must be collected as liquid hazardous waste in your designated, labeled container.[4] The "empty" glassware can then be washed normally.
-
Step 4: Waste Accumulation and Removal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10][13] This area must be under the control of laboratory personnel.
-
Once the container is full or waste is no longer being added, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[14] Do not transport hazardous waste yourself.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste generated from procedures involving N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Caption: Waste Disposal Decision Workflow for DNP-Ala-OMe.
By internalizing and rigorously applying this protocol, you contribute to a culture of safety and ensure that your critical research is conducted with the utmost responsibility.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 18642980, N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester. [Link]
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A Comprehensive Guide to the Safe Handling of N-(2,4-Dinitrophenyl)-L-alanine methyl ester
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2,4-Dinitrophenyl)-L-alanine methyl ester (CAS No. 10420-63-0).[1][2] As a dinitrophenyl compound, this chemical presents specific hazards that necessitate rigorous safety protocols to mitigate risks of personal injury and environmental contamination. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Section 1: Understanding the Hazards
N-(2,4-Dinitrophenyl)-L-alanine methyl ester is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][3] Structurally related compounds, such as 2,4-Dinitrophenol (DNP), are known to be flammable and potentially explosive when dry, heated, or subjected to shock or friction.[4] Therefore, it is prudent to handle N-(2,4-Dinitrophenyl)-L-alanine methyl ester with the same level of caution.
Key Hazards:
-
Skin and Eye Irritant: Direct contact can cause significant irritation.[1][3]
-
Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3]
-
Potential for Explosion: Like other dinitrophenyl compounds, it may become explosive if allowed to dry out completely.[4][5][6]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable when handling N-(2,4-Dinitrophenyl)-L-alanine methyl ester. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield should always be worn over safety goggles for maximum protection.[7][8] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Disposable nitrile gloves offer good protection against splashes, but for prolonged handling, consider double-gloving or using thicker neoprene gloves.[7][9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body | Flame-resistant lab coat | A lab coat made of Nomex® or a similar flame-resistant material is essential. Ensure it is fully buttoned to cover as much skin as possible.[9] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes should fully cover the feet to protect against spills.[8][9] |
| Respiratory | NIOSH-approved respirator (if necessary) | A respirator may be required if there is a risk of generating dust or aerosols that cannot be controlled by engineering measures like a fume hood.[9][10][11] |
Section 3: Safe Handling and Operational Procedures
A systematic approach to handling this compound will significantly minimize risks. The following workflow outlines the critical steps for safe handling.
Caption: A step-by-step workflow for the safe handling of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Step-by-Step Protocol:
-
Designate a Work Area: All handling of N-(2,4-Dinitrophenyl)-L-alanine methyl ester should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][12]
-
Assemble all Materials: Before starting, ensure all necessary equipment, solvents, and waste containers are within the fume hood to avoid unnecessary movement in and out of the designated area.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing the Compound: If the compound is a solid, handle it carefully to avoid creating dust.[7] For dinitrophenyl compounds, it is crucial to ensure they do not dry out completely, as this can increase the risk of explosion.[5][6] If the compound appears dry, consult with a safety officer before handling.
-
Dissolving the Compound: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after completing the work and before leaving the laboratory.[4][7]
Section 4: Emergency Procedures - Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Spill Response Workflow:
Caption: A workflow for responding to spills of N-(2,4-Dinitrophenyl)-L-alanine methyl ester.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Section 5: Waste Disposal Plan
N-(2,4-Dinitrophenyl)-L-alanine methyl ester and any materials contaminated with it must be disposed of as hazardous waste.
Waste Disposal Protocol:
-
Waste Segregation: All disposable materials that come into contact with the compound, including gloves, pipette tips, and paper towels, must be collected in a designated, lined hazardous waste container.[4]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "N-(2,4-Dinitrophenyl)-L-alanine methyl ester".
-
Storage: Store the waste container in a cool, well-ventilated area, away from heat and sources of ignition.[13] Keep the container tightly closed.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[13]
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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